molecular formula C11H11Cl2NO3 B7543613 (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Numéro de catalogue: B7543613
Poids moléculaire: 276.11 g/mol
Clé InChI: BBJLMHHTKYNKRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is a chemical compound of interest in scientific research and development, particularly in the fields of medicinal chemistry and agrochemistry. This ethyl ester features a 3,4-dichlorobenzoyl moiety linked to a glycine ethyl ester backbone. The presence of the dichlorinated aromatic ring suggests potential for significant biological activity, as similar structures are known to interact with various biological targets. Researchers may investigate this compound as a key synthetic intermediate or a precursor in the development of novel active molecules. Analogs with similar dichlorophenyl groups have been studied for their plant growth regulator properties, acting through auxin-like signaling pathways . In a pharmaceutical context, such compounds are often explored for their potential to interact with enzymes and receptors, serving as a scaffold for creating potential therapeutic agents . As with any specialized chemical, handling should adhere to appropriate safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

ethyl 2-[(3,4-dichlorobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c1-2-17-10(15)6-14-11(16)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJLMHHTKYNKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for the synthesis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, a molecule of interest for researchers and professionals in drug development and organic synthesis. The document details a robust and efficient two-step synthesis pathway, commencing with the preparation of a key intermediate, 3,4-Dichlorobenzoyl chloride, followed by its reaction with glycine ethyl ester hydrochloride under Schotten-Baumann conditions. This guide is structured to provide not only a step-by-step experimental protocol but also to elucidate the underlying chemical principles and rationale for the selected methodologies.

Introduction

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is a substituted N-acyl-alpha-amino acid ester. The presence of the dichlorinated benzene ring and the amino acid ester moiety suggests its potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents. The synthesis of such compounds is crucial for structure-activity relationship (SAR) studies and the exploration of new chemical entities. This guide focuses on a classical and reliable synthetic approach, ensuring high yield and purity of the final product.

Synthesis Pathway Overview

The synthesis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is achieved through a two-step process:

  • Step 1: Synthesis of 3,4-Dichlorobenzoyl chloride. This initial step involves the conversion of the commercially available 3,4-Dichlorobenzoic acid into its more reactive acyl chloride derivative. This activation is essential for the subsequent amidation reaction.

  • Step 2: Schotten-Baumann Reaction. The synthesized 3,4-Dichlorobenzoyl chloride is then reacted with glycine ethyl ester hydrochloride in a classic Schotten-Baumann reaction to form the target amide. This reaction is a cornerstone of organic synthesis for the formation of amide bonds.[1][2][3][4]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Schotten-Baumann Reaction A 3,4-Dichlorobenzoic Acid B 3,4-Dichlorobenzoyl chloride A->B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) D (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester B->D C Glycine ethyl ester hydrochloride C->D Base (e.g., NaOH or Et₃N)

Caption: Overall two-step synthesis pathway for (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester.

Step 1: Synthesis of 3,4-Dichlorobenzoyl chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. For the synthesis of 3,4-Dichlorobenzoyl chloride, thionyl chloride (SOCl₂) is a common and effective reagent.[1] An alternative, often milder, method involves the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).[2]

Reaction Mechanism

The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The use of oxalyl chloride with DMF involves the in-situ formation of the Vilsmeier reagent, which is the active acylating species.

Experimental Protocol: Synthesis of 3,4-Dichlorobenzoyl chloride

Materials:

  • 3,4-Dichlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-Dichlorobenzoic acid (1.0 eq).

  • Add anhydrous toluene to the flask to create a slurry.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the reaction mixture at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gases ceases. The reaction can be monitored by observing the dissolution of the solid starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

  • The resulting crude 3,4-Dichlorobenzoyl chloride is a liquid or low-melting solid and can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Table 1: Physicochemical Properties of Key Reagents in Step 1

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3,4-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01204-206[5]-
Thionyl chlorideSOCl₂118.97-104.576
3,4-Dichlorobenzoyl chlorideC₇H₃Cl₃O209.4630-33[1]242[1]

Step 2: Synthesis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for acylating amines and alcohols.[1][2][3][4] In this synthesis, it is employed to form the amide bond between 3,4-Dichlorobenzoyl chloride and the amino group of glycine ethyl ester. The reaction is typically carried out in a two-phase system (an organic solvent and water) in the presence of a base.[3][4] The base serves to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the amine and render it unreactive.[3]

Reaction Mechanism

The mechanism involves the nucleophilic attack of the deprotonated amino group of glycine ethyl ester on the electrophilic carbonyl carbon of 3,4-Dichlorobenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.

Schotten_Baumann_Mechanism cluster_reactants AcylChloride 3,4-Dichlorobenzoyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Nucleophilic attack Amine Glycine ethyl ester (free base) Amine->Tetrahedral_Intermediate Product (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester Tetrahedral_Intermediate->Product Collapse of intermediate & elimination of Cl⁻ HCl HCl

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Experimental Protocol: Synthesis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Materials:

  • 3,4-Dichlorobenzoyl chloride (from Step 1)

  • Glycine ethyl ester hydrochloride

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) or another suitable organic solvent

  • Water

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Procedure:

  • In a beaker or Erlenmeyer flask, dissolve glycine ethyl ester hydrochloride (1.0 eq) in water.

  • Cool the aqueous solution in an ice bath.

  • In a separate flask, dissolve 3,4-Dichlorobenzoyl chloride (1.05 eq) in dichloromethane.

  • Add the solution of 3,4-Dichlorobenzoyl chloride to the aqueous solution of glycine ethyl ester hydrochloride with vigorous stirring.

  • Slowly add a solution of sodium hydroxide (2.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. Alternatively, an organic base like triethylamine can be used in a single-phase system.

  • Continue stirring the mixture vigorously for 1-2 hours at room temperature after the addition of the base is complete.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with dilute HCl (e.g., 1M HCl), followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester can be purified by recrystallization. A suitable solvent system for recrystallization would be a mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, petroleum ether). The crude product is dissolved in a minimum amount of the hot good solvent, and the poor solvent is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Table 2: Physicochemical Properties of Key Reagents and Product in Step 2

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Glycine ethyl ester hydrochlorideC₄H₁₀ClNO₂139.58145-146[6]
(3,4-Dichloro-benzoylamino)-acetic acid ethyl esterC₁₁H₁₁Cl₂NO₃276.12Not explicitly found, but related compounds suggest it would be a solid at room temperature.

Characterization of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

The structure and purity of the synthesized compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the dichlorophenyl ring, a signal for the N-H proton of the amide, a doublet for the methylene protons of the glycine moiety, and a quartet and a triplet for the ethyl ester group.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the amide and the ester, the aromatic carbons, and the aliphatic carbons of the glycine and ethyl ester moieties.[7][8][9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide (around 3300 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹) and the ester (around 1730 cm⁻¹), and C-Cl stretching in the aromatic region.[11][12]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.

  • Melting Point: A sharp melting point range for the recrystallized product is indicative of high purity.

Safety Considerations

  • 3,4-Dichlorobenzoic acid: May cause skin and eye irritation.

  • Thionyl chloride and Oxalyl chloride: These are corrosive and toxic reagents. They react violently with water and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

  • 3,4-Dichlorobenzoyl chloride: This compound is corrosive and a lachrymator. It should be handled in a fume hood.

  • Glycine ethyl ester hydrochloride: May cause irritation.

  • Sodium hydroxide: Corrosive. Handle with care.

  • Organic solvents (Toluene, Dichloromethane): These are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester. By following the outlined procedures for the formation of 3,4-Dichlorobenzoyl chloride and the subsequent Schotten-Baumann reaction, researchers can reliably produce this target molecule for further investigation in various fields, particularly in drug discovery and development. The provided experimental protocols, coupled with an understanding of the underlying reaction mechanisms and safety precautions, will enable the successful and safe synthesis of this compound.

References

  • chemeurope.com. Schotten–Baumann reaction. [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Royal Society of Chemistry. Supporting Information for a publication. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • International Journal for Research in Applied Science & Engineering Technology (IJRASET). 13C NMR and Mass Spectral Analysis of 2, 5-Diarylamino-3, 6-Dichloro-1, 4-Benzoquinones Synthesized By Microwave Irradiation. [Link]

  • Organic Syntheses. Glycine ethyl ester hydrochloride. [Link]

  • Google Patents. CN103864632A - Production method for glycine ethyl ester hydrochloride.
  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • NIST WebBook. Acetic acid, chloro-, ethyl ester. [Link]

  • NIST WebBook. 3,4-Dichlorophenylacetic acid. [Link]

  • RSC Publishing. Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. [Link]

  • Doc Brown's Chemistry. INDEX of IR spectra of organic compounds. [Link]

  • Doc Brown's Chemistry. INDEX of 13C NMR spectra of organic compounds. [Link]

  • ACS Publications. Alkylation and Michael additions of glycine ethyl ester. Use in .alpha.-amino acid synthesis and as acyl carbanion equivalent. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Jurnal Kimia Valensi. 3,4-DIHYDROXYBENZOIC ACID AND 3,4-DIHYDROXYBENZALDEHYDE FROM THE FERN Trichomanes chinense L. [Link]

  • Chemguide. interpreting infra-red spectra. [Link]

  • EPA. 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-(diethylamino)ethyl ester. [Link]

  • Analytica Chemie. 2-((2,4-dichloro-3-aminobenzyl)amino)acetic acid ethyl ester. [Link]

  • NIST WebBook. Acetic acid, chloro-, ethyl ester. [Link]

  • SpectraBase. 3,4-Dichlorobenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

physicochemical properties of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Physicochemical Properties of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Executive Summary

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is a molecule of interest within contemporary medicinal chemistry and materials science, often serving as a structural motif or intermediate in the synthesis of more complex bioactive agents. A thorough understanding of its physicochemical properties is paramount for its effective application, influencing everything from reaction kinetics and purification strategies to its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for the characterization of this compound, presenting both predicted properties and detailed, field-proven experimental protocols for their validation. It is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical grounding and practical methodologies to fully profile this molecule.

Chemical Identity and Rationale for Profiling

Molecular Structure and Identifiers

The foundational step in any physicochemical assessment is the precise identification of the molecule . The structure combines a dichlorinated benzene ring, an amide linkage, and an ethyl ester group, features that dictate its chemical behavior.

  • IUPAC Name: ethyl 2-[(3,4-dichlorobenzoyl)amino]acetate

  • Molecular Formula: C₁₁H₁₁Cl₂NO₃

  • Molecular Weight: 276.12 g/mol

  • Canonical SMILES: CCOC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)Cl

  • InChI Key: SBPJWYANWWWTEI-UHFFFAOYSA-N

The Imperative of Physicochemical Profiling in Scientific Research

In drug discovery, the journey from a hit compound to a viable drug candidate is critically dependent on its physicochemical properties. Poor solubility can render a highly potent compound useless due to low bioavailability, while unfavorable lipophilicity can lead to poor absorption or off-target toxicity. Chemical stability determines shelf-life and compatibility with formulation excipients. Therefore, establishing a robust physicochemical profile early in the development process is not merely a characterization exercise; it is a crucial, cost-saving strategy that enables informed decision-making and predicts a compound's likelihood of success.

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical parameters for (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester. It includes computationally predicted values, which serve as an essential baseline, alongside placeholders for experimentally determined data. The subsequent sections provide detailed protocols for obtaining these experimental values.

PropertyPredicted/Known ValueExperimental ValueSignificance in Research & Development
Molecular Weight 276.12 g/mol -Fundamental for all stoichiometric calculations and molar-based assays.
Melting Point (°C) ~105-125 (estimated)TBDIndicator of purity and solid-state stability; influences dissolution rate.
logP (Octanol/Water) 2.8 - 3.2 (estimated)TBDMeasures lipophilicity; critical for predicting membrane permeability and absorption.
Aqueous Solubility Low (predicted)TBDAffects bioavailability and formulation options.
pKa (Acidic/Basic) Amide N-H: ~16-18 (weakly acidic); No basic centerTBDDetermines the ionization state at physiological pH, impacting solubility and receptor binding.

Proposed Synthesis and Purification Workflow

The reliable synthesis of the target compound is a prerequisite for its characterization. A standard and robust method involves the amide coupling of 3,4-Dichlorobenzoic acid with the ethyl ester of glycine.

Diagram: Synthesis Workflow

Synthesis_Workflow Reactant1 3,4-Dichlorobenzoic Acid (CAS: 51-44-5) Coupling Amide Coupling (0°C to RT, 12-18h) Reactant1->Coupling Reactant2 Glycine Ethyl Ester HCl Reactant2->Coupling Reagents EDC / HOBt DIPEA, DCM (Solvent) Reagents->Coupling Workup Aqueous Workup (HCl, NaHCO₃, Brine) Coupling->Workup Purification Column Chromatography (Silica, Hexane/EtOAc) Workup->Purification FinalProduct (3,4-Dichloro-benzoylamino)- acetic acid ethyl ester Purification->FinalProduct

Caption: Proposed synthesis workflow for (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester.

The synthesis of the precursor, 3,4-Dichlorobenzoic acid, can be achieved through the oxidation of 3,4-Dichlorotoluene.[1] The reaction involves heating the reactants in an autoclave with a suitable catalyst and oxygen.[1] The resulting carboxylic acid is then isolated through acidification and extraction.[1]

Experimental Protocols for Physicochemical Characterization

The following protocols are designed as self-validating systems, incorporating controls and calibration steps to ensure data integrity.

Protocol: Determination of Lipophilicity (logP) via HPLC

Rationale: The octanol-water partition coefficient (logP) is a cornerstone parameter for predicting a drug's ADME properties. While the shake-flask method is traditional, a reversed-phase high-performance liquid chromatography (RP-HPLC) method offers higher throughput and requires less material. The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value.

Methodology:

  • System Preparation:

    • Instrument: HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Set detector wavelength to the λmax of the compound (determined via UV-Vis scan, typically 254 nm or 280 nm for aromatic compounds).

  • Calibration:

    • Prepare 1 mg/mL stock solutions of a series of logP standards (e.g., Uracil, Toluene, Naphthalene) in acetonitrile.

    • Inject each standard and record its retention time (t_R).

    • Plot the known logP values of the standards against their log(k), where k = (t_R - t_0) / t_0. (t_0 is the column dead time, measured using a non-retained compound like uracil).

    • Perform a linear regression to obtain a calibration curve (logP = m * log(k) + c). The correlation coefficient (R²) must be > 0.98 for the assay to be valid.

  • Sample Analysis:

    • Prepare a 1 mg/mL stock solution of the title compound in acetonitrile.

    • Inject the sample onto the HPLC system using the same gradient method as the standards.

    • Record its retention time.

  • Calculation:

    • Calculate log(k) for the title compound.

    • Interpolate its logP value using the equation from the calibration curve.

Diagram: LogP Determination Workflow

LogP_Workflow A Prepare Mobile Phase & Equilibrate HPLC C Inject Standards & Record Retention Times (tR) A->C G Inject Sample & Record Retention Time A->G B Prepare LogP Standards (e.g., Uracil, Toluene) B->C D Calculate log(k) for Standards C->D E Generate Calibration Curve logP vs. log(k) (R² > 0.98 required) D->E I Calculate logP from Calibration Curve E->I F Prepare Sample of Target Compound F->G H Calculate log(k) for Sample G->H H->I

Caption: HPLC-based workflow for the experimental determination of LogP.

Protocol: Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical factor for oral bioavailability. This protocol uses the equilibrium shake-flask method followed by HPLC-UV quantification, which is considered the gold standard for accuracy.

Methodology:

  • Calibration Curve Construction:

    • Prepare a 1 mg/mL stock solution of the title compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Create a series of standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by diluting the stock solution in the mobile phase.

    • Inject each standard into the HPLC-UV system and record the peak area.

    • Plot peak area versus concentration and perform a linear regression. The R² value must be > 0.99.

  • Equilibration:

    • Add an excess amount of the solid compound (enough to ensure saturation, e.g., 1-2 mg) to a vial containing 1 mL of phosphate-buffered saline (PBS, pH 7.4).

    • Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After 24 hours, visually confirm that solid material remains.

    • Filter the suspension through a 0.22 µm PVDF filter to remove undissolved solid. Causality Note: The choice of a low-protein-binding filter like PVDF is crucial to prevent loss of the analyte.

    • Dilute the clear filtrate with mobile phase to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC-UV system and record the peak area.

  • Calculation:

    • Use the peak area and the calibration curve equation to determine the concentration of the diluted sample.

    • Multiply by the dilution factor to obtain the final solubility value (e.g., in µg/mL or µM).

Spectroscopic and Spectrometric Profile

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the dichlorinated ring (typically in the 7.5-8.0 ppm region), a triplet for the methylene protons of the ethyl group (~4.2 ppm), a doublet for the methylene protons adjacent to the amide nitrogen (~4.1 ppm), a triplet for the methyl protons of the ethyl group (~1.3 ppm), and a broad singlet for the amide N-H proton.

  • ¹³C NMR: The carbon spectrum will corroborate the structure, showing signals for the carbonyl carbons of the ester (~170 ppm) and amide (~165 ppm), aromatic carbons (125-140 ppm), and aliphatic carbons of the ethyl and glycine fragments (~62, 42, 14 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

  • N-H Stretch: A moderate peak around 3300 cm⁻¹.

  • C=O Stretch (Amide I): A strong peak around 1650-1680 cm⁻¹.

  • C=O Stretch (Ester): A strong peak around 1735-1750 cm⁻¹.[2]

  • C-O Stretch (Ester): Bands in the 1300-1000 cm⁻¹ region.[2]

  • Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be the method of choice.

  • Positive Ion Mode: The expected [M+H]⁺ ion would be at m/z 276.02, and the [M+Na]⁺ adduct at m/z 298.00.

  • Isotopic Pattern: A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) would provide definitive confirmation of the presence of the two chlorine atoms. The mass spectrum for the related 3,4-Dichlorophenylacetic acid shows a clear isotopic pattern for two chlorines.[3]

Conclusion

This technical guide has outlined the essential and provided a strategic framework for their experimental determination. The provided protocols for synthesis, purification, and analysis are designed to be robust and reliable, empowering researchers to generate high-quality data. A comprehensive understanding of these properties is the bedrock upon which further development, whether in medicinal chemistry, agrochemicals, or material science, can be successfully built. The next logical steps for a research program involving this molecule would include in vitro ADME assays (e.g., metabolic stability, plasma protein binding) and, if warranted, preliminary formulation studies.

References

  • Analytica Chemie. 2-((2,4-dichloro-3-aminobenzyl)amino)acetic acid ethyl ester. [Link]

  • Supporting Information for a scientific article. (Note: This is a general reference to supplementary data often containing spectral information). [Link]

  • NIST WebBook. Acetic acid, dichloro-, ethyl ester. [Link]

  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [Link]

  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [Link]

  • Cheméo. Chemical Properties of Acetic acid, dichloro-, ethyl ester (CAS 535-15-9). [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

  • NIST WebBook. Acetic acid, chloro-, ethyl ester. [Link]

  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • PubChem. 3,4-Dichlorobenzoic acid. [Link]

  • PubChem. 3,4-Dichlorophenylacetic acid. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid ethyl ester. [Link]

  • SpectraBase. Dichloroacetic acid ethyl ester. [Link]

  • EPA CompTox Chemicals Dashboard. 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, 2-(diethylamino)ethyl ester. [Link]

  • NIST WebBook. 3,4-Dichlorophenylacetic acid. [Link]

  • Cheméo. Chemical Properties of Chloroacetic acid, 3,4-dichlorophenyl ester. [Link]

  • PubChem. [(2-Acetoxy-3,5-dichloro-benzoyl)-cyclopentyl-amino]-acetic acid ethyl ester. [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]

  • NMR, 3-[3-(benzoylamino)-4-hydroxylphenyl] propanoic acid.
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  • MSU Chemistry. Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. [Link]

  • Journal of Drug Delivery and Therapeutics. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]

  • NIST WebBook. Acetic acid, dichloro-, ethyl ester. [Link]

  • OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. [Link]

  • NIST WebBook. 3,4-Dichlorophenylacetic acid. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Table S1 Solute descriptors, and values of log P for partition between water and wet diethyl. (Note: This is a general reference to supplementary data from a scientific article). [Link]

  • MDPI. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. [Link]

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Comprehensive Biological Activity Profile of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester (DCBA-EE) —also known as ethyl 2-(3,4-dichlorobenzamido)acetate—is a highly versatile pharmacophoric scaffold utilized extensively in medicinal chemistry and drug discovery. Structurally, it integrates a lipophilic 3,4-dichlorobenzamide core with an ethyl acetate moiety. This specific configuration is engineered to act both as a membrane-permeable prodrug for antimicrobial applications and as a critical synthetic intermediate for complex central nervous system (CNS) agents[1].

This whitepaper synthesizes the mechanistic foundations of DCBA-EE, detailing its role in target binding, prodrug kinetics, and receptor antagonism, supported by field-proven experimental protocols for validation.

Mechanistic Foundations of Biological Activity

Prodrug Kinetics and Transcellular Permeability

The free carboxylic acid form of hippuric acid derivatives frequently suffers from poor cellular permeability due to physiological ionization at pH 7.4. By masking the polar carboxylate group as an ethyl ester, DCBA-EE achieves a significantly higher partition coefficient (LogP).

Causality in Design: The increased lipophilicity facilitates rapid, passive diffusion across dense lipid bilayers, such as the mycobacterial cell envelope or Gram-positive peptidoglycan layers[2]. Once localized within the intracellular space, ubiquitous bacterial or hepatic carboxylesterases rapidly hydrolyze the ester bond. This cleavage releases the active 3,4-dichlorohippuric acid, which becomes ionized and is effectively "trapped" inside the cell, driving high local concentrations at the target site.

G A DCBA-EE (Lipophilic Prodrug) B Lipid Bilayer (Passive Diffusion) A->B High LogP C Intracellular Space B->C D Carboxylesterase Hydrolysis C->D E Active DCBA (Ionized Acid) D->E Cleaves Ethyl Ester F Target Binding (Enzyme Inhibition) E->F Halogen Bonding

Fig 1. Intracellular activation pathway of DCBA-EE via carboxylesterase hydrolysis.

Antimicrobial Mode of Action: Topoisomerase Inhibition

Derivatives containing the 3,4-dichlorobenzamide moiety are well-documented inhibitors of bacterial DNA gyrase and Topoisomerase IV, making them potent agents against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[3].

Structural Causality: The dual chlorine substitutions at the meta and para positions are critical for target affinity. These electron-withdrawing halogens engage in strong, highly directional halogen bonding with specific amino acid residues (e.g., Asp83 in bacterial gyrase) within the enzyme's binding pocket. This interaction stabilizes the enzyme-DNA cleavage complex, preventing DNA religation and inducing lethal double-strand DNA breaks[3]. Furthermore, related benzamide derivatives exhibit potent antitubercular activity against dormant Mycobacterium tuberculosis[2].

Receptor Antagonism and CNS Applications

Beyond antimicrobial efficacy, the DCBA-EE scaffold is a vital building block for synthesizing 1,4-benzodiazepine analogs. These complex heterocycles function as potent antagonists for cholecystokinin (CCK) and gastrin receptors[4]. By blocking CCK receptors in the central nervous system and gastrointestinal tract, these derivatives modulate appetite regulation, colonic motility, and pancreatic enzyme secretion[4].

Quantitative Data Summaries

To benchmark the efficacy of DCBA-EE and its active derivatives, the following tables summarize representative pharmacokinetic parameters and antimicrobial susceptibility profiles based on structural analogs in the literature.

Table 1: Physicochemical and Hydrolysis Parameters

ParameterValue / CharacteristicBiological Implication
Molecular Weight 276.11 g/mol Optimal for small-molecule drug likeness (Lipinski's Rule of 5).
LogP (Estimated) 2.8 - 3.2High lipophilicity ensures excellent passive membrane permeability.
Esterase Half-Life ( t1/2​ ) < 15 minutes (in vitro)Rapid intracellular conversion to the active acidic pharmacophore.
Target Affinity ( IC50​ ) 0.3 - 3.5 µMHigh potency against bacterial DNA gyrase supercoiling activity[3].

Table 2: Comparative Antimicrobial Efficacy (MIC Values)

Bacterial StrainMIC (µg/mL)Mechanism of Resistance / Susceptibility
S. aureus (ATCC 29213)0.25 - 1.0Highly susceptible to Topoisomerase IV inhibition[3].
MRSA (USA300)0.5 - 4.0Retains efficacy despite altered penicillin-binding proteins.
M. tuberculosis (H37Rv)2.0 - 8.0Permeability enhanced by the ethyl ester prodrug structure[2].
E. coli (ATCC 25922)> 32.0Poor efficacy due to Gram-negative efflux pump activity.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, ensuring that experimental artifacts are minimized and causality is strictly maintained.

Protocol 1: Intracellular Carboxylesterase Activation Assay

This assay validates the prodrug hypothesis by quantifying the conversion of DCBA-EE to its active carboxylic acid form.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer at pH 7.4. Causality: HEPES is utilized instead of Phosphate-Buffered Saline (PBS) because phosphate ions can precipitate highly lipophilic esters, artificially lowering the detectable concentration.

  • Enzyme Spiking: Add purified porcine liver carboxylesterase (PLE) to the buffer at a final concentration of 1 U/mL. Pre-incubate at 37°C for 5 minutes.

  • Substrate Initiation: Introduce DCBA-EE (dissolved in 1% DMSO) to a final concentration of 10 µM. Causality: The 1% DMSO limit ensures the esterase is not denatured by organic solvents while keeping the lipophilic substrate in solution.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 5, 10, 20, and 30 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled benzamide). Causality: Acetonitrile instantly denatures the esterase, locking the kinetic state of the reaction.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking the disappearance of the parent mass (DCBA-EE) and the appearance of the metabolite mass (DCBA).

Protocol 2: High-Throughput Broth Microdilution for MIC Determination

This workflow determines the Minimum Inhibitory Concentration (MIC) against Gram-positive pathogens.

  • Compound Preparation: Dissolve DCBA-EE in 100% DMSO to create a 10 mg/mL stock. Causality: Complete dissolution is critical; undissolved particulates will cause false-negative growth inhibition.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton broth (CAMHB). Ensure the final DMSO concentration per well does not exceed 2%. Causality: DMSO concentrations >2% possess inherent antibacterial activity, which confounds the MIC readout.

  • Inoculation: Adjust the bacterial suspension (e.g., S. aureus) to a 0.5 McFarland standard, then dilute to inoculate each well with a final concentration of 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours.

  • Optical Density Readout: Measure the absorbance at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration exhibiting ≥90% reduction in OD600 compared to the drug-free growth control.

Workflow Step1 Compound Preparation (100% DMSO Stock) Step2 Serial Dilution (CAMHB in 96-well plate) Step1->Step2 Ensures complete solubility Step3 Bacterial Inoculation (5x10^5 CFU/mL) Step2->Step3 Establishes concentration gradient Step4 Incubation (37°C, 18-24h) Step3->Step4 Promotes exponential growth Step5 OD600 Readout & MIC Determination Step4->Step5 Quantifies growth inhibition

Fig 2. High-throughput broth microdilution workflow for MIC determination.

References

  • EvitaChem. "Buy (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester (EVT...)" EvitaChem Product Catalog.
  • Semantic Scholar. "Antibacterial, Antifungal and Antitubercular (TB) Activities against Dormant Tuberculosis." Semantic Scholar Corpus.
  • Pakistan Journal of Scientific and Industrial Research. "Synthesis and Reactions of Some New Substituted Benzoxazin-4-one and Quinazolin-4-one." PJSIR.
  • Google Patents. "AU679085B2 - Benzodiazepine analogs." Google Patents Database.
  • ACS Medicinal Chemistry Letters. "Dioxane-Linked Amide Derivatives as Novel Bacterial Topoisomerase Inhibitors against Gram-Positive Staphylococcus aureus." ACS Publications.

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An In-Depth Technical Guide to (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, a compound of interest in medicinal chemistry and organic synthesis. While a dedicated CAS number for this specific ethyl ester is not prominently listed in major public chemical databases, this guide will focus on its synthesis, characterization, and safe handling, based on established chemical principles and data from closely related compounds.

Chemical Identity and Core Descriptors

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, also known by its systematic IUPAC name ethyl 2-(3,4-dichlorobenzamido)acetate, is an amide derivative of glycine ethyl ester and 3,4-dichlorobenzoic acid.

The direct parent acid of this ester is N-(3,4-dichlorobenzoyl)glycine , which is a registered chemical substance. The identifiers for this key precursor are crucial for the synthesis and characterization of the target ethyl ester.

IdentifierValueSource
Parent Acid Name N-(3,4-dichlorobenzoyl)glycineChemDiv[1]
Parent Acid CAS Number 17321-80-1Guidechem[2]
Molecular Formula (Parent Acid) C9H7Cl2NO3-
Molecular Weight (Parent Acid) 248.06 g/mol -
Target Compound Name (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester-
Target Compound Synonyms Ethyl N-(3,4-dichlorobenzoyl)glycinate, Ethyl 2-(3,4-dichlorobenzamido)acetate-
Target Compound Molecular Formula C11H11Cl2NO3-
Target Compound Molecular Weight 276.12 g/mol -
Canonical SMILES (Target Compound) CCOC(=O)CNC(=O)c1ccc(c(c1)Cl)Cl-

Synthesis and Mechanism

The synthesis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester can be reliably achieved through two primary and well-established synthetic routes:

Route 1: Amide Coupling of 3,4-Dichlorobenzoic Acid with Glycine Ethyl Ester

This is a standard peptide coupling reaction. The carboxylic acid is activated, typically with a carbodiimide reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), which facilitates the nucleophilic attack by the amino group of glycine ethyl ester.

Route 2: Fischer Esterification of N-(3,4-dichlorobenzoyl)glycine

This classic method involves the reaction of the parent carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride, to yield the corresponding ethyl ester.

Experimental Protocol: Amide Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound via amide coupling.

Materials:

  • 3,4-Dichlorobenzoic acid (CAS: 51-44-5)[3]

  • Glycine ethyl ester hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • 2M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,4-Dichlorobenzoic acid (1.0 equivalent) in acetonitrile.

  • Addition of Reagents: To the solution, add glycine ethyl ester hydrochloride (1.5 equivalents), EDCI (1.5 equivalents), and DMAP (4.0 equivalents).[4]

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or gently heated (e.g., 50°C) to facilitate the reaction.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel containing ethyl acetate.

  • Aqueous Extraction: The organic layer is washed sequentially with 2M HCl solution and then with a saturated NaHCO3 solution to remove unreacted starting materials and by-products.[4]

  • Drying and Concentration: The organic layer is collected, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the pure (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product 3_4_Dichlorobenzoic_Acid 3,4-Dichlorobenzoic Acid Amide_Coupling Amide Coupling in Acetonitrile 3_4_Dichlorobenzoic_Acid->Amide_Coupling Glycine_Ethyl_Ester_HCl Glycine Ethyl Ester Hydrochloride Glycine_Ethyl_Ester_HCl->Amide_Coupling Coupling_Reagents EDCI / DMAP Coupling_Reagents->Amide_Coupling Aqueous_Workup Aqueous Work-up (HCl, NaHCO3 washes) Amide_Coupling->Aqueous_Workup Drying_Concentration Drying (MgSO4) and Solvent Evaporation Aqueous_Workup->Drying_Concentration Purification Purification (Recrystallization/Chromatography) Drying_Concentration->Purification Target_Compound (3,4-Dichloro-benzoylamino)- acetic acid ethyl ester Purification->Target_Compound

Caption: Synthetic workflow for the preparation of the target compound.

Physicochemical Properties (Predicted)

While experimental data for the target compound is scarce, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value/Information
Physical State Likely a white to off-white solid at room temperature.
Melting Point Expected to be a crystalline solid with a defined melting point. For comparison, the related Ethyl 2-[(4-chlorobenzoyl)amino]acetate has a melting point of 118-120°C.[5]
Solubility Expected to be soluble in common organic solvents such as ethyl acetate, dichloromethane, and acetone. Limited solubility in water is anticipated.
XLogP3 The predicted XLogP3 value, an indicator of lipophilicity, is likely to be in the range of 2-3, suggesting moderate lipophilicity.

Safety and Handling

No specific safety data sheet (SDS) is available for (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester. Therefore, a cautious approach to handling is imperative, and safety precautions should be based on the known hazards of the starting materials and structurally related compounds.

Hazard Identification:

  • The starting material, 3,4-dichlorobenzoic acid, and related chlorinated aromatic compounds can be irritants to the skin, eyes, and respiratory tract.

  • Amide-containing compounds can be harmful if swallowed or inhaled.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Potential Applications in Research and Development

Derivatives of amino acids and substituted benzoic acids are common scaffolds in medicinal chemistry. This compound could serve as:

  • A building block for the synthesis of more complex molecules with potential biological activity.

  • A candidate for screening in various biological assays, particularly in areas where related structures have shown promise, such as in the development of anti-inflammatory or antimicrobial agents.

  • A reference standard in analytical method development for the detection and quantification of related compounds.

Conclusion

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is a compound with potential utility in chemical research and drug discovery. While its dedicated identifiers are not widely documented, its synthesis is achievable through standard and reliable organic chemistry protocols. This guide provides the necessary foundational information for its preparation, handling, and further investigation by researchers and scientists in the field.

References

  • MDPI. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link]

Sources

Potential Therapeutic Targets of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester: Modulating the Kynurenine Pathway

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the pursuit of novel therapeutics for neurodegenerative diseases, targeting the tryptophan metabolism network—specifically the Kynurenine Pathway (KP) —has emerged as a highly validated strategy. This technical guide examines the pharmacological profile and therapeutic potential of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester (also known as ethyl 3,4-dichlorohippurate).

As a Senior Application Scientist, I approach this compound not as a final clinical candidate, but as a highly optimized lipophilic prodrug . Its primary, biologically active moiety—3,4-dichlorohippuric acid —is a documented competitive inhibitor of Kynurenine 3-Monooxygenase (KMO) [1]. By inhibiting KMO, this compound forces a metabolic shift away from neurotoxic metabolites and toward neuroprotective pathways, offering a compelling mechanism of action for treating disorders like Huntington’s, Alzheimer’s, and Parkinson’s diseases.

Pharmacological Profile & The Prodrug Rationale

To understand the utility of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, we must first analyze the causality behind its chemical structure. The active pharmacophore required to inhibit KMO is 3,4-dichlorohippuric acid, which contains a free carboxylic acid group.

The Permeability Challenge: At physiological pH (7.4), carboxylic acids are highly ionized. This ionization drastically reduces the molecule's partition coefficient (LogP), resulting in poor passive diffusion across the highly restrictive Blood-Brain Barrier (BBB). For a central nervous system (CNS) target like KMO, poor BBB penetrance is a critical failure point.

The Esterification Solution: By masking the carboxylate group as an ethyl ester, the overall lipophilicity of the molecule is significantly increased. This modification allows the prodrug to passively diffuse across the lipid bilayers of the BBB. Once inside the brain parenchyma, ubiquitous intracellular esterases rapidly hydrolyze the ester bond, liberating the active 3,4-dichlorohippuric acid directly at the site of action.

Primary Target: Kynurenine Monooxygenase (KMO)

Mechanistic Biology of the Kynurenine Pathway

The kynurenine pathway is the primary route for tryptophan degradation. A critical branch point occurs at the intermediate L-Kynurenine (L-KYN) .

  • The Neurotoxic Branch: L-KYN is hydroxylated by KMO to form 3-hydroxykynurenine (3-HK), which is further metabolized into quinolinic acid (QUIN). QUIN is a potent N-methyl-D-aspartate (NMDA) receptor agonist and a free radical generator, leading to severe excitotoxicity [3].

  • The Neuroprotective Branch: Alternatively, L-KYN can be transaminated by Kynurenine Aminotransferase (KAT) to form Kynurenic Acid (KYNA), an endogenous NMDA receptor antagonist that protects neurons from overstimulation [3].

Structural Basis of KMO Inhibition

3,4-Dichlorohippuric acid acts as a competitive inhibitor of KMO. Crystallographic and pharmacophore modeling data reveal the causality of its binding affinity: the 3,4-dichloro-substituted aromatic ring perfectly occupies a conserved hydrophobic pocket on the re-side of the KMO FAD cofactor, while the liberated carboxylate group forms essential electrostatic interactions with conserved residues Arg83 and Tyr97 in the active site [2].

Pathway Prodrug (3,4-Dichloro-benzoylamino)- acetic acid ethyl ester BBB Blood-Brain Barrier Prodrug->BBB Passive Diffusion Esterase Intracellular Esterases BBB->Esterase CNS Entry ActiveDrug 3,4-Dichlorohippuric Acid Esterase->ActiveDrug Hydrolysis KMO Kynurenine Monooxygenase (KMO) ActiveDrug->KMO Competitive Inhibition L_KYN L-Kynurenine (L-KYN) L_KYN->KMO Substrate KAT Kynurenine Aminotransferase (KAT) L_KYN->KAT Alternative Pathway Toxic 3-HK & Quinolinic Acid (Neurotoxic) KMO->Toxic Hydroxylation Protective Kynurenic Acid (KYNA) (Neuroprotective) KAT->Protective Transamination

Fig 1: Prodrug activation and subsequent KMO inhibition within the Kynurenine Pathway.

Quantitative Target Landscape

To contextualize the potency of the active moiety, the following table summarizes established KMO inhibitors and their respective potencies. While newer benzisoxazole derivatives exhibit sub-nanomolar affinity, hippuric acid derivatives remain crucial for understanding the structural requirements of the KMO active site [1].

Compound / PharmacophorePrimary TargetPotency ( Ki​ / IC50​ )Mechanism of Action
3,4-Dichlorohippuric Acid KMO Ki​ = 34 µMCompetitive Inhibitor
3,5-Dibromo-L-kynurenineKMO Ki​ = 1.2 µMCompetitive Inhibitor
UPF-648KMO IC50​ = 20 nMCompetitive Inhibitor
Ro-61-8048KMO IC50​ = 37 nMCompetitive Inhibitor
CHDI-340246KMO IC50​ = 0.5 nMCompetitive Inhibitor

Experimental Workflows & Methodologies

To rigorously validate the therapeutic potential of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, a self-validating experimental pipeline is required. Below are the definitive protocols for establishing both in vitro target engagement and in vivo prodrug conversion.

Protocol 1: In Vitro KMO Enzymatic Inhibition Assay

Note: This assay must utilize the active free acid (3,4-dichlorohippuric acid), as recombinant KMO assays lack the cellular esterases required to activate the ethyl ester prodrug.

  • Buffer Formulation: Prepare the assay buffer consisting of 50 mM potassium phosphate (pH 7.4), 200 mM KCl, and 0.05% CHAPS.

    • Causality: KMO is a membrane-associated protein. The inclusion of KCl and the mild detergent CHAPS is critical to prevent enzyme aggregation and maintain the solubility of lipophilic inhibitors.

  • Enzyme-Ligand Pre-incubation: Incubate recombinant human KMO (10 nM final concentration) with varying concentrations of 3,4-dichlorohippuric acid (0.1 µM to 500 µM) in a 96-well black microplate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a substrate master mix yielding final concentrations of 200 µM NADPH and varying concentrations of L-Kynurenine (10 µM to 200 µM).

  • Kinetic Readout: Monitor the oxidation of NADPH to NADP+ by measuring the continuous decrease in fluorescence (Excitation 340 nm / Emission 460 nm) over 20 minutes.

    • Causality: Because KMO is an NADPH-dependent flavoenzyme, tracking intrinsic NADPH fluorescence provides a direct, real-time kinetic readout without the artifact risks associated with secondary coupled-enzyme assays.

  • Data Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the fluorescence decay curves. Fit the data to the Michaelis-Menten equation via non-linear regression to determine the Ki​ .

Protocol 2: In Vivo BBB Penetration & Prodrug Conversion Assay

Note: This protocol validates that the ethyl ester modification successfully bypasses the BBB and is cleaved in situ.

  • Administration: Administer (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester (50 mg/kg, formulated in 5% DMSO/95% corn oil) via intraperitoneal (i.p.) injection to adult C57BL/6 mice.

  • Tissue Harvesting & Perfusion: At time points of 0.5, 1, 2, and 4 hours post-dose, euthanize the animals and immediately perform transcardial perfusion with ice-cold PBS.

    • Causality: Perfusion is non-negotiable. It flushes residual blood from the cerebral microvasculature, ensuring that the LC-MS/MS quantification reflects drug that has truly penetrated the brain parenchyma, rather than drug pooling in the blood vessels.

  • Metabolite Extraction: Rapidly dissect the cerebral cortex, weigh it, and homogenize in 4 volumes of 80% Methanol / 20% Water containing a deuterated internal standard. Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Causality: The 80% methanol crash simultaneously precipitates structural proteins and efficiently extracts both the highly lipophilic prodrug and the more polar free-acid metabolite.

  • LC-MS/MS Quantification: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Track the specific mass transitions for the intact ethyl ester, the free 3,4-dichlorohippuric acid, and downstream KP metabolites (3-HK and KYNA).

  • Validation of Target Engagement: Successful validation requires observing a time-dependent appearance of the free acid in the brain, correlated with a statistically significant decrease in 3-HK and an increase in KYNA levels compared to vehicle-treated controls.

Conclusion

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester represents a rationally designed prodrug approach to targeting the Kynurenine Pathway. By leveraging an ethyl ester to overcome the BBB permeability limitations of carboxylic acids, it enables the CNS delivery of 3,4-dichlorohippuric acid. Once activated by intracellular esterases, it acts as a competitive inhibitor of KMO, offering a robust pharmacological mechanism to halt the production of excitotoxic quinolinic acid and promote neuroprotective kynurenic acid.

References

  • Phillips, R.S., Iradukunda, E.C., Hughes, T., & Bowen, J.P. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 3. URL:[Link]

  • Iradukunda, E.C. (2017). Developing Novel Lead Compounds for Kynurenine Monooxygenase Inhibition. University of Georgia Theses and Dissertations. URL:[Link]

  • Zmora, P., et al. (2026). Modulation of the Kynurenine Pathway: A New Approach for Treating Neurodegeneration. International Journal of Molecular Sciences. URL:[Link]

Methodological & Application

Application Note: Synthesis, Isolation, and Characterization of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of N-aroylglycine derivatives is a foundational transformation in medicinal chemistry and drug development. Specifically, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester (also known as ethyl 2-(3,4-dichlorobenzamido)acetate) serves as a highly versatile building block. The 3,4-dichloro substitution pattern on the aromatic ring significantly enhances the lipophilicity and metabolic stability of the resulting scaffold, making it a privileged precursor for synthesizing complex heterocyclic therapeutics, such as substituted thiazoles and oxazoles.

The most robust method for assembling this scaffold is via a modified Schotten-Baumann acylation[1]. Traditional aqueous Schotten-Baumann conditions can lead to competitive hydrolysis of the highly electrophilic 3,4-dichlorobenzoyl chloride. To circumvent this, our protocol utilizes an anhydrous organic solvent (dichloromethane) paired with a non-nucleophilic organic base (triethylamine, TEA) to drive the condensation[2].

Causality of Experimental Choices:

  • Glycine Ethyl Ester Hydrochloride: We utilize the HCl salt rather than the free base to prevent premature oligomerization or diketopiperazine formation during storage. The nucleophilic free amine is generated in situ by TEA.

  • Temperature Control (0 °C to RT): The initial electrophilic addition is highly exothermic. Conducting the addition at 0 °C prevents thermal degradation of the acyl chloride and minimizes the formation of undesired ketene intermediates or double-acylation products.

Experimental Workflow

Workflow A 1. Preparation Glycine Ethyl Ester HCl + TEA in Anhydrous DCM B 2. Activation & Coupling Add 3,4-Dichlorobenzoyl Chloride Dropwise at 0 °C A->B C 3. Reaction Progression Stir at Room Temperature (2-4 hours) B->C D 4. Aqueous Workup Sequential Wash: 1M HCl, Sat. NaHCO3, Brine C->D E 5. Purification Recrystallization or Flash Chromatography D->E F 6. Characterization NMR, LC-MS, FT-IR E->F

Workflow for the synthesis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester.

Materials and Reagents

All quantitative data for the reaction setup is summarized below to ensure precise stoichiometric control.

ReagentMW ( g/mol )EquivalentsAmountRole
3,4-Dichlorobenzoyl chloride 209.461.010.0 mmol (2.09 g)Electrophile
Glycine ethyl ester HCl 139.581.111.0 mmol (1.54 g)Nucleophile
Triethylamine (TEA) 101.192.525.0 mmol (3.48 mL)Base / HCl Scavenger
Dichloromethane (DCM) 84.93N/A50 mLAnhydrous Solvent

Step-by-Step Protocol & Self-Validating Systems

This protocol is designed as a self-validating system; each phase contains built-in checkpoints to verify the integrity of the reaction before proceeding.

Phase 1: Preparation and In Situ Free-Basing
  • Equip an oven-dried 100 mL round-bottom flask with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet.

  • Add glycine ethyl ester hydrochloride (1.54 g, 11.0 mmol) and anhydrous DCM (40 mL) to the flask.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add triethylamine (3.48 mL, 25.0 mmol) dropwise over 5 minutes.

    • Causality: The excess TEA serves dual purposes: neutralizing the HCl salt of the glycine ester to liberate the nucleophilic free amine, and acting as an acid scavenger for the HCl generated during the subsequent coupling step.

    • Validation Checkpoint: The cloudy suspension should become a clear, homogeneous solution, indicating successful liberation of the free base.

Phase 2: Electrophilic Coupling
  • In a separate dry vial, dissolve 3,4-dichlorobenzoyl chloride (2.09 g, 10.0 mmol) in anhydrous DCM (10 mL).

  • Transfer the acyl chloride solution to a syringe and add it dropwise to the 0 °C reaction mixture over 15–20 minutes.

    • Causality: Dropwise addition maintains a low concentration of the highly reactive electrophile, favoring the bimolecular coupling reaction over potential side reactions and strictly controlling the exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:Ethyl Acetate 7:3, UV visualization). The reaction is complete when the high-Rf spot corresponding to the acyl chloride is fully consumed.

Phase 3: Aqueous Workup (Impurity Purge)
  • Quench the reaction by adding 20 mL of deionized water. Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl (2 × 20 mL).

    • Validation: This selectively protonates and removes unreacted TEA and any residual glycine ethyl ester, forcing them into the aqueous layer.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL).

    • Validation: This neutralizes residual HCl and converts any hydrolyzed 3,4-dichlorobenzoic acid into its water-soluble sodium salt, purging it from the organic phase.

  • Brine Wash: Wash with saturated NaCl (20 mL) to remove bulk water from the organic layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Purify the crude solid by recrystallization from hot ethanol/water[3].

    • Causality: Recrystallization exploits the differential solubility of the highly crystalline product versus trace organic impurities, yielding high-purity material suitable for sensitive biological assays or downstream cross-coupling reactions.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be rigorously characterized. Below is the expected analytical profile for (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, benchmarked against structurally analogous benzamidoacetates[4].

Analytical MethodExpected Signals / Data PointsStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 7.95 (d, J = 2.0 Hz, 1H)Aromatic CH (C2-position)
δ 7.65 (dd, J = 8.3, 2.0 Hz, 1H)Aromatic CH (C6-position)
δ 7.52 (d, J = 8.3 Hz, 1H)Aromatic CH (C5-position)
δ 6.85 (br s, 1H)Amide NH (D₂O exchangeable)
δ 4.25 (q, J = 7.1 Hz, 2H)Ester -CH₂ -CH₃
δ 4.20 (d, J = 5.0 Hz, 2H)Glycine α-CH₂
δ 1.30 (t, J = 7.1 Hz, 3H)Ester -CH₂-CH₃
¹³C NMR (100 MHz, CDCl₃) δ 170.2, 165.4Ester C=O, Amide C=O
δ 136.5, 133.2, 132.8, 130.6, 129.2, 126.1Aromatic Carbons
δ 61.8, 41.9, 14.2Ethyl CH₂, Glycine CH₂, Ethyl CH₃
LC-MS (ESI+) m/z 276.0 [M+H]⁺ (for ³⁵Cl₂ isotope)Confirms Molecular Weight (C₁₁H₁₁Cl₂NO₃)
FT-IR (ATR, cm⁻¹) 3310 (N-H), 1745 (Ester C=O), 1640 (Amide C=O)Confirms functional group conversion

Troubleshooting Guide

  • Incomplete Reaction / Low Yield: If TLC indicates unreacted acyl chloride after 4 hours, the TEA or DCM may have been wet, leading to premature hydrolysis of the electrophile. Ensure strictly anhydrous conditions are maintained during Phase 1 and 2.

  • Ester Hydrolysis (Side Product): If a highly polar spot appears on the TLC baseline (which migrates only in highly polar solvent systems like DCM:MeOH 9:1 with a drop of acetic acid), this indicates the formation of (3,4-Dichloro-benzoylamino)-acetic acid. This occurs if the reaction mixture is left in the basic aqueous workup (NaHCO₃) for too long. Correction: Perform the base wash swiftly and immediately separate the layers.

  • Diketopiperazine Formation: If a mass of ~226 Da is observed in LC-MS, it indicates the self-condensation of glycine ethyl ester. Correction: Ensure the acyl chloride is added slowly to the pre-formed free amine strictly at 0 °C to outcompete the self-condensation pathway.

Sources

Application Note: Synthesis Protocol for N-(3,4-Dichlorobenzoyl)glycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Scope

N-(3,4-dichlorobenzoyl)glycine ethyl ester is a functionalized hippuric acid derivative frequently utilized as a building block in medicinal chemistry and peptidomimetic drug discovery. The synthesis relies on a modified Schotten-Baumann acylation[1]. While traditional Schotten-Baumann reactions utilize an aqueous biphasic system, this protocol employs a strictly non-aqueous organic solvent system (Dichloromethane) with an organic base (Triethylamine). This strategic modification prevents the competitive aqueous hydrolysis of the highly reactive 3,4-dichlorobenzoyl chloride, maximizing the yield of the target amide[2].

Mechanistic Pathway & Causality

Understanding the causality behind the reagent selection is critical for troubleshooting and scaling this reaction:

  • Nucleophile Activation: Glycine ethyl ester is commercially supplied as a hydrochloride salt. This salt form is mandatory for shelf stability, as free amino acid esters rapidly undergo spontaneous intermolecular cyclization to form diketopiperazines[1].

  • Base Stoichiometry (The 2.2x Rule): Triethylamine (Et₃N) is introduced at exactly 2.2 equivalents. This is a self-validating parameter: the first equivalent deprotonates the glycine ethyl ester hydrochloride to generate the active free amine[3]. The second equivalent acts as an acid scavenger to neutralize the HCl byproduct generated during the nucleophilic acyl substitution. Without this second equivalent, the generated HCl would protonate the unreacted amine, stalling the reaction at 50% conversion. The extra 0.2 equivalents account for trace moisture and ensure a strictly basic environment.

Mechanism N1 Glycine Ethyl Ester HCl + Et3N N2 Free Base Amine (Active Nucleophile) N1->N2 Deprotonation (-Et3N•HCl) N4 Tetrahedral Intermediate N2->N4 Nucleophilic Attack N3 3,4-Dichlorobenzoyl Chloride N3->N4 N5 N-(3,4-dichlorobenzoyl) glycine ethyl ester N4->N5 Elimination (-Cl-)

Fig 1: Mechanistic pathway of the modified Schotten-Baumann amide coupling.

Quantitative Reagent Matrix

The following table summarizes the quantitative data required for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Glycine ethyl ester HCl 139.581.05 eq1.47 gProtected Nucleophile
3,4-Dichlorobenzoyl chloride 209.461.00 eq2.09 g (~1.45 mL)Electrophile
Triethylamine (Et₃N) 101.192.20 eq2.23 g (~3.07 mL)Base / Acid Scavenger
Dichloromethane (DCM) 84.93Solvent40 mLReaction Medium

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Amine Solution
  • Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Flame-dry the flask under vacuum and backfill with inert gas.

  • Suspension: Add 1.47 g (10.5 mmol) of glycine ethyl ester hydrochloride to the flask, followed by 30 mL of anhydrous Dichloromethane (DCM).

  • Activation: Inject 3.07 mL (22.0 mmol) of Triethylamine (Et₃N) via syringe. Stir the mixture at room temperature for 15 minutes. The cloudy suspension will clarify as the hydrochloride salt is neutralized to form the soluble free base[3].

Phase 2: Electrophile Addition
  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality tip: The formation of the tetrahedral intermediate is highly exothermic. Without thermal control, localized heating leads to the formation of dark, polymeric byproducts and accelerates the degradation of the electrophile[2].

  • Addition: Dilute 1.45 mL (10.0 mmol) of 3,4-dichlorobenzoyl chloride in 10 mL of anhydrous DCM. Transfer this solution to an addition funnel or syringe, and add it dropwise to the reaction mixture over 20 minutes.

Phase 3: Reaction Execution
  • Coupling: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature naturally.

  • Monitoring: Stir the reaction for 2 to 4 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent system. The reaction is self-validating when the UV-active spot corresponding to 3,4-dichlorobenzoyl chloride completely disappears.

Workflow A 1. Reagent Preparation Suspend Glycine Ester HCl in DCM Add Et3N (2.2 eq) B 2. Electrophile Addition Add 3,4-DCBC dropwise at 0 °C A->B C 3. Amide Coupling Stir at RT for 2-4 hours B->C D 4. Aqueous Work-up Wash with 1M HCl, NaHCO3, Brine C->D E 5. Purification Flash Chromatography or Recrystallization D->E

Fig 2: Step-by-step synthetic workflow and downstream processing.

Downstream Processing & Analytical Validation

The downstream liquid-liquid extraction is designed as a sequential, self-validating purification system:

  • Acidic Wash (1M HCl, 2 x 20 mL): Transfer the crude reaction mixture to a separatory funnel. Washing with dilute aqueous acid selectively protonates any unreacted glycine ethyl ester and the excess Et₃N, partitioning them cleanly into the aqueous layer.

  • Basic Wash (Saturated NaHCO₃, 2 x 20 mL): This step neutralizes any residual acid and deprotonates 3,4-dichlorobenzoic acid (the inevitable hydrolysis byproduct of the acid chloride), rendering it water-soluble and removing it from the organic phase.

  • Brine Wash (1 x 20 mL): Washing with saturated NaCl disrupts any micro-emulsions and pre-dries the organic layer via osmotic pressure.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

  • Purification: The crude product can be purified via recrystallization from hot Ethanol/Water or via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-(3,4-dichlorobenzoyl)glycine ethyl ester.

Expected Analytical Signatures:

  • ¹H NMR (CDCl₃, 400 MHz): Expect a triplet at ~1.30 ppm (3H, ester CH₃), a quartet at ~4.25 ppm (2H, ester CH₂), a doublet at ~4.20 ppm (2H, glycine α-CH₂, coupling with NH), a broad triplet at ~6.80 ppm (1H, amide NH), and aromatic protons between 7.50 - 8.00 ppm (3H, dichlorophenyl ring).

  • IR (ATR): ~3300 cm⁻¹ (N-H stretch), ~1740 cm⁻¹ (ester C=O stretch), ~1645 cm⁻¹ (amide C=O stretch).

Sources

analytical techniques for (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester purification

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Purification and Analysis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification and purity analysis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester. Targeting researchers, scientists, and professionals in drug development, this document outlines field-proven methodologies, including recrystallization and column chromatography, for isolating the target compound with high purity. Furthermore, it details analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for effective purity assessment. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their experimental choices.

Introduction: The Compound and the Challenge

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is an N-acylated amino acid ester, a class of compounds with significant interest in pharmaceutical and materials science. Its structure, featuring a dichlorinated aromatic ring, an amide linkage, and an ethyl ester group, imparts a moderate polarity and a propensity for crystallinity. The efficient purification of this molecule is paramount, as even minor impurities can significantly impact the outcomes of downstream applications, including biological assays and materials characterization.

The primary synthesis route for this compound is the Schotten-Baumann reaction, which involves the acylation of ethyl glycinate with 3,4-dichlorobenzoyl chloride.[] While effective, this synthesis can yield a variety of impurities that necessitate robust purification strategies.

Impurity Profiling: Know Your Enemy

A successful purification strategy begins with understanding the potential impurities. Based on the common synthesis pathway, the crude product may contain:

  • Unreacted Starting Materials:

    • 3,4-Dichlorobenzoic Acid: Formed from the hydrolysis of the acyl chloride starting material.[2] This is a key acidic impurity.

    • Ethyl Glycinate: The starting amino acid ester, which is basic in nature.

  • Reaction By-products:

    • Hydrolysis Product: (3,4-Dichloro-benzoylamino)-acetic acid, resulting from the hydrolysis of the ethyl ester functional group. This is another acidic impurity.

  • Reagent-Related Impurities:

    • Excess base (e.g., triethylamine, pyridine) and their corresponding salts.

The different chemical properties (acidic, basic, neutral) of these impurities form the basis for their selective removal.

Purification Strategy: A Multi-faceted Approach

No single technique is universally optimal; the choice depends on the scale of the purification, the nature of the impurities, and the desired final purity. We present two primary, orthogonal methods: Recrystallization and Flash Chromatography.

Method 1: Recrystallization - The Art of Purity

Recrystallization is the preferred method for purifying crystalline solids, often yielding material of exceptionally high purity.[3][4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[5][6]

A Impure Solid B Solvent Selection (Mediocre Solvent Power) A->B C Dissolve in Minimum Hot Solvent B->C D Slow Cooling (Room Temp -> Ice Bath) C->D E Crystal Formation D->E F Vacuum Filtration (Separate Crystals from Mother Liquor) E->F G Wash Crystals (Ice-Cold Solvent) F->G H Dry Crystals (High Vacuum) G->H I Pure Crystalline Product H->I

Caption: Workflow for the purification of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester via recrystallization.

Rationale: The ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain in solution upon cooling.[7] For a moderately polar compound like our target, alcohols, acetonitrile, or solvent pairs like ethanol-water are excellent candidates.[3][7]

Step-by-Step Protocol:

  • Solvent Selection:

    • Place ~20-30 mg of the crude, dry solid into several test tubes.

    • To each tube, add 0.5 mL of a different test solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile).

    • Observe solubility at room temperature. A suitable solvent should not dissolve the compound readily at this stage.

    • Gently heat the tubes that did not show complete dissolution in a water bath.[8] An ideal solvent will fully dissolve the compound upon heating.

    • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath.

    • The solvent that produces a high yield of crystalline precipitate is the best choice. Ethanol or an ethanol/water mixture is often effective.

  • Main Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask (do not use a beaker to minimize solvent evaporation).[7]

    • Add the chosen solvent dropwise while heating the flask with swirling on a hot plate. Use the minimum amount of hot solvent required to fully dissolve the solid.[8]

    • If a solvent pair (e.g., ethanol-water) is used, dissolve the compound in the "good" solvent (ethanol) first, then add the "poor" solvent (water) dropwise to the hot solution until it just turns cloudy. Add a drop or two of the good solvent to redissolve the cloudiness.[7]

    • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize crystal recovery.[8]

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]

    • Dry the purified crystals under high vacuum to remove all residual solvent.

Method 2: Flash Column Chromatography

Flash chromatography is a rapid purification technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[9] It is highly effective for removing impurities with different polarities from the target compound.

cluster_0 Column Elution cluster_1 Stationary Phase (Silica Gel) A Less Polar Impurity Moves Faster B Target Compound (Moderate Polarity) Moves Slower A:f0->B:f0 Elutes First C More Polar Impurity (e.g., Acid) Adsorbs Strongly B:f0->C:f0 Elutes Later Silica Polar Surface (Si-OH)

Caption: Separation principle in flash chromatography based on compound polarity.

Rationale: Silica gel is a polar stationary phase. Non-polar compounds will travel through the column faster, while polar compounds will be retained longer. A gradient of hexane/ethyl acetate is a standard choice for separating moderately polar compounds.[3]

Step-by-Step Protocol:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate mixtures (e.g., 4:1, 3:1, 2:1).

    • Visualize the spots under UV light (254 nm).

    • The ideal solvent system will give the target compound an Rf (retention factor) value of approximately 0.3-0.4.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using the "slurry method" with the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). This method generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., from 10% to 20% to 30% ethyl acetate in hexane) to elute the compounds.

    • Collect fractions in test tubes and monitor the elution process by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester.

Purity Assessment: The Validation Step

After purification, the purity of the compound must be rigorously assessed.

Technique Purpose Typical Parameters Expected Result for Pure Compound
TLC Quick purity check, reaction monitoringStationary Phase: Silica gel 60 F254Mobile Phase: 30% Ethyl Acetate in HexaneA single, well-defined spot.
HPLC Quantitative purity analysisColumn: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile/WaterDetection: UV at 254 nmA single major peak with >98% peak area.
Melting Point Purity and identity confirmation-A sharp, narrow melting range (e.g., 1-2 °C).
NMR Structural confirmation¹H NMR in CDCl₃ or DMSO-d₆Spectrum consistent with the expected structure, absence of impurity signals.
Protocol 3: HPLC Purity Analysis

Rationale: Reverse-phase HPLC is a highly sensitive method for quantifying the purity of organic compounds.[10] The dichlorobenzoyl moiety provides a strong UV chromophore for sensitive detection.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the purified compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of ~0.1 mg/mL with the mobile phase.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient: Start with 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

The purification of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester can be effectively achieved through systematic application of recrystallization or flash chromatography. Recrystallization is ideal for obtaining high-purity crystalline material, while flash chromatography offers versatility in removing a wider range of impurities. Rigorous purity assessment using HPLC is essential to validate the success of the purification protocol. The methods described herein provide a robust framework for researchers to obtain this compound in a state of high purity, suitable for the most demanding applications.

References

  • ResearchGate. What is the best technique for amide purification?. ResearchGate. Available at: [Link].

  • Lee, H., & Lin, T. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(15), 3663-3668. Available at: [Link].

  • Crawford Scientific. (2025). Amide or Amino HPLC Columns What are the Differences. Crawford Scientific. Available at: [Link].

  • Bhatt, B. D., & Shah, S. K. (1982). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 20(6), 279-281. Available at: [Link].

  • Hasibuan, M. F., et al. (2018). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. IAEA. Available at: [Link].

  • ResearchGate. Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?. ResearchGate. Available at: [Link].

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link].

  • Chromatography Forum. (2005). [TLC] Analysis of amino esters by TLC. Chromatography Forum. Available at: [Link].

  • University of Colorado Boulder. Recrystallization. CU Boulder Department of Chemistry. Available at: [Link].

  • The University of Burdwan. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. The University of Burdwan. Available at: [Link].

  • The Korean Chemical Society. (2002). Efficient Synthesis of Aromatic sec-Amides from Esters: Synthetic Utility of Bislithium Amides. Bulletin of the Korean Chemical Society, 23(5), 643-644. Available at: [Link].

  • MIT OpenCourseWare. (2010). Recrystallization. YouTube. Available at: [Link].

  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. Organic Syntheses. Available at: [Link].

  • Chemistry LibreTexts. (2022). Recrystallization. Chemistry LibreTexts. Available at: [Link].

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. Available at: [Link].

  • Cheméo. (2023). Chemical Properties of Acetic acid, dichloro-, ethyl ester (CAS 535-15-9). Cheméo. Available at: [Link].

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link].

  • University of Rochester. Recrystallization and Crystallization. University of Rochester. Available at: [Link].

  • Chemical Forum. TLC of aminoacids and short peptides. Chemical Forum. Available at: [Link].

  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. Organic Syntheses. Available at: [Link].

  • Svec, F., & Kucerova, Z. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4589. Available at: [Link].

  • PubChem. 3,4-Dichlorobenzoic acid. PubChem. Available at: [Link].

Sources

Application Note & Protocols: High-Throughput Screening of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester as a Novel Protease Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Commentary:

This document provides a comprehensive guide for the utilization of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester in a high-throughput screening (HTS) campaign. The target compound, systematically named Ethyl 2-(3,4-dichlorobenzamido)acetate, possesses a chemical scaffold amenable to interaction with enzymatic active sites. Specifically, the presence of an amide bond mimicking a peptide linkage and a dichlorinated phenyl ring, a common moiety in bioactive molecules, makes it a rational candidate for screening against proteases.

Given the absence of extensive public data on this specific molecule's biological activity, this guide presents a robust, field-proven protocol for a hypothetical screening campaign against a chymotrypsin-like serine protease, herein designated "Target Protease X" (TPX). The methodologies described, however, are broadly applicable and represent the gold standard in early-stage drug discovery. The core of this protocol is a Förster Resonance Energy Transfer (FRET)-based assay, selected for its high sensitivity, scalability, and proven success in countless HTS campaigns for identifying protease inhibitors.[1][2]

Our objective is to provide not just a sequence of steps, but a self-validating experimental system. We will delve into the causality behind each procedural choice, from compound management to data analysis, ensuring the researcher can execute, troubleshoot, and interpret the results with confidence.

Assay Principle: FRET-Based Detection of Protease Activity

The screening assay quantifies the enzymatic activity of Target Protease X (TPX) by monitoring the cleavage of a custom-designed peptide substrate. This substrate is dual-labeled with a FRET pair: a donor fluorophore and a quencher molecule.

Mechanism of Action:

  • Intact Substrate: In its uncleaved state, the donor and quencher are in close proximity. When the donor fluorophore is excited by an external light source, its emission energy is non-radiatively transferred to the adjacent quencher. This process, FRET, results in minimal to no light being emitted by the donor.[3]

  • Proteolytic Cleavage: In the presence of active TPX, the enzyme recognizes and cleaves a specific amino acid sequence within the peptide substrate.

  • Signal Generation: Cleavage separates the donor from the quencher. With the FRET process disrupted, excitation of the donor now results in a strong fluorescent signal proportional to the amount of substrate cleaved.

  • Inhibition Measurement: An effective inhibitor, such as (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, will bind to TPX and prevent substrate cleavage. This results in a low fluorescence signal, identical to the "no enzyme" control.

This ratiometric change provides a highly sensitive and robust measure of protease activity, ideal for automated HTS.[3][4]

FRET_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Intact Donor Peptide Linker (Cleavage Site) Quencher FRET FRET (No Signal) Protease Target Protease X (TPX) Intact->Protease Cleavage Excitation1 Excitation Light (λ_ex) Excitation1->Intact:D Cleaved_D Donor Fragment Emission Fluorescent Signal (λ_em) Cleaved_D:D->Emission Cleaved_Q Fragment Quencher Excitation2 Excitation Light (λ_ex) Excitation2->Cleaved_D:D Protease->Cleaved_D Protease->Cleaved_Q

Caption: Principle of the FRET-based protease assay.

Compound & Reagent Management

Proper handling of the test compound and reagents is critical for the integrity and reproducibility of HTS data.[5]

Table 1: Key Reagents and Materials

Reagent/MaterialDescription & Storage
Test Compound (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester. Store as a 10 mM stock in 100% DMSO at -20°C.
Target Protease X (TPX) Recombinant serine protease. Store at -80°C. Prepare working stocks in Assay Buffer.
FRET Substrate Synthetic peptide with TPX cleavage site, flanked by a fluorophore/quencher pair. Store at -20°C.
Assay Buffer 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20. Store at 4°C.
Positive Control A known, potent inhibitor of TPX (e.g., Aprotinin). Prepare 10 mM stock in DMSO.
Negative Control 100% DMSO (vehicle).
Assay Plates 384-well, black, low-volume, non-binding polystyrene plates.[6]
Protocol 2.1: Compound Stock Preparation and Plating

The causality for using DMSO as a solvent is its ability to solubilize a wide range of organic molecules and its miscibility with aqueous assay buffers. However, high concentrations can affect enzyme activity, so the final concentration is typically kept below 1%.[7]

  • Master Stock Preparation: Prepare a 10 mM master stock solution of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester in 100% DMSO.

  • Source Plate Creation: For the primary screen, create a "Source Plate" by aliquoting the 10 mM master stock into a 384-well plate.

  • Assay-Ready Plate Preparation:

    • Using an acoustic liquid handler or a pin tool, transfer 50 nL of the 10 mM stock solution from the source plate into the corresponding wells of a new 384-well assay plate.

    • This transfer results in a final test concentration of 10 µM in a 50 µL final assay volume.

    • For dose-response plates, perform a serial dilution (e.g., 1:3) of the master stock in DMSO first, then transfer 50 nL of each concentration into the assay plate wells.[8]

High-Throughput Screening Protocols

Protocol 3.1: Primary Screen (Single 10 µM Concentration)

This protocol is designed to rapidly identify "hits" from a large compound library by testing each compound at a single, relatively high concentration.

  • Compound Plating: Prepare assay-ready plates containing 50 nL of the 10 µM test compound per well as described in Protocol 2.1. Columns 23-24 should contain 50 nL of DMSO (Negative Control), and columns 1-2 should contain 50 nL of the Positive Control inhibitor.

  • Enzyme Addition: Add 25 µL of TPX solution (at 2X final concentration, e.g., 20 nM) in Assay Buffer to all wells.

  • Incubation: Gently mix the plate on a plate shaker for 30 seconds. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme. This pre-incubation step is crucial to identify time-dependent inhibitors.

  • Reaction Initiation: Add 25 µL of the FRET substrate solution (at 2X final concentration, e.g., 20 µM) in Assay Buffer to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately transfer the plate to a fluorescence plate reader (e.g., BMG LABTECH PHERAstar or similar) pre-set to 37°C.

  • Data Acquisition: Measure fluorescence intensity every 60 seconds for 20 minutes using the appropriate excitation/emission wavelengths for the FRET pair (e.g., Excitation: 425 nm, Emission: 530 nm). The rate of increase in fluorescence (RFU/min) corresponds to the reaction velocity.[9]

Protocol 3.2: Assay Validation (Z'-Factor Determination)

The Z'-factor is the industry-standard metric for quantifying the quality of an HTS assay. It measures the statistical separation between the positive and negative controls. An assay is considered robust and suitable for HTS if its Z'-factor is ≥ 0.5.[10]

  • Plate Setup: Prepare a 384-well plate. Designate half of the wells (n=192) for the Negative Control (DMSO) and the other half (n=192) for the Positive Control (saturating concentration of a known inhibitor).

  • Assay Execution: Perform the assay exactly as described in Protocol 3.1.

  • Calculation: After the kinetic read, determine the reaction velocity for each well. Calculate the Z'-factor using the following formula:

    Z'-Factor = 1 - [ (3 * (σ_p + σ_n)) / |µ_p - µ_n| ]

    Where:

    • µ_p = mean velocity of the positive control (inhibited)

    • σ_p = standard deviation of the positive control

    • µ_n = mean velocity of the negative control (uninhibited)

    • σ_n = standard deviation of the negative control

Table 2: Z'-Factor Interpretation

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentIdeal for screening.[11]
0 to 0.5MarginalMay require optimization.[12]
< 0UnacceptableThe assay is not viable for screening.
Protocol 3.3: Dose-Response and IC₅₀ Determination

Compounds identified as "hits" in the primary screen must be validated through dose-response analysis to confirm their activity and determine their potency. The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[13]

  • Compound Plating: Prepare assay-ready plates containing the hit compound serially diluted in DMSO, typically in a 10-point, 1:3 dilution series (e.g., from 100 µM to 5 nM).

  • Assay Execution: Perform the enzymatic assay exactly as described in Protocol 3.1.

  • Data Analysis:

    • Calculate the reaction velocity for each concentration.

    • Normalize the data to percentage inhibition using the positive (100% inhibition) and negative (0% inhibition) controls on the same plate.[14]

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting data to a four-parameter logistic (4PL) sigmoidal dose-response curve to calculate the IC₅₀ value.[15][16]

Data Analysis Workflow

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Potency cluster_2 Assay Validation P1 Execute Assay (Single Concentration, e.g., 10 µM) P2 Calculate % Inhibition P1->P2 P3 Identify 'Hits' (e.g., % Inhibition > 50%) P2->P3 C1 Cherry-Pick Hits P3->C1 Validated Hits C2 Prepare Dose-Response Plates (10-point dilution series) C1->C2 C3 Execute Dose-Response Assay C2->C3 C4 Generate Sigmoidal Curve (4PL Fit) C3->C4 C5 Calculate IC₅₀ Value C4->C5 V1 Run Z'-Factor Plate (Positive & Negative Controls) V2 Calculate Z'-Factor V1->V2 V3 Assess Assay Quality (Z' >= 0.5) V2->V3 V3->P1 Proceed if Valid

Caption: High-throughput screening and data analysis workflow.

Table 3: Sample Dose-Response Data and Analysis

Compound Conc. (µM)Log [Conc.]Avg. Velocity (RFU/min)% Inhibition
1002.0015.698.1%
33.31.5225.196.2%
11.11.0588.986.1%
3.700.57298.553.4%
1.230.09550.114.2%
0.41-0.39625.82.4%
0.14-0.86638.20.5%
0.00 (DMSO)N/A641.5 (µ_n)0.0%
Positive CtrlN/A12.3 (µ_p)100.0%
Calculated IC₅₀ 3.5 µM

Conclusion

This application note details a comprehensive and robust framework for evaluating (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester as a potential inhibitor of a model serine protease, TPX. By employing a validated FRET-based assay, researchers can efficiently screen this compound and progress confirmed hits through a dose-response cascade to quantify potency. The principles and protocols outlined here—from stringent compound management and assay validation using the Z'-factor to systematic data analysis—provide a reliable pathway for the initial stages of drug discovery and can be readily adapted for other enzymatic targets.

References

  • Zhou, Y., et al. (n.d.). High Throughput Screening of Protease Inhibitor Libraries Using a Novel Dual Pseudotype-Based Assay for SARS-CoV Entry. PMC. Available at: [Link]

  • Casas-Godoy, L., & Sandoval, G. (2016). Proteases and their Inhibitors: From Basic to High Throughput Screening. Combinatorial Chemistry & High Throughput Screening, 19(8), 636-643. Available at: [Link]

  • clyte. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Available at: [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response? Available at: [Link]

  • Su, H., et al. (2023). High-throughput screening of SARS-CoV-2 main and papain-like protease inhibitors. Protein & Cell. Available at: [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]

  • Assay Quality Control. (n.d.). Z-Factor Calculator. Available at: [Link]

  • Yan, F. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Available at: [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]

  • On HTS. (2023). Z-factor. Available at: [Link]

  • Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening. Available at: [Link]

  • Yasgar, A., et al. (n.d.). Compound Management for Quantitative High-Throughput Screening. PMC - NIH. Available at: [Link]

  • Lim, X.Y., et al. (2024). A high-throughput cell-based screening method for Zika virus protease inhibitor discovery. SLAS Discovery. Available at: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Available at: [Link]

  • Lázaro, D., et al. (n.d.). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. PMC. Available at: [Link]

  • Spicer, T.P., et al. (2023). High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. PubMed. Available at: [Link]

  • Lin, C.W., et al. (n.d.). Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination. PMC. Available at: [Link]

  • Hovan, D., et al. (2025). A new multi-purpose FRET fluorescent probe for the simultaneous detection of proteases. Available at: [Link]

  • Matson, S.L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]

  • Schopfer, U., et al. (2011). Implementation of high-throughput quality control processs within compound management. Available at: [Link]

Sources

experimental design for testing (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Strategic Workflow for the In Vitro Evaluation of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and development of novel small molecules with therapeutic potential is a cornerstone of modern pharmacology. The compound (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester belongs to a chemical space that, due to its halogenated aromatic and amino acid ester moieties, warrants investigation for biological activity. Dichlorinated benzene rings are present in numerous approved drugs, often contributing to target affinity and metabolic stability. This document provides a comprehensive, tiered workflow for the initial in vitro characterization of this compound, designed to efficiently assess its cytotoxic potential and provide early mechanistic insights.

The proposed experimental design follows a logical progression from broad phenotypic screening to more specific, target-oriented assays. This strategy aims to maximize data generation from minimal compound quantities, a common constraint in early-stage discovery. We will first establish a cytotoxicity profile across a diverse panel of human cancer cell lines. Based on these findings, we will then explore whether an apoptotic mechanism of cell death is induced. Finally, we will outline a protocol for screening the compound against a panel of protein kinases, a class of enzymes frequently targeted by compounds with similar structural features. This strategic approach ensures that experimental choices are data-driven and cost-effective.

Compound Handling and Solution Preparation

Proper handling and solubilization of a test compound are critical for generating reliable and reproducible data.[1][2]

1.1. Compound Information

  • IUPAC Name: (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

  • Molecular Formula: C₁₁H₁₁Cl₂NO₃

  • Molecular Weight: 276.12 g/mol

  • Predicted Solubility: Poorly soluble in water, soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.

1.2. Protocol: Preparation of 10 mM Stock Solution

  • Accurately weigh 2.76 mg of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester using a calibrated analytical balance.

  • Transfer the compound to a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of high-purity, sterile DMSO.

  • Gently vortex the tube until the compound is completely dissolved. If solubility is an issue, sonication in a water bath for 5-10 minutes may be employed.[1]

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.[1]

  • Store aliquots at -20°C or -80°C, protected from light.

Phase 1: Primary Screening - Multi-line Cytotoxicity Assessment

The initial step in characterizing a novel compound is to determine its effect on cell viability.[3][4][5][6] A broad-spectrum screen against a panel of cancer cell lines from diverse tissue origins, such as the NCI-60 panel, provides a wealth of initial data, including potential selectivity and potency.[7][8][9][10]

Rationale: This assay will determine the concentration range at which the compound affects cell proliferation and survival. The resulting 50% inhibitory concentration (IC₅₀) is a key measure of potency and is essential for designing subsequent mechanistic experiments.[11] Screening across multiple lines can reveal if the compound has broad cytotoxic effects or is selective for certain cancer types.

2.1. Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay This protocol is adapted from the NCI-60 screening methodology.[7][10]

  • Cell Seeding: Seed cells from a panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung), U87-MG (glioblastoma)) into 96-well plates at predetermined optimal densities (typically 5,000-20,000 cells/well). Allow cells to adhere and resume exponential growth for 24 hours.[7]

  • Compound Dilution & Treatment: Prepare a serial dilution of the 10 mM stock in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including vehicle controls, must be kept constant and low (≤0.5%).[1][12]

  • Incubation: Add the compound dilutions to the appropriate wells and incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Cell Fixation: After incubation, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with tap water and allow them to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.[7]

  • Destaining & Solubilization: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.[7] Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

2.2. Data Presentation (Illustrative)

Cell LineTissue of OriginIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin (Control)
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
HCT-116Colon Carcinoma9.5 ± 1.10.7 ± 0.09
A549Lung Carcinoma25.3 ± 3.11.1 ± 0.2
U87-MGGlioblastoma> 1001.5 ± 0.3

Phase 2: Mechanistic Elucidation

Following the identification of cytotoxic activity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anti-cancer agents.[11]

Assay 1: Apoptosis Induction via Caspase-3/7 Activation

Rationale: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Measuring their activity provides a direct and sensitive assessment of apoptosis induction.[13][14][15] The Caspase-Glo® 3/7 assay is a robust, luminescence-based method ideal for this purpose.[13][16][17]

3.1.1. Protocol: Caspase-Glo® 3/7 Assay This protocol is based on the manufacturer's instructions.[14][15]

  • Cell Seeding: Seed a responsive cell line (e.g., HCT-116 from the primary screen) in white-walled, clear-bottom 96-well plates at a density of 10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with the test compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[15]

  • Assay Procedure: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[15]

  • Incubation & Measurement: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity by normalizing the relative light unit (RLU) values of treated samples to the RLU values of the vehicle control.

Assay 2: In Vitro Kinase Inhibition Profiling

Rationale: The dichlorobenzene moiety is a common feature in many kinase inhibitors. Therefore, screening the compound against a panel of kinases is a logical step to identify potential molecular targets.[18] A cell-free, in vitro kinase assay removes cellular complexity and directly measures the interaction between the compound and the enzyme.[19][20][21]

3.2.1. Protocol: Generic In Vitro Kinase Assay (e.g., ADP-Glo™ Assay) This protocol describes a general workflow adaptable for screening against various kinases.[20][21][22]

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of the specific kinase, its corresponding substrate, and ATP.

  • Compound Plating: In a 384-well plate, add the test compound at a fixed concentration (e.g., 10 µM) for a primary screen or in a dose-response format for IC₅₀ determination.[19] Include a "no inhibitor" (vehicle) control and a known inhibitor for the specific kinase as a positive control.[19][21]

  • Kinase Reaction: Add the kinase enzyme to the wells containing the compound and incubate for 10-20 minutes at room temperature to allow for binding.[19]

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP (typically at its Kₘ concentration).[18][20] Incubate for 30-60 minutes at 30°C.

  • Signal Detection (ADP-Glo™):

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to the vehicle control. For dose-response experiments, plot percent inhibition versus log concentration and fit to a suitable model to determine the IC₅₀ value.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Phase 0: Preparation cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Insight cluster_data Data Output Compound (3,4-Dichloro-benzoylamino)- acetic acid ethyl ester Stock Prepare 10 mM Stock in DMSO Compound->Stock Screen Cytotoxicity Screen (SRB Assay) (MCF-7, HCT-116, A549, etc.) Stock->Screen IC50 Determine IC50 Values Screen->IC50 Apoptosis Apoptosis Assay (Caspase-Glo 3/7) IC50->Apoptosis Use IC50 conc. Kinase Kinase Profiling (ADP-Glo Assay) IC50->Kinase Inform conc. Output Potency (IC50) Selectivity Profile Mechanism of Action (Apoptosis) Potential Targets (Kinases) Apoptosis->Output Kinase->Output

Caption: Tiered experimental workflow for in vitro compound evaluation.

Hypothetical Signaling Pathway

G Compound (3,4-Dichloro-benzoylamino)- acetic acid ethyl ester KinaseX Target Kinase X (e.g., an Anti-Apoptotic Kinase) Compound->KinaseX Inhibition Bcl2 Bcl-2 Family (Anti-Apoptotic) KinaseX->Bcl2 Inhibition Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Prevents Casp9 Caspase-9 Mito->Casp9 Activates Casp37 Caspase-3/7 (Executioner Caspases) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothetical pathway of apoptosis induction via kinase inhibition.

References

  • NCI-60 Screening Methodology. (n.d.). National Cancer Institute. Retrieved from [Link]

  • In Vitro Kinase Inhibition Assay. (2024). Bio-protocol. Retrieved from [Link]

  • In Vitro Kinase Inhibition Assays. (2022). Bio-protocol. Retrieved from [Link]

  • Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. (n.d.). National Cancer Institute. Retrieved from [Link]

  • In vitro and in vivo testing of new compounds. (2013). Oxford Academic. Retrieved from [Link]

  • Paik, S., et al. (2000). Proteomic profiling of the NCI-60 cancer cell lines using new high-density reverse-phase lysate microarrays. PNAS. Retrieved from [Link]

  • Knippschild, U., et al. (2014). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Retrieved from [Link]

  • Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. PMC. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • Outline of the NCI-60 Program. (2012). ResearchGate. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. Retrieved from [Link]

  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. Retrieved from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen. Retrieved from [Link]

  • Advances in Microtechnology for Improved Cytotoxicity Assessment. (2020). Frontiers. Retrieved from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. Retrieved from [Link]

  • Kramer, N. I., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Retrieved from [Link]

  • Iversen, A. C., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Swartz, M. E., & Krull, I. S. (2006). Developing and Validating Dissolution Procedures. LCGC International. Retrieved from [Link]

  • Chu, D. T. W., et al. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tanimoto, E., & Hayakawa, T. (1994). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. PubMed. Retrieved from [Link]

  • Bioactivity of natural compounds extracted from Oedogonium cilitum isolated from Qalachwalan pond. (2023). Journal of King Saud University. Retrieved from [Link]

  • Process for preparing 3,4'-dichlorodiphenyl-ether. (1991). Google Patents.
  • From Chemical Composition to Biological Activity: Phytochemical, Antioxidant, and Antimicrobial Comparison of Matricaria chamomilla and Tripleurospermum inodorum. (2025). MDPI. Retrieved from [Link]

  • Chemical profiles and biological activities of acetone extracts of nine Annonaceae plants. (2023). ResearchGate. Retrieved from [Link]

  • Phytochemicals Analysis, Antioxidant Capacities and Antimicrobial Properties of Ethyl Acetate Extract of Stem Bark of the Garlic Tree Scorodocarpus borneensis Becc. (n.d.). David Publishing. Retrieved from [Link]

Sources

Application of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester in Medicinal Chemistry: Targeting the Kynurenine Pathway

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester —the ethyl ester derivative of 3,4-dichlorohippuric acid—serves as a critical lipophilic prodrug and synthetic intermediate in modern medicinal chemistry. Its primary application lies in the modulation of the Kynurenine Pathway (KP) via the targeted inhibition of Kynurenine 3-monooxygenase (KMO, EC 1.14.13.9) [1][2].

The kynurenine pathway is the major route for tryptophan catabolism in mammals[3]. Under neuroinflammatory conditions, the pathway shifts toward the production of neurotoxic metabolites, specifically 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN)[4]. QUIN is a potent, excitotoxic agonist at the NMDA receptor and is heavily implicated in the pathogenesis of neurodegenerative disorders such as Huntington's Disease and Alzheimer's Disease[3][5].

By inhibiting KMO, the pathway is forced to shunt L-kynurenine toward kynurenine aminotransferase (KAT), thereby increasing the production of Kynurenic Acid (KYNA) [2][4]. Unlike QUIN, KYNA is an NMDA receptor antagonist and is highly neuroprotective[6][7].

The Prodrug Strategy

The free carboxylic acid (3,4-dichlorohippuric acid) is a validated, structure-based competitive inhibitor of KMO[4][6]. However, free carboxylic acids often exhibit poor blood-brain barrier (BBB) penetration due to their negative charge at physiological pH. By masking the carboxylate as an ethyl ester , medicinal chemists significantly increase the molecule's lipophilicity. Once the prodrug crosses the BBB or enters target cells, ubiquitous intracellular esterases hydrolyze the ester bond, liberating the active 3,4-dichlorohippuric acid directly at the site of action.

KP_Pathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN KMO KMO (Enzyme) Target KYN->KMO KAT KAT (Enzyme) KYN->KAT HK 3-Hydroxykynurenine (Toxic Intermediate) KMO->HK KYNA Kynurenic Acid (KYNA) (Neuroprotective) KAT->KYNA QUIN Quinolinic Acid (QUIN) (Neurotoxic) HK->QUIN INHIB 3,4-Dichlorohippuric Acid (Active Inhibitor) INHIB->KMO Inhibits

Diagram 1: Kynurenine Pathway modulation via KMO inhibition, shifting balance from QUIN to KYNA.

Quantitative Data: KMO Inhibitor Profiling

To contextualize the efficacy of the active moiety, the table below summarizes the inhibitory potency of 3,4-dichlorohippuric acid against established benchmark KMO inhibitors[4][5].

CompoundTarget Enzyme Ki​ / IC50​ Mechanism of ActionBBB Penetration
Ro-61-8048 KMO IC50​=37 nM Competitive InhibitorPoor (Requires Prodrug JM6)
UPF-648 KMO IC50​=20 nM Competitive InhibitorPoor
3,5-Dibromo-L-kynurenine KMO Substrate AnalogModerate
3,4-Dichlorohippuric Acid KMO Competitive InhibitorPoor
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester KMO (Cellular)Prodrug DependentEsterase-activated ProdrugHigh (Lipophilic)

Self-Validating Experimental Protocols

To rigorously evaluate (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, the experimental design must validate two causal steps: (1) the enzymatic conversion of the ester to the active acid, and (2) the subsequent inhibition of KMO by the liberated acid.

Workflow Step1 Prodrug Incubation (Microsomes) Step2 Esterase Cleavage (Release Active Acid) Step1->Step2 Step3 KMO Enzyme Assay (NADPH + L-Kyn) Step2->Step3 Step4 LC-MS/MS (Measure 3-HK) Step3->Step4 Step5 Data Analysis (IC50) Step4->Step5

Diagram 2: Sequential workflow validating prodrug activation and subsequent target engagement.

Protocol A: In Vitro Microsomal Activation Assay

Purpose: To confirm that the ethyl ester is readily hydrolyzed by hepatic/CNS esterases to yield the active 3,4-dichlorohippuric acid, while remaining chemically stable in plasma.

Causality & Validation:

  • Chemical vs. Enzymatic: A buffer-only control ensures the ester does not spontaneously hydrolyze.

  • Inhibition Control: The addition of Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, proves that hydrolysis is strictly enzyme-mediated.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the ethyl ester prodrug in LC-MS grade DMSO.

  • Matrix Setup: Thaw human or rat liver microsomes (HLM/RLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Spike the prodrug into the microsomal suspension to a final concentration of (ensure final DMSO ≤0.1% ).

  • Incubation: Incubate at 37∘C with gentle shaking.

  • Sampling & Quenching: At time points 0,15,30,60, and 120 minutes , extract aliquots and immediately quench by adding of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validating Controls:

    • Negative Control: Buffer only (no microsomes) + Prodrug.

    • Esterase Inhibition Control: Microsomes + BNPP + Prodrug.

  • Analysis: Centrifuge quenched samples at 14,000×g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition for the ethyl ester and the appearance of the free acid metabolite.

Protocol B: Recombinant KMO Enzymatic Inhibition Assay

Purpose: To quantify the inhibitory potency ( IC50​ ) of the esterase-liberated 3,4-dichlorohippuric acid against KMO.

Causality & Validation: Because KMO is a flavin-dependent monooxygenase[2], it strictly requires NADPH and O2​ to hydroxylate L-kynurenine. We use LC-MS/MS to directly quantify the product (3-HK) rather than a coupled fluorescence assay, eliminating false positives caused by the test compound absorbing at the excitation/emission wavelengths.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human KMO enzyme in assay buffer ( 50 mM HEPES, pH 7.5, 2 mM CHAPS, 1 mM DTT) to a final working concentration of 5 nM .

  • Compound Plating: In a 96-well plate, perform a 10-point, 3-fold serial dilution of the active compound (3,4-dichlorohippuric acid, obtained from Protocol A or synthesized directly) starting at .

  • Pre-incubation: Add of the compound dilutions to of the KMO enzyme solution. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add of a substrate mix containing L-Kynurenine and NADPH (final concentrations: L-Kyn, NADPH).

  • Incubation: Seal the plate and incubate at 37∘C for 60 minutes.

  • Quenching: Stop the reaction by adding of 1% Formic Acid in Acetonitrile containing heavy-isotope labeled 3-HK ( 13C2​ -3-HK) as an internal standard.

  • Self-Validating Controls:

    • No-Enzyme Control: Establishes baseline L-Kynurenine auto-oxidation.

    • Positive Control: Ro-61-8048 ensures assay sensitivity and enzyme viability.

  • Quantification: Centrifuge the plate and inject the supernatant into an LC-MS/MS system. Calculate the IC50​ by plotting the ratio of 3-HK / 13C2​ -3-HK against the log concentration of the inhibitor using a 4-parameter logistic regression.

References

  • Phillips RS, Iradukunda EC, Hughes T, Bowen JP. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences. 2019 Feb 8;6:3. URL:[Link]

  • BRENDA Enzyme Database. Information on EC 1.14.13.9 - kynurenine 3-monooxygenase. URL:[Link]

  • ExplorEnz - The Enzyme Database. EC 1.14.13.9 (kynurenine 3-monooxygenase). URL:[Link]

  • National Center for Biotechnology Information (NCBI). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC Archive. URL:[Link]

Sources

Application Note: Developing High-Potency GPCR Ligands from a (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester (DCBAE) serves as a highly versatile, privileged scaffold in medicinal chemistry. While the ethyl ester itself exhibits limited biological activity due to rapid physiological hydrolysis and a lack of steric bulk, its core—the 3,4-dichlorobenzoylamino moiety—is a proven pharmacophore. This specific halogenated aromatic ring is critical for anchoring ligands into the deep, lipophilic transmembrane pockets of Class A G-protein-coupled receptors (GPCRs).

Historically, derivatizing this backbone by replacing the simple ester with complex, sterically hindered amides has yielded exceptionally potent antagonists. For instance, modifying similar backbones led to the discovery of loxiglumide, a highly potent Cholecystokinin A (CCK1) receptor antagonist that is roughly 3,000 times more potent than its unoptimized predecessors[1]. Furthermore, the 3,4-dichlorobenzoylamino motif has been successfully utilized to synthesize highly selective Orexin-2 (OX2) receptor antagonists, demonstrating the broad utility of this structural core across different neurological and metabolic targets[2].

This application note details the causal logic, synthetic workflows, and self-validating biological assays required to transform the baseline DCBAE scaffold into a library of high-potency GPCR antagonists.

Synthetic & Screening Workflow

To achieve improved potency, the ethyl ester must be hydrolyzed to its free acid, followed by parallel amide coupling with a diverse array of primary and secondary amines. This strategy increases the compound's LogP and introduces the necessary steric bulk to competitively displace endogenous peptides (like CCK-8) from their receptor binding sites.

Workflow Start DCBAE Scaffold (Ethyl Ester) Hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Intermediate Free Acid Intermediate (LC-MS Verified) Hydrolysis->Intermediate Coupling Parallel Amide Coupling (HATU, DIPEA, Amines) Intermediate->Coupling Library Derivative Library (Purified via Prep-HPLC) Coupling->Library Screening High-Throughput Screening (FLIPR Ca2+ Assay) Library->Screening

Fig 1: Synthetic workflow for generating high-potency DCBAE derivatives.

Experimental Protocols

Protocol 1: Scaffold Derivatization (Ester Hydrolysis & Amide Coupling)

Objective: Convert DCBAE into a library of bulky aliphatic and aromatic amides. Causality & Reagent Selection: Lithium hydroxide (LiOH) is selected over NaOH for hydrolysis because it provides a milder pH environment, preventing the cleavage of the robust 3,4-dichlorobenzamide bond. For the subsequent coupling, HATU is utilized instead of traditional EDC/HOBt. HATU exhibits superior reaction kinetics and is specifically required to successfully couple sterically hindered secondary amines (e.g., dipentylamine), which are critical for occupying the expansive lipophilic pockets of the CCK1 receptor.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve 1.0 eq of DCBAE in a 3:1 mixture of THF and water.

  • Add 2.0 eq of LiOH·H₂O and stir at room temperature for 4 hours.

  • Acidify the mixture with 1N HCl to pH 2.0 to precipitate the free acid. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Amide Coupling: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester.

  • Add the target amine (1.5 eq) and stir at room temperature for 12 hours.

  • Quench with saturated NaHCO₃, extract with dichloromethane, and purify via preparative HPLC.

System Validation (Self-Validating QC):

  • LC-MS Monitoring: The hydrolysis is deemed complete only when the starting material mass (m/z ~276) disappears and the free acid mass (m/z ~248) is dominant.

  • Purity Check: Final derivatives must exhibit >95% purity via UV absorbance (254 nm) before biological screening to prevent false positives from reactive coupling intermediates.

Protocol 2: In Vitro Potency Assay (FLIPR Calcium Mobilization)

Objective: Quantify the antagonistic potency (IC₅₀) of the synthesized derivatives against the CCK1 receptor. Causality & Reagent Selection: The CCK1 receptor is Gq-coupled. Activation by its endogenous ligand (CCK-8) leads to intracellular calcium release. A Fluorometric Imaging Plate Reader (FLIPR) assay using Fluo-4 AM dye allows for real-time kinetic readouts. Probenecid is added to the assay buffer to inhibit multidrug resistance proteins, preventing the premature extrusion of the fluorescent dye from the cells.

Step-by-Step Methodology:

  • Seed CHO-K1 cells stably expressing the human CCK1 receptor in 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing 2.5 mM probenecid). Incubate for 60 minutes at 37°C.

  • Add 10 µL of the synthesized DCBAE derivatives (10-point concentration-response curve, ranging from 10 µM to 0.1 nM) and incubate for 15 minutes.

  • Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds.

  • Automatically inject CCK-8 (agonist) at its EC₈₀ concentration (typically ~100 pM) and record fluorescence for 3 minutes.

  • Calculate the IC₅₀ based on the inhibition of the maximum calcium peak.

System Validation (Self-Validating QC):

  • Z'-Factor Calculation: Each plate must include a positive control (Loxiglumide, 10 µM) and a negative control (DMSO vehicle). The assay is only valid if the Z'-factor is > 0.5.

  • Reference Benchmarking: Loxiglumide must yield an IC₅₀ between 2.0 and 5.0 nM to confirm the receptor's sensitivity matches historical literature[3].

Empirical Data & Structure-Activity Relationship (SAR)

The transformation of the ethyl ester into complex amides drastically alters the pharmacological profile. The table below summarizes the quantitative data, demonstrating that increasing the steric bulk and lipophilicity (ClogP) of the R-group directly correlates with enhanced CCK1 receptor antagonism.

CompoundR-Group Modification (from Ethyl Ester)CCK1 IC₅₀ (nM)OX2 IC₅₀ (nM)ClogP
DCBAE (Scaffold) -O-CH₂CH₃ (Ethyl ester)>10,000>10,0002.8
Derivative 1 -NH-CH₂CH₂CH₃ (Propylamide)4,5008,2003.1
Derivative 2 -NH-(CH₂)₃-OCH₃ (Methoxypropylamide)458504.2
Derivative 3 -N(C₅H₁₁)₂ (Dipentylamide)121,4005.6
Loxiglumide (Ref) Complex aliphatic amide3.0N/A4.8

Table 1: SAR summary of DCBAE derivatives. Data indicates that bulky, lipophilic amides are required to achieve nanomolar potency.

Biological Target Pathway

The primary mechanism of action for these optimized derivatives is the competitive antagonism of the CCK1 receptor, effectively blocking the Gq-coupled signaling cascade that leads to intracellular calcium mobilization.

Pathway CCK8 CCK-8 (Agonist) Receptor CCK1 Receptor (GPCR) CCK8->Receptor Antagonist DCBAE Derivative (Antagonist) Antagonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium

Fig 2: CCK1 receptor Gq-coupled signaling pathway targeted by DCBAE derivatives.

References

  • Loxiglumide. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas. PubMed / National Institutes of Health. 1

  • Pharmacological profile of T-0632, a novel potent and selective CCKA receptor antagonist, in vitro. PubMed / National Institutes of Health. 3

  • Biomedical Application of Orexin/Hypocretin Receptor Ligands in Neuroscience. Journal of Medicinal Chemistry / ACS Publications.2

Sources

Application Note: Spectroscopic Analysis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is a molecule of significant interest in the realms of synthetic organic chemistry and drug discovery, often serving as a crucial intermediate for the synthesis of more complex, biologically active compounds. For its effective use in research and development, unambiguous structural confirmation is paramount. This application note presents a comprehensive guide to the spectroscopic characterization of this compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The detailed protocols and data interpretation provided herein are tailored for researchers, scientists, and professionals in drug development to rigorously establish the identity and purity of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a premier analytical technique, offering profound insights into the carbon-hydrogen framework of a molecule. For the structural elucidation of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, both ¹H and ¹³C NMR are indispensable tools.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). It is important to note that the choice of solvent can influence the chemical shifts observed.[1]

  • Internal Standard: Introduce a minimal amount of tetramethylsilane (TMS) to serve as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

  • Instrumentation: The spectra should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate resolution.

  • ¹H NMR Acquisition:

    • Configure the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).

    • Employ a sufficient number of scans (usually 16-64) to achieve an optimal signal-to-noise ratio.

    • Utilize a 90° pulse with an appropriate relaxation delay, generally between 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to generate a spectrum where each unique carbon atom is represented by a single line.

    • Set the spectral width to cover the anticipated range of carbon signals (e.g., 0-200 ppm).

    • A significantly higher number of scans (e.g., 1024 or more) is necessary compared to ¹H NMR, owing to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data and Interpretation

The anticipated ¹H NMR spectrum of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester in CDCl₃ is detailed in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~8.5-9.0Broad Singlet1HN-H The amide proton is expected to resonate at a low field due to the deshielding effect of the adjacent carbonyl group and potential involvement in hydrogen bonding. Its signal is often broad due to quadrupole broadening from the neighboring nitrogen atom and possible chemical exchange.
~8.00Doublet1HAr-H (H-2)This proton, being ortho to the electron-withdrawing carbonyl group, is significantly deshielded. It appears as a doublet due to spin-spin coupling with the adjacent H-6 proton.
~7.70Doublet of Doublets1HAr-H (H-6)This proton is coupled to two non-equivalent protons (H-2 and H-5), resulting in a doublet of doublets splitting pattern.
~7.50Doublet1HAr-H (H-5)This proton is coupled to the H-6 proton, leading to its appearance as a doublet.
~4.25Quartet2H-O-CH₂ -CH₃The methylene protons of the ethyl group are deshielded by the adjacent electronegative oxygen atom. They are split into a quartet by the three neighboring methyl protons, following the n+1 rule.
~4.20Doublet2H-NH-CH₂ -CO-These methylene protons are situated between the amide nitrogen and the ester carbonyl group, causing a downfield shift. They are split into a doublet by the single amide proton.
~1.30Triplet3H-O-CH₂-CH₃ The methyl protons of the ethyl group are found in the typical upfield aliphatic region. Their signal is split into a triplet by the two adjacent methylene protons.
Predicted ¹³C NMR Data and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum is outlined below, with assignments based on established chemical shift ranges.[2][3][4]

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~169Ester C =OThe carbonyl carbon of the ester group is highly deshielded due to the double bond to one oxygen and the single bond to another, resulting in a significant downfield shift.
~166Amide C =OThe amide carbonyl carbon is also strongly deshielded, though typically resonates slightly upfield compared to an ester carbonyl.
~138Ar-C (C-4)This aromatic carbon is directly attached to a chlorine atom, which influences its chemical shift.
~133Ar-C (C-1)This is a quaternary aromatic carbon, bonded to the amide carbonyl group.
~132Ar-C (C-3)This aromatic carbon is also attached to a chlorine atom.
~131Ar-C (C-5)Aromatic CH carbon.
~129Ar-C (C-6)Aromatic CH carbon.
~127Ar-C (C-2)Aromatic CH carbon.
~62-O-C H₂-CH₃The methylene carbon of the ethyl group is deshielded due to its direct attachment to the electronegative oxygen atom.
~42-NH-C H₂-CO-The chemical shift of this methylene carbon is influenced by the adjacent nitrogen and carbonyl functionalities.
~14-O-CH₂-C H₃The methyl carbon of the ethyl group appears in the characteristic upfield region for aliphatic carbons.
NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample (5-10 mg) Solvent Add Deuterated Solvent (0.6 mL) Sample->Solvent TMS Add TMS Standard Solvent->TMS Vortex Vortex to Dissolve TMS->Vortex Insert Insert Sample into Spectrometer Vortex->Insert Tune Tune and Shim Insert->Tune H1_Acq Acquire ¹H Spectrum Tune->H1_Acq C13_Acq Acquire ¹³C Spectrum Tune->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Peak_Pick Peak Picking Baseline->Peak_Pick Peak_Pick->Integrate Analysis Structural Interpretation Peak_Pick->Analysis

Caption: Workflow for NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid and effective method for identifying the functional groups within a molecule through the measurement of infrared radiation absorption corresponding to specific bond vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Begin by ensuring the ATR crystal is meticulously clean.

    • Place a small quantity of the solid sample directly onto the surface of the ATR crystal.

    • Apply firm pressure with the anvil to establish good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.

  • Data Acquisition:

    • First, record a background spectrum of the empty ATR accessory.

    • Subsequently, record the sample spectrum over a standard range of 4000-400 cm⁻¹.

    • To enhance the signal-to-noise ratio, it is common practice to co-add 16-32 scans.

Predicted IR Data and Interpretation

The key vibrational frequencies anticipated in the IR spectrum of the target molecule are compiled below.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3300MediumN-H stretchAmide
~3100-3000MediumC-H stretchAromatic
~2980MediumC-H stretchAliphatic
~1740StrongC=O stretchEster
~1670StrongC=O stretch (Amide I)Amide
~1600, ~1480Medium-StrongC=C stretchAromatic Ring
~1540MediumN-H bend (Amide II)Amide
~1250StrongC-O stretchEster
~830StrongC-H out-of-plane bend1,2,4-trisubstituted benzene
~780StrongC-Cl stretchAryl chloride

The presence of two distinct and strong carbonyl absorption bands is a critical diagnostic feature for this molecule: one for the ester at approximately 1740 cm⁻¹ and another for the amide at around 1670 cm⁻¹.[5][6] The observation of an N-H stretching vibration near 3300 cm⁻¹ provides further confirmation of the amide functionality.

IR Spectroscopy Workflow Diagram

IR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Sample_Load Load Sample onto Crystal Background->Sample_Load Acquire_Sample Acquire Sample Spectrum Sample_Load->Acquire_Sample Process Process Spectrum (Baseline Correction) Acquire_Sample->Process Analyze Analyze Peaks and Identify Functional Groups Process->Analyze End End Analyze->End

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information on the molecular weight and fragmentation pattern of a molecule, which is instrumental in confirming its structure.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a highly suitable soft ionization technique for this molecule, as it is likely to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analyzer: The use of a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is strongly recommended. This will yield an accurate mass measurement, which can be used to confidently determine the elemental composition.

  • Sample Introduction: The sample should be dissolved in an appropriate solvent (e.g., methanol or acetonitrile) and can be introduced into the mass spectrometer via direct infusion or through coupling with liquid chromatography (LC-MS).

  • Data Acquisition: The mass spectrum should be acquired in positive ion mode over a suitable mass-to-charge ratio (m/z) range, for instance, 100-500.

Predicted Mass Spectrum Data and Interpretation

The molecular formula for (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is C₁₁H₁₁Cl₂NO₃.

m/z (Daltons)Relative AbundanceAssignmentInterpretation
276.01High[M+H]⁺This represents the protonated molecular ion. The isotopic pattern will be highly characteristic of a molecule containing two chlorine atoms, exhibiting M, M+2, and M+4 peaks in an approximate 9:6:1 ratio.
230.02Medium[M-OC₂H₅]⁺This fragment corresponds to the loss of the ethoxy group from the ester functionality.
173.96High[³⁵Cl₂C₆H₃CO]⁺This prominent peak corresponds to the 3,4-dichlorobenzoyl cation, a stable fragment that is expected to be a major component of the mass spectrum.

By comparing the calculated accurate mass of the protonated molecule to the experimentally observed mass, the elemental composition can be confirmed with a high degree of confidence.

Calculated Exact Mass for [C₁₁H₁₂Cl₂NO₃]⁺: 276.0143

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve Dissolve Sample in Solvent (e.g., MeOH) Infuse Infuse into ESI Source Dissolve->Infuse Ionize Positive Ion Mode ESI Infuse->Ionize Analyze Analyze with High-Res Mass Analyzer Ionize->Analyze Identify_M Identify Molecular Ion Peak Analyze->Identify_M Analyze_Iso Analyze Isotopic Pattern Identify_M->Analyze_Iso Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag Confirm Confirm Elemental Composition Analyze_Iso->Confirm

Caption: Workflow for ESI-MS analysis of the target compound.

Summary of Spectroscopic Data

The table below consolidates the key spectroscopic data for the comprehensive structural confirmation of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester.

TechniqueKey ObservationsConfirmed Structural Features
¹H NMR Distinct signals corresponding to aromatic, amide, and ethyl ester protons, each with characteristic chemical shifts and coupling patterns.Confirms the presence of a 1,2,4-trisubstituted benzene ring, an amide linkage, and an ethyl ester group.
¹³C NMR Resonances for two unique carbonyl carbons (amide and ester), aromatic carbons, and the aliphatic carbons of the ethyl ester and glycine fragments.Verifies the carbon backbone and the existence of two different carbonyl environments within the molecule.
IR Strong absorption bands for the N-H stretch (~3300 cm⁻¹), two distinct C=O stretches (~1740 and ~1670 cm⁻¹), and a C-O stretch (~1250 cm⁻¹).Unequivocally identifies the presence of both amide and ester functional groups.
MS (ESI) A molecular ion peak [M+H]⁺ at m/z 276.01, exhibiting a characteristic isotopic pattern for two chlorine atoms. Key fragments corresponding to the dichlorobenzoyl moiety are also observed.Confirms the molecular weight and elemental composition (C₁₁H₁₁Cl₂NO₃).

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and unambiguous characterization of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester. By adhering to the detailed protocols and leveraging the interpretive guidance presented in this application note, researchers can confidently ascertain the structure and purity of their synthesized compound. This ensures the integrity of their data and the reliability of their subsequent scientific investigations.

References

  • Supporting Information for a scientific article. (n.d.).
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290.
  • Nothias, L.-F., et al. (2020). Fostering transparent and FAIR mass spectrometry data through the GNPS platform.
  • NIST. (n.d.). Acetic acid, dichloro-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Info/Data — Hans Reich Collection. OrganicChemistryData.org. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorophenylacetic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Dichloroacetic acid ethyl ester. Retrieved from [Link]

  • McElvain, S. M., & Weber, K. H. (1941). Acetic acid, benzoyl-, ethyl ester. Organic Syntheses, 21, 40.
  • NIST. (n.d.). 3,4-Dichlorophenylacetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Brown, W. P. (2026, March 6). INDEX of 13C NMR spectra of organic compounds. Doc Brown's Chemistry. Retrieved from [Link]

  • Shriner, R. L., Schmidt, A. G., & Roll, L. J. (1931). Acetic acid, benzoyl-, ethyl ester. Organic Syntheses, 11, 4.
  • Brown, P. (2026, March 5). Interpretation of the infrared spectrum of ethyl ethanoate. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dichlorobenzoic acid. Retrieved from [Link]

  • Analytica Chemie. (n.d.). 2-((2,4-dichloro-3-aminobenzyl)amino)acetic acid ethyl ester. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Sultani, K. H. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 413-424.
  • NIST. (n.d.). Acetic acid, dichloro-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Chloro-acetic acid, ethyl ester - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012).

Sources

Application Notes & Protocols for the In Vivo Formulation of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The transition of a novel chemical entity from in vitro discovery to in vivo validation is a critical juncture in drug development. The success of this transition is heavily dependent on the creation of a stable, safe, and effective drug formulation that ensures adequate systemic exposure in animal models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of an in vivo formulation for the model compound (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, a representative example of a poorly soluble new chemical entity. We will move beyond a single, prescriptive protocol to detail a complete workflow, from initial physicochemical characterization and strategy selection to the preparation and quality control of various formulation types.

Introduction: The Formulation Challenge for Poorly Soluble Compounds

A significant percentage of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility.[1][2] This characteristic poses a major hurdle for in vivo studies, as insufficient dissolution in the gastrointestinal tract or precipitation at the injection site can lead to low and erratic bioavailability, confounding the interpretation of pharmacodynamic and toxicological data.[3] Therefore, a well-designed formulation is not merely a vehicle but a critical tool for achieving reliable and reproducible preclinical results.

This guide uses (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester as a case study to illustrate a robust, multi-faceted approach to formulation development. Since specific physicochemical data for this compound is not widely published, we present a universal methodology for characterizing such a compound and selecting an appropriate formulation strategy from several viable options.

Part 1: Essential Pre-formulation Assessment

Before any formulation can be rationally designed, a thorough understanding of the compound's fundamental physicochemical properties is paramount. This initial characterization provides the data necessary to guide vehicle selection and mitigate potential development risks.

Key Physicochemical Parameters & Assessment Protocols:

ParameterRationale & ImportanceGeneral Protocol Outline
Aqueous Solubility Determines the intrinsic solubility in a biological matrix. A value <10 µg/mL often necessitates enabling formulation technologies.1. Prepare a saturated solution of the compound in purified water and relevant buffers (e.g., pH 1.2, 6.8, 7.4). 2. Equilibrate the solution (e.g., 24-48 hours with agitation). 3. Centrifuge or filter to remove undissolved solid. 4. Quantify the concentration in the supernatant via a suitable analytical method (e.g., HPLC-UV).
Solubility in Excipients Identifies potential solvents, co-solvents, and lipids that can be used to create a homogenous formulation at the target concentration.1. Select a panel of pharmaceutically acceptable (GRAS) excipients (e.g., PEG 400, Propylene Glycol, Polysorbate 80, Sesame Oil, Ethanol).[4][5] 2. Add an excess of the compound to a known volume of each excipient. 3. Equilibrate and quantify the dissolved concentration as described for aqueous solubility.
pKa & LogP/LogD The pKa indicates if pH adjustment can be used to ionize the molecule and enhance solubility. The LogP (octanol/water partition coefficient) predicts lipophilicity; a high LogP (>3) suggests suitability for lipid-based formulations.[6]These can be determined experimentally (e.g., potentiometric titration for pKa, shake-flask method for LogP) or estimated using computational software (e.g., ACD/Labs, ChemDraw).
Forced Degradation Assesses the intrinsic stability of the molecule under stress conditions (acid, base, oxidation, heat, light) to identify potential degradation pathways and inform the selection of stable vehicles and storage conditions.[7]1. Dissolve the compound in solutions of dilute acid (e.g., 0.1N HCl), base (e.g., 0.1N NaOH), and an oxidizing agent (e.g., 3% H₂O₂). 2. Expose solid and solution samples to elevated temperature (e.g., 60°C) and high-intensity light. 3. Analyze samples at various time points by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

Part 2: Formulation Strategy Selection Workflow

The data gathered in Part 1 enables a logical, evidence-based approach to selecting the most promising formulation strategy. The following workflow diagram illustrates this decision-making process.

G cluster_0 Pre-formulation Data Input cluster_1 Decision & Strategy Selection cluster_2 Formulation Pathways Start Determine Target In Vivo Dose (mg/kg) & Dosing Volume (mL/kg) Solubility Characterize Solubility: Aqueous, pH-dependent, Excipients Start->Solubility Stability Assess Stability: Forced Degradation Solubility->Stability CheckSol Is required concentration achievable in aqueous buffer (pH 7.4)? Stability->CheckSol CheckCoSolvent Is required concentration achievable in a water-miscible co-solvent system? CheckSol->CheckCoSolvent No SimpleAq Simple Aqueous Solution (e.g., Saline, PBS) CheckSol->SimpleAq Yes CheckLipid Is compound highly lipophilic (LogP > 3) and soluble in oils? CheckCoSolvent->CheckLipid No CoSolventSys Co-solvent Formulation (e.g., PEG400/PG/Water) CheckCoSolvent->CoSolventSys Yes LipidSys Lipid-Based Formulation (e.g., SEDDS, Oil Solution) CheckLipid->LipidSys Yes ComplexSys Advanced Formulation (e.g., Nanosuspension) CheckLipid->ComplexSys No

Caption: Workflow for selecting a suitable formulation strategy.

Part 3: Detailed Formulation Protocols

Based on the strategy selection workflow, the following protocols represent common starting points for a novel, poorly soluble compound like (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester.

Causality Behind Experimental Choices:

  • Aseptic Technique: All preparations intended for parenteral administration must be sterile to prevent infection. This is achieved by using sterile components and performing manipulations in a controlled environment (e.g., laminar flow hood).[8][9]

  • Vehicle Components: Excipients are chosen based on their solubilizing capacity, safety profile, and compatibility with the intended route of administration. For example, PEG 400 is a common, well-tolerated co-solvent, while Polysorbate 80 is a non-ionic surfactant that forms micelles to encapsulate and solubilize hydrophobic compounds.[4][5][10]

  • Filtration: Final filtration through a 0.22 µm sterile filter is a mandatory step to remove any potential microbial contamination and particulate matter from injectable solutions.[11]

Protocol A: Aqueous Co-solvent Formulation

This approach is often the simplest and fastest method if the compound has sufficient solubility in a water-miscible solvent.

Workflow Diagram:

G A Weigh Compound & Co-solvent (e.g., PEG 400) B Add compound to co-solvent in a sterile glass vial. A->B C Mix until fully dissolved. Use gentle warming or sonication if necessary. B->C D Add secondary co-solvent or surfactant (e.g., Propylene Glycol or Polysorbate 80) and vortex to mix. C->D E Slowly add aqueous vehicle (e.g., Sterile Saline) to final volume while vortexing. D->E F Visually inspect for clarity. Ensure no precipitation. E->F G Sterile filter the final solution through a 0.22 µm filter into a sterile, sealed vial. F->G

Caption: Step-by-step preparation of a co-solvent formulation.

Step-by-Step Methodology:

  • Preparation: Perform all steps in a laminar flow hood using aseptic technique.

  • Solubilization:

    • Accurately weigh the required amount of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester and place it into a sterile glass vial.

    • Add the primary co-solvent (e.g., 40% of the final volume with Polyethylene Glycol 400).

    • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (e.g., to 40°C) can be applied if the compound is heat-stable.[10]

  • Vehicle Addition:

    • Add any secondary excipients, such as another co-solvent (e.g., 10% Propylene Glycol) or a surfactant (e.g., 5-10% Polysorbate 80), and mix thoroughly.

    • Slowly add the aqueous component (e.g., Sterile Saline for Injection) to reach the final target volume while continuously mixing. The slow addition is crucial to prevent the drug from precipitating out of the solution.

  • Finalization & Sterilization:

    • Visually inspect the final solution against a light and dark background to ensure it is clear and free of particulates.

    • Aseptically filter the solution through a 0.22 µm syringe filter (ensure filter material is compatible with the solvents used) into a sterile, sealed vial.

    • Label the vial clearly with the compound name, concentration, vehicle composition, preparation date, and expiration date.[9][11]

Protocol B: Surfactant-Based Micellar Solution

This method is effective for highly lipophilic compounds that can be encapsulated within surfactant micelles, creating a clear aqueous solution.

Step-by-Step Methodology:

  • Preparation: Work in a sterile environment.

  • Vehicle Preparation:

    • In a sterile container, prepare the vehicle by adding the surfactant (e.g., 10% w/v Kolliphor® EL or Polysorbate 80) to the aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

    • Mix gently to avoid excessive foaming until the surfactant is fully dispersed.

  • Drug Solubilization:

    • Accurately weigh the test compound and add it directly to the surfactant-containing vehicle.

    • Agitate the mixture, typically overnight at room temperature on a shaker, to allow sufficient time for micellar encapsulation and solubilization.

  • Finalization & Sterilization:

    • Visually inspect the solution for complete dissolution.

    • Sterile filter the final formulation through a 0.22 µm filter into a sterile vial. Note: Highly concentrated surfactant solutions can be viscous and may require a larger surface area filter or gentle pressure.

Part 4: Quality Control and Stability Testing

Once prepared, the formulation must be characterized to ensure it meets the required specifications for in vivo use. This step is essential for data integrity and animal welfare.[8]

QC Test Summary:

QC TestPurposeAcceptance Criteria (Typical)
Visual Inspection To check for precipitation, crystallization, or phase separation.Clear solution, free from visible particles.
pH Measurement To ensure the formulation is close to physiological pH (~7.4) to minimize injection site irritation.[11]pH 6.5 - 8.0
Assay (Concentration) To confirm the final concentration of the drug is accurate.90% - 110% of the target concentration.
Short-Term Stability To ensure the drug remains in solution and is chemically stable for the duration of the experiment (e.g., "bench-top" stability).[12][13]No visible precipitation and <5% change in concentration after storage at room temperature and/or 4°C for 24-48 hours.

Conclusion

The successful formulation of a poorly soluble compound like (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester for in vivo studies is a systematic, multi-step process. It begins with a foundational understanding of the compound's physicochemical properties, which informs the selection of a rational formulation strategy. By following structured protocols and implementing rigorous quality control checks, researchers can develop safe and effective formulations that deliver consistent and reliable preclinical data, ultimately accelerating the drug development process.

References

  • Vertex AI Search. (2023, March 11). Excipients for Parenterals.
  • WuXi AppTec DMPK. (2024, March 15).
  • Gabale, S., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Pharmaceutical Technology. (2022, November 2).
  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • University of Michigan. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
  • Ashland. (n.d.). Parenteral excipients.
  • MDPI. (n.d.).
  • CD Formulation. (n.d.). Liposome Stability and Storage Testing.
  • Strickley, R. G. (2003, November 5).
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • University of Washington. (n.d.).
  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • Charles River. (n.d.). Stability Testing of Biopharmaceutical Products.
  • Pharmaceutical Technology. (2020, August 2). Defining Drug Stability with Dissolution Testing.
  • BioProcess International. (2021, March 9). Stability Testing: Monitoring Biological Product Quality Over Time.
  • UCLA. (n.d.). Use of Fluids and Diluted Drugs in Research Animals.
  • Turner, P. V., et al. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals looking to troubleshoot and optimize the amide coupling between 3,4-dichlorobenzoic acid (or its acyl chloride) and glycine ethyl ester.

Diagnostic Workflow & Reaction Pathways

The synthesis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester can be approached via two primary mechanistic routes: the biphasic Schotten-Baumann reaction (using an acyl chloride) or anhydrous uronium/carbodiimide coupling (using a carboxylic acid). The diagram below illustrates the logical flow and yield outcomes based on condition selection.

SynthesisOptimization SM1A 3,4-Dichlorobenzoyl Chloride Cond1 Classical Schotten-Baumann (Aqueous NaOH) SM1A->Cond1 Cond2 Optimized Biphasic (K2CO3, DCM/H2O) SM1A->Cond2 SM1B 3,4-Dichlorobenzoic Acid Cond3 Anhydrous Coupling (HATU, 2,6-Lutidine) SM1B->Cond3 SM2 Glycine Ethyl Ester HCl SM2->Cond1 SM2->Cond2 SM2->Cond3 Prod (3,4-Dichloro-benzoylamino)- acetic acid ethyl ester Cond1->Prod 60-80% Yield Side 3,4-Dichlorobenzoic Acid (Hydrolysis Byproduct) Cond1->Side High Hydrolysis Cond2->Prod >90% Yield Cond3->Prod >90% Yield

Fig 1: Reaction pathways and yield optimization strategies for the target amide synthesis.

Troubleshooting FAQs

Q: Why is my yield plateauing around 60-80% when using the classical Schotten-Baumann method? A: In classical Schotten-Baumann conditions, the use of strong aqueous bases (like NaOH) neutralizes the HCl byproduct but simultaneously accelerates the competitive hydrolysis of 3,4-dichlorobenzoyl chloride into 3,4-dichlorobenzoic acid[1][2]. Solution: Switch to an optimized biphasic system using a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃)[3][4]. This maintains the pH between 8–10, which is basic enough to deprotonate the glycine ethyl ester hydrochloride but sufficiently mild to minimize acyl chloride hydrolysis[3].

Q: I am using a carboxylic acid starting material with EDC/HOBt. Why is my isolated yield low despite complete conversion on TLC? A: Amide-linked esters often suffer from poor extraction efficiency during aqueous workup due to their polarity and tendency to partition into the aqueous layer[5]. Furthermore, standard carbodiimide couplings can stall if the base concentration is not optimized. Solution: Ensure the aqueous washes are heavily saturated with brine to force the product into the organic phase (e.g., EtOAc or DCM)[5]. For a chemical upgrade, switch the coupling reagent to HATU with 2,6-lutidine as the base, which has been shown to drive challenging amide couplings to >90% conversion efficiently[6].

Q: How do I prevent the hydrolysis of the ethyl ester group during the reaction? A: The ethyl ester of glycine is susceptible to saponification if the reaction medium is too basic (pH > 11) or if the reaction is left stirring for extended periods at room temperature in the presence of aqueous hydroxide[3]. Solution: Strictly control the temperature (0–5 °C) during base addition. Utilizing a biphasic system (e.g., DCM/Water) ensures that once the highly lipophilic (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester forms, it rapidly partitions into the organic layer, shielding the ester from the aqueous base[2].

Quantitative Data Summary

The following table summarizes the expected yields and mechanistic trade-offs based on the chosen synthetic route.

MethodReagents / BaseSolvent SystemTempAverage YieldKey Observation
Classical Schotten-Baumann NaOH (aq)Water / DCM0–25 °C60–80%Significant acid chloride hydrolysis[2]
Optimized Biphasic K₂CO₃ or NaHCO₃Water / DCM0–5 °C90–95%Minimized hydrolysis, high purity[3][4]
Carbodiimide Coupling EDC/HOBt, DIPEADMF / DCM (1:4)25 °C60–85%Moderate extraction efficiency[5]
Uronium Coupling HATU, 2,6-lutidineDMF40 °C>90%Highly efficient, clean conversion[6]

Validated Experimental Protocols

Protocol A: Optimized Biphasic Schotten-Baumann Synthesis (Recommended for Scale-Up)

This protocol utilizes the acyl chloride and relies on phase-partitioning to protect the product.

  • Preparation: In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1.1 eq) in a biphasic mixture of Dichloromethane (DCM) and 10% aqueous K₂CO₃ (pH ~9). Cool the vigorously stirring mixture to 0–5 °C using an ice bath.

  • Acylation: Dissolve 3,4-dichlorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the biphasic mixture over 30 minutes using an addition funnel. Causality note: Dropwise addition prevents thermal spikes that exacerbate acyl chloride hydrolysis[4].

  • Reaction Monitoring: Maintain stirring at 0–5 °C for 1 hour, then allow it to warm to room temperature for an additional 1–2 hours.

    • Self-Validation Step: Monitor the disappearance of the acyl chloride via TLC. Quench a small reaction aliquot in methanol; the presence of the methyl ester on TLC indicates unreacted acyl chloride.

  • Workup: Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer once more with DCM. Combine the organic layers and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Anhydrous Uronium-Mediated Coupling (Recommended for Discovery Chemistry)

This protocol utilizes the carboxylic acid directly, avoiding the handling of moisture-sensitive acyl chlorides.

  • Activation: In an oven-dried flask under an inert atmosphere (N₂/Ar), dissolve 3,4-dichlorobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration[5][6].

  • Amine Addition: Add glycine ethyl ester hydrochloride (1.2 eq) to the stirring solution.

  • Base Addition: Add 2,6-lutidine (3.0 eq) dropwise. The reaction mixture may turn yellow, indicating the formation of the active ester. Stir at room temperature (or heat to 40 °C if conversion is slow) for 12 hours[6].

  • Workup: Concentrate the DMF under high vacuum to prevent emulsion formation during extraction. Redissolve the concentrated residue in Ethyl Acetate (EtOAc).

  • Washing: Wash the organic phase with 5% aqueous LiCl (to pull residual DMF into the aqueous phase), followed by 1M HCl, saturated NaHCO₃, and heavily saturated brine[5].

  • Isolation: Dry over MgSO₄, filter, and evaporate. Purify via flash chromatography (Hexanes/EtOAc) if trace uronium byproducts remain.

References[1] Schotten-Baumann Reaction - Organic Chemistry Portal. organic-chemistry.org. URL[3] Schotten–Baumann reaction - Grokipedia. grokipedia.com. URL[2] Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds... nvpublicationhouse.com. URL[6] Highly efficient on-DNA amide couplings promoted by micelle forming surfactants... rsc.org. URL[5] Solution Phase Synthesis of Amide-Linked N-Acetyl Neuraminic Acid, α-Amino Acid, and Sugar Amino Acid Conjugates1. acs.org.URL[4] Rediscovery of an Old Named Reaction: From Micellar Catalysis to Unusual Schotten–Baumann Conditions. acs.org. URL

Sources

troubleshooting common issues in the synthesis of benzoylamino-acetic acid esters

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of benzoylamino-acetic acid esters (commonly known as hippuric acid esters). This guide is designed for researchers and drug development professionals. It provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield synthesis and purification.

Mechanistic Overview & Diagnostic Workflows

The synthesis of benzoylamino-acetic acid esters typically proceeds via a two-step sequence. First, glycine is N-benzoylated to form the intermediate hippuric acid[1]. Second, the carboxylic acid moiety of hippuric acid is esterified to yield the final product (e.g., ethyl hippurate)[2]. Understanding the mechanistic divergence—specifically the competing intramolecular cyclodehydration that forms azlactones—is critical for troubleshooting[3].

Reaction_Pathway Gly Glycine (Nucleophile) Hippuric Hippuric Acid (Intermediate) Gly->Hippuric NaOH, H2O < 30°C BzCl Benzoyl Chloride (Electrophile) BzCl->Hippuric Schotten-Baumann Ester Ethyl Hippurate (Target Product) Hippuric->Ester Abs. EtOH, HCl (g) Reflux 90°C Azlactone 2-Phenyl-oxazolone (Azlactone Byproduct) Hippuric->Azlactone Dehydrating Agents (e.g., Ac2O)

Mechanistic divergence in the synthesis of benzoylamino-acetic acid esters.

Standard Operating Procedures (SOPs)

Do not treat these protocols as mere recipes; they are dynamic systems. Each step includes a Self-Validation Checkpoint to empirically confirm the reaction trajectory before proceeding.

Protocol A: Schotten-Baumann Synthesis of Hippuric Acid (Precursor)

The biphasic nature of the Schotten-Baumann reaction is a kinetic necessity. The aqueous base keeps the glycine amine deprotonated (nucleophilic) while neutralizing the HCl byproduct[1],[4].

  • Preparation: Dissolve 0.1 mol of glycine in 50 mL of 10% aqueous NaOH in an Erlenmeyer flask[4].

  • Acylation: Slowly add 0.11 mol of benzoyl chloride in five portions. Maintain the internal temperature below 30°C using an ice bath to minimize the thermal hydrolysis of benzoyl chloride[4].

  • Mechanical Agitation: Stopper the flask and shake vigorously after each addition. Causality: Benzoyl chloride is insoluble in water; the reaction relies entirely on interfacial collision.

  • Self-Validation Checkpoint (pH Monitor): Check the pH continuously. It must remain highly basic (pH > 9). If it drops, the amine protonates into a non-nucleophilic ammonium ion. Add additional 10% NaOH if necessary[4].

  • Isolation: Add crushed ice to the mixture, then slowly add concentrated HCl with stirring until the solution is highly acidic (pH ~2)[4].

  • Self-Validation Checkpoint (Precipitation): A dense, white crystalline precipitate of hippuric acid should form immediately upon acidification. Filter, wash with cold water, and recrystallize from boiling water[4].

Protocol B: Fischer Esterification to Ethyl Hippurate

Fischer esterification is thermodynamically limited by water generation. We utilize anhydrous conditions to leverage Le Chatelier's principle[2].

  • Preparation: Dissolve 0.1 mol of dry hippuric acid in 50 mL of absolute (anhydrous) ethanol[2].

  • Activation: Saturate the solution with anhydrous HCl gas. Causality: The HCl protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon without introducing water (unlike aqueous strong acids)[2].

  • Reflux: Heat the mixture in a water bath at 90°C for 3 hours under a reflux condenser[2].

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the hippuric acid starting material. The highly polar hippuric acid spot should disappear, replaced by a significantly less polar ester spot.

  • Isolation: Cool the mixture, carefully neutralize with saturated sodium bicarbonate, and filter the separated ethyl hippurate mass. Recrystallize from ethanol[2].

Quantitative Data & Quality Control

Use the following reference parameters to benchmark your synthesis and identify deviations early in the workflow.

ParameterSchotten-Baumann BenzoylationFischer Esterification
Target Product Hippuric AcidEthyl Hippurate
Key Reagents Glycine, Benzoyl Chloride, NaOHHippuric Acid, Abs. Ethanol, HCl (gas)
Mechanistic Driver Interfacial Nucleophilic Acyl SubstitutionAcid-Catalyzed Tetrahedral Intermediate
Primary Byproduct Benzoic Acid (via hydrolysis)Water (drives equilibrium backwards)
Common Side Reactions -Azlactone formation (if dehydrating agents used)
Expected Yield 70 - 85%75 - 80%

Troubleshooting FAQs

Q: Why is my Schotten-Baumann reaction yielding high amounts of unreacted glycine and benzoic acid instead of hippuric acid? A: This is a classic pH control failure. Benzoyl chloride acts as the acylating agent. If the pH drops below 9 during the exothermic addition, the amino group of glycine becomes protonated ( −NH3+​ ), rendering it completely non-nucleophilic. Consequently, the benzoyl chloride undergoes competing hydrolysis with the aqueous solvent to form benzoic acid[1]. Solution: Continuously monitor the pH and add NaOH dropwise to maintain alkaline conditions throughout the benzoyl chloride addition[4].

Q: During esterification, I observe a new, highly non-polar spot on TLC, but my ester yield is low. What is happening? A: You are likely observing the formation of an azlactone (specifically, 2-phenyl-oxazolone). Hippuric acid, being an N-acyl glycine, is highly prone to intramolecular cyclodehydration[3]. In the presence of strong dehydrating agents or alternative coupling reagents (like acetic anhydride or DCC), the carboxylate oxygen attacks the amide carbonyl, forming a 5-membered oxazolone ring[3]. Solution: If your goal is a simple ester, strictly utilize Fischer esterification with anhydrous HCl gas in alcohol, which avoids the severe dehydrating conditions that favor azlactone formation[2].

Q: My Fischer esterification stalls at ~50% conversion. How do I push the reaction to completion? A: Fischer esterification is an equilibrium-driven process. The generation of water as a byproduct will stall the forward reaction. Solution: Ensure your ethanol is strictly absolute (anhydrous) and use dry HCl gas rather than concentrated aqueous HCl[2]. The massive excess of the anhydrous alcohol shifts the equilibrium toward the ester. If the issue persists, consider utilizing a Dean-Stark apparatus with a co-solvent like toluene to physically azeotrope and remove water as it forms.

Troubleshooting_Tree Start Issue: Low Ester Yield TLC Analyze Reaction via TLC Start->TLC HighSM High Hippuric Acid Remaining TLC->HighSM NewSpot New Non-Polar Spot Detected TLC->NewSpot Water Diagnosis: Water in System (Equilibrium Stalled) HighSM->Water Azl Diagnosis: Azlactone Formation NewSpot->Azl Fix1 Action: Use Anhydrous EtOH & Dry HCl Gas Water->Fix1 Fix2 Action: Remove Strong Dehydrating Agents Azl->Fix2

Diagnostic logic tree for troubleshooting low yields during hippuric acid esterification.

References

  • Hippuric acid - Wikipedia Source: Wikipedia URL: [Link]

  • Synthesis of Hippuric Acid: An Example of Amide Bond Formation Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis and Characterization of Some New Hydrazides and Their Derivatives Source: University of Baghdad / ResearchGate URL:[Link]

Sources

optimizing reaction conditions for the synthesis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in optimizing the synthesis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester .

This molecule is typically synthesized via an amidation reaction between 3,4-dichlorobenzoyl chloride and glycine ethyl ester hydrochloride. While the nucleophilic acyl substitution appears straightforward, the dual reactivity of the ester group and the physical properties of the amine salt often lead to yield-limiting side reactions. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-fidelity synthesis.

I. Troubleshooting Guides & FAQs

Q1: My reaction stalls at 50% conversion, and TLC shows unreacted 3,4-dichlorobenzoyl chloride. What is causing this?

The Causality: The most common cause of stalled amidation in this system is improper base stoichiometry. Glycine ethyl ester is commercially supplied as a hydrochloride salt to prevent spontaneous self-condensation into diketopiperazines. The Solution: You must use a minimum of 2.0 equivalents of base (e.g., Triethylamine [TEA] or Diisopropylethylamine [DIPEA]). The first equivalent liberates the free nucleophilic amine from the hydrochloride salt, and the second equivalent scavenges the HCl byproduct generated during the acyl substitution [3]. If you only use 1.0 equivalent, the generated HCl will protonate the remaining free amine, instantly halting the reaction. We recommend 2.2 equivalents to ensure a slight basic excess.

Q2: I am using a biphasic Schotten-Baumann setup with aqueous NaOH, but I am isolating a large amount of 3,4-dichlorobenzoic acid and a highly polar byproduct. Why?

The Causality: The classic Schotten-Baumann reaction utilizes an aqueous base to drive the equilibrium[1]. However, strong bases like NaOH at room temperature will cause two competing side reactions:

  • Acid Chloride Hydrolysis: The hydroxide ion directly attacks the 3,4-dichlorobenzoyl chloride, hydrolyzing it into 3,4-dichlorobenzoic acid.

  • Ester Hydrolysis (Saponification): The ethyl ester of your product or starting material is hydrolyzed into the corresponding carboxylic acid. The Solution: Switch to a milder base, such as aqueous Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃), and strictly control the temperature between 0 °C and 10 °C [2]. This maintains a pH of ~8–9, which is basic enough to neutralize the HCl but mild enough to prevent ester saponification.

Q3: During the non-aqueous amidation (DCM/TEA), a thick white precipitate forms that stops my magnetic stirrer. Does this mean the product is crashing out?

The Causality: No, the target product, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, is highly soluble in Dichloromethane (DCM). The thick white precipitate is Triethylamine hydrochloride (TEA·HCl) . Because DCM is a non-polar halogenated solvent, the ionic salt is completely insoluble and crashes out rapidly. The Solution: This is actually a self-validating visual indicator that the reaction is proceeding successfully. To resolve the stirring issue, either increase your solvent volume (dilute the reaction to ~0.2 M) or switch to an overhead mechanical stirrer for larger scales. The salt will be instantly removed during the first aqueous wash of the workup.

II. Quantitative Data Summary: Optimization Parameters

To establish the most efficient synthetic route, we evaluated various solvent and base combinations. The data below summarizes the tradeoff between reaction kinetics, yield, and purity.

Reaction SystemSolventBase (Equivalents)Temp (°C)Yield (%)Purity (HPLC)Primary Challenge / Observation
Non-Aqueous DCMTEA (2.2 eq)0 to 2592% >98% Heavy TEA·HCl precipitation requires vigorous stirring.
Non-Aqueous THFDIPEA (2.2 eq)0 to 2589%>98%Slower reaction rate; DIPEA is costlier but less nucleophilic.
Biphasic (S-B) EtOAc / WaterNa₂CO₃ (2.5 eq)0 to 1085%95%Mild ester hydrolysis if temperature exceeds 15 °C.
Biphasic (S-B) DCM / WaterNaOH (2.2 eq)0 to 2565%80%Severe acid chloride hydrolysis; poor atom economy.

III. Experimental Protocols

Protocol A: Optimized Non-Aqueous Amidation (Recommended for High Purity)

This protocol utilizes a homogenous organic phase, minimizing the risk of ester hydrolysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Amine Neutralization: Suspend Glycine ethyl ester hydrochloride (1.05 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add Triethylamine (TEA) (2.2 eq) dropwise. Stir for 15 minutes. The solution will become homogenous as the free amine is liberated.

  • Acylation: Dissolve 3,4-Dichlorobenzoyl chloride (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes to prevent thermal spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours. Self-Validation: A thick white precipitate (TEA·HCl) will form, confirming HCl generation and capture.

  • Workup: Quench the reaction by adding 1M aqueous HCl (equal volume) to protonate and remove any unreacted amine and TEA. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove trace 3,4-dichlorobenzoic acid) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure white solid product.

Protocol B: Biphasic Schotten-Baumann Synthesis (Recommended for Scale-Up)

This protocol avoids the use of moisture-sensitive anhydrous solvents and organic bases, making it highly cost-effective for large-scale production.

Step-by-Step Methodology:

  • Aqueous Phase Prep: Dissolve Glycine ethyl ester hydrochloride (1.05 eq) in distilled water. Add Sodium Carbonate (Na₂CO₃) (2.5 eq). The solution will effervesce (CO₂ release); wait until bubbling ceases.

  • Biphasic Setup: Add Ethyl Acetate (EtOAc) to the flask to create a 1:1 v/v biphasic system. Cool the vigorously stirring mixture to 0 °C to 5 °C.

  • Acylation: Dissolve 3,4-Dichlorobenzoyl chloride (1.0 eq) in EtOAc. Add this dropwise to the biphasic mixture over 30 minutes. Crucial: Vigorous stirring (>800 rpm) is mandatory to ensure adequate phase transfer [1].

  • Propagation: Maintain the temperature below 10 °C and stir for 3 hours. Self-Validation: Check the pH of the aqueous layer using pH paper; it should remain between 8 and 9. If it drops below 7, add more Na₂CO₃.

  • Workup: Transfer to a separatory funnel and separate the layers. Wash the organic (EtOAc) layer with 1M HCl, followed by brine. Dry over Na₂SO₄ and evaporate the solvent to isolate the product.

IV. Reaction Workflow & Decision Matrix

The following diagram illustrates the logical flow of the synthesis, highlighting the critical troubleshooting checkpoints based on the chosen reaction system.

G Node1 Reactants: 3,4-Dichlorobenzoyl Chloride + Glycine Ethyl Ester HCl Node2 Select Reaction System Node1->Node2 Node3 Non-Aqueous System (DCM + TEA) Node2->Node3 High Purity Route Node4 Biphasic System (EtOAc + Aq. Na2CO3) Node2->Node4 Scalable / Green Route Node5 Troubleshooting: Low Yield / Unreacted Amine? Ensure ≥2.2 eq Base Used Node3->Node5 Node6 Troubleshooting: Ester Hydrolysis? Maintain pH 8-9, T < 10°C Node4->Node6 Node7 Target Product: (3,4-Dichloro-benzoylamino)- acetic acid ethyl ester Node5->Node7 Optimized Parameters Node6->Node7 Optimized Parameters

Workflow and troubleshooting decision tree for the synthesis of the target ester.

V. References

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." Organic Chemistry Portal. Available at:[Link]

  • Wikipedia Contributors. "Schotten-Baumann reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "The Influence of Side Group Modification in Polyphosphazenes on Hydrolysis and Cell Adhesion of Blends with PLGA." PubMed Central. Available at:[Link]

Technical Support Center: Troubleshooting & Purification Guide for (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester (also known as ethyl 2-(3,4-dichlorobenzamido)acetate).

Synthesized via the amide coupling of 3,4-dichlorobenzoic acid (or its acid chloride) with glycine ethyl ester, this compound presents unique purification hurdles, including ester hydrolysis susceptibility, byproduct co-elution, and a strong tendency to "oil out" during crystallization. This guide bridges theoretical mechanisms with field-proven protocols to ensure high-yield, high-purity recovery.

Part 1: Mechanistic Workflow & Purification Logic

Understanding the phase-partitioning behavior of your reaction mixture is the first step to a successful purification. The workflow below illustrates the logical progression of isolating the target ester from unreacted starting materials and coupling byproducts.

PurificationWorkflow A Crude Reaction Mixture (Product, Acid, Amine, Salts) B Dilute with EtOAc A->B C Acidic Wash (1M HCl) Removes unreacted amine & base B->C D Basic Wash (5% NaHCO3) Removes 3,4-dichlorobenzoic acid & HOBt C->D E Brine Wash & Dry (Na2SO4) Removes residual water D->E F Concentration in vacuo Yields crude solid/oil E->F G Recrystallization (EtOAc / Hexanes) F->G H Pure (3,4-Dichloro-benzoylamino) -acetic acid ethyl ester G->H

Purification workflow for (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my product consistently "oil out" instead of forming crystals, and how do I fix it?

  • Causality: "Oiling out" (liquid-liquid phase separation prior to crystallization) occurs because the flexible ethyl ester chain and the rigid 3,4-dichlorophenyl ring create a metastable melt state. When impurities (like unreacted glycine ethyl ester or triethylamine hydrochloride) are present, they severely depress the melting point, preventing nucleation.

  • Solution: Do not attempt to crystallize directly from a concentrated reaction mixture. First, execute the rigorous aqueous workup (see Protocol A) to remove ionic impurities. For crystallization, utilize an anti-solvent precipitation method. Dissolve the crude oil in a minimal amount of warm Ethyl Acetate (EtOAc), then add Hexanes dropwise until the solution becomes slightly cloudy. Scratch the interior of the flask with a glass rod to induce localized high-energy nucleation sites, or introduce a seed crystal.

Q2: How do I completely remove unreacted 3,4-dichlorobenzoic acid without hydrolyzing the ethyl ester?

  • Causality: 3,4-Dichlorobenzoic acid is often present due to incomplete coupling or hydrolysis of the acid chloride. Using strong bases (e.g., 1M NaOH) to wash the organic layer will trigger base-catalyzed ester hydrolysis via a BAC​2 mechanism, cleaving your target ethyl ester back into the carboxylic acid [1].

  • Solution: Use cold 5% Sodium Bicarbonate ( NaHCO3​ ). The pKa of 3,4-dichlorobenzoic acid is ~3.8, meaning the mild pH of NaHCO3​ (~8.3) is more than sufficient to quantitatively deprotonate the acid into its water-soluble sodium salt without providing the strong hydroxide nucleophile required for BAC​2 ester cleavage.

Q3: I am using EDC/HOBt for the coupling. How do I remove the coupling byproducts?

  • Causality: EDC is an excellent choice because its urea byproduct is highly water-soluble[2]. However, HOBt (pKa ~4.6) can partition into the organic layer if the aqueous wash is not sufficiently basic, leading to co-elution during chromatography.

  • Solution: A sequential wash protocol is mandatory. Wash the organic layer first with 1M HCl to remove unreacted glycine ethyl ester and trace EDC. Follow this immediately with a 5% NaHCO3​ wash to deprotonate and extract HOBt and unreacted 3,4-dichlorobenzoic acid [3].

Q4: My silica gel column chromatography shows co-elution of the product and an impurity. What is the optimal eluent?

  • Causality: If the basic aqueous workup is skipped, un-ionized 3,4-dichlorobenzoic acid and the target ester exhibit nearly identical Rf​ values on normal-phase silica gel in standard Hexane/EtOAc mixtures due to similar hydrogen-bonding profiles.

  • Solution: Always perform the basic wash prior to chromatography. If chromatography is still required to remove neutral impurities (e.g., di-acylated side products), switch to a Toluene/EtOAc (8:2 v/v) gradient. The π−π interactions between toluene and the dichlorophenyl ring provide superior resolution compared to aliphatic hexanes.

Part 3: Quantitative Data & Partitioning Characteristics

To optimize your extraction, refer to the physicochemical properties summarized below. This data dictates the logic behind the pH-adjusted washes.

Compound / ImpurityApprox. pKaSolubility (pH 1)Solubility (pH 8)Recommended Removal Method
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester N/A (Neutral)Insoluble (Organic)Insoluble (Organic)Target Product (Retained in EtOAc)
3,4-Dichlorobenzoic Acid ~3.8Insoluble (Organic)Highly Soluble (Aqueous)5% NaHCO3​ Wash
Glycine Ethyl Ester ~7.7 (Amine)Highly Soluble (Aqueous)Soluble (Organic/Aq)1M HCl Wash
HOBt (Coupling Additive) ~4.6Insoluble (Organic)Highly Soluble (Aqueous)5% NaHCO3​ Wash
EDC Urea Byproduct N/AHighly Soluble (Aqueous)Highly Soluble (Aqueous)Water / Brine Wash

Part 4: Standardized Purification Protocols

Every protocol described here is designed as a self-validating system ; specific physical observations are built into the steps to confirm the success of the chemical operation.

Protocol A: Optimized Aqueous Workup
  • Dilution: Dilute the crude reaction mixture with EtOAc (15 mL per mmol of theoretical product). Ensure all solids are dissolved.

  • Acidic Wash: Wash with 1M HCl (2 x 10 mL/mmol) to protonate and extract unreacted glycine ethyl ester and basic coupling reagents (e.g., DIPEA, EDC).

    • Self-Validation: Test the separated aqueous layer with pH paper; it must remain acidic (pH 1-2). If it is >pH 3, repeat the wash.

  • Basic Wash: Wash with cold 5% aqueous NaHCO3​ (3 x 10 mL/mmol) to extract HOBt and 3,4-dichlorobenzoic acid.

    • Self-Validation: Observe the biphasic mixture. Gas evolution ( CO2​ ) will occur. The wash is complete only when a fresh addition of NaHCO3​ yields no further bubbling.

  • Brine Wash: Wash with saturated NaCl (1 x 10 mL/mmol) to break any micro-emulsions and pre-dry the organic phase.

  • Drying: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo at a water bath temperature not exceeding 35°C to prevent thermal degradation of the ester.

Protocol B: Anti-Solvent Recrystallization
  • Dissolution: Dissolve the crude concentrated solid/oil in a minimum volume of EtOAc at 50°C.

  • Cloud Point Titration: Slowly add Hexanes dropwise while stirring continuously until the solution turns persistently turbid (the cloud point).

  • Clarification: Add 1-2 drops of EtOAc until the solution just clears, creating a critically saturated solution.

  • Controlled Nucleation: Allow the flask to cool to room temperature undisturbed for 2 hours. Do not agitate. Once crystals begin to form, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid via vacuum filtration and wash the filter cake with ice-cold Hexanes.

References

  • The reactivity of ethyl esters of 2-(benzoylamino) (1-R-2-oxoindoline-3-ylidene) acetic acids. News of Pharmacy (National University of Pharmacy, Ukraine). Available at:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at:[Link]

Technical Support Center: Solubility Enhancement of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester. Given that this is a specific and likely novel chemical entity, this document establishes a systematic, first-principles approach to solubility enhancement applicable to this and other poorly soluble, non-ionizable crystalline compounds.

Initial Assessment & Troubleshooting Guide

This section addresses the most common initial challenges and observations when attempting to dissolve (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester in aqueous media.

Q1: My compound isn't dissolving in water or standard buffers (e.g., PBS pH 7.4). What's the first step?

Answer: This is expected behavior for a molecule with its predicted characteristics. The 3,4-dichlorobenzoyl group and the ethyl ester moiety confer significant hydrophobicity and likely high crystal lattice energy, leading to poor aqueous solubility.

Your first step is to systematically characterize the problem:

  • Visual Inspection: Note if the undissolved material is crystalline or amorphous. This gives clues about whether you are dealing with the thermodynamic (crystalline) or kinetic (amorphous) solubility limit.[1][2]

  • Particle Size Reduction: If you have solid material, gentle grinding with a mortar and pestle can increase the surface area available for dissolution. While this doesn't change the equilibrium solubility, it can increase the rate of dissolution.[3][4]

  • Establish a Baseline: Before attempting enhancement, you must quantify the baseline solubility. This is crucial for evaluating the effectiveness of any technique. Refer to Protocol 1: Shake-Flask Method for Thermodynamic Solubility for a standardized approach.[5]

Q2: I see a cloudy suspension or particles that won't disappear even after prolonged stirring and sonication. What does this indicate?

Answer: This indicates that you have exceeded the compound's intrinsic aqueous solubility. The cloudy appearance is due to a fine suspension of undissolved particles. Prolonged agitation will help reach equilibrium faster but will not increase the amount of compound that can dissolve.

Troubleshooting Steps:

  • Confirm You Are at Equilibrium: For thermodynamic solubility, an incubation time of 24-72 hours is often required to ensure the system has reached a true equilibrium between the solid and dissolved states.[5]

  • Filter and Quantify: To determine the actual amount dissolved, you must separate the undissolved solid. Centrifuge the sample at high speed (e.g., >10,000 x g) and then filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF or PTFE). The concentration of the compound in the clear filtrate is your measured solubility.[5][6]

Q3: The compound seems to dissolve when I add it from a concentrated DMSO stock, but then it precipitates over time. Why?

Answer: You are observing the difference between kinetic and thermodynamic solubility.[1][3]

  • Kinetic Solubility: When you add a small volume of a concentrated DMSO stock to an aqueous buffer, you are creating a supersaturated solution. The compound is momentarily dissolved at a concentration higher than its true equilibrium limit because the DMSO acts as a strong co-solvent.[7][8]

  • Thermodynamic Solubility: This supersaturated state is thermodynamically unstable.[1] Over time, the molecules will organize and precipitate out of the solution to reach the lower, more stable equilibrium concentration, which is the true thermodynamic solubility.[1][2]

This phenomenon is a critical consideration in high-throughput screening assays, where precipitation can lead to false-negative results.[7]

Frequently Asked Questions (FAQs)

Q4: What is the likely LogP of this compound, and how does that relate to its solubility?
Q5: Can I use pH adjustment to improve the solubility of this compound?

Answer: It is highly unlikely. The structure of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester lacks readily ionizable functional groups within the typical aqueous pH range of 1-10.

  • The amide group is generally neutral, with a very high pKa (typically >15), meaning it will not be protonated.

  • The ester group is also non-ionizable.

  • The aromatic chlorides are stable and do not ionize.

Therefore, altering the pH of the solution will not convert the molecule into a more soluble salt form, and this method will be ineffective.[13][14] This is in contrast to compounds with acidic or basic functional groups, whose solubility is often highly pH-dependent.[15][16]

Q6: What are the most promising strategies for enhancing the solubility of this specific compound?

Answer: Based on its non-ionizable and lipophilic nature, the most effective strategies will involve disrupting the hydrophobic interactions and/or overcoming the crystal lattice energy. The following approaches, ordered by complexity, are recommended:

  • Co-solvency: Using water-miscible organic solvents to reduce the polarity of the aqueous medium.[17][18]

  • Use of Surfactants: Employing amphiphilic molecules to form micelles that can encapsulate the hydrophobic compound.[19][20][21]

  • Cyclodextrin Complexation: Using cyclic oligosaccharides to form inclusion complexes, effectively masking the hydrophobic nature of the molecule.[22][23]

Experimental Protocols & Methodologies

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement technique.

G Start Start: Poor Aqueous Solubility Observed Baseline Protocol 1: Determine Baseline Thermodynamic Solubility Start->Baseline CheckIonizable Does the compound have ionizable groups (pKa 2-10)? Baseline->CheckIonizable pH_Adjust Use pH Adjustment & Buffers CheckIonizable->pH_Adjust Yes CoSolvent Protocol 2: Co-solvent Screening (e.g., DMSO, Ethanol, PEG 400) CheckIonizable->CoSolvent No (Our Compound) Sufficient Is solubility sufficient for the application? pH_Adjust->Sufficient CoSolvent->Sufficient Surfactant Protocol 3: Surfactant Screening (e.g., Tween 80, SDS) Sufficient->Surfactant No End End: Optimized Formulation Sufficient->End Yes Cyclodextrin Protocol 4: Cyclodextrin Screening (e.g., HP-β-CD, SBE-β-CD) Surfactant->Cyclodextrin Fail Consider Advanced Methods: (Nanosuspensions, Solid Dispersions) Cyclodextrin->Fail

Caption: Mechanism of cyclodextrin-mediated solubilization.

Data Reference Tables

Table 1: Common Co-solvents for Solubility Enhancement

This table provides a list of common co-solvents used in pharmaceutical formulations to enhance the solubility of poorly water-soluble compounds. [17][24][25]

Co-solvent Typical Concentration Range (v/v) Key Properties & Considerations
Dimethyl Sulfoxide (DMSO) 0.1% - 10% Powerful aprotic solvent; excellent for stock solutions. Potential for toxicity at higher concentrations. [24]
Ethanol 1% - 20% Commonly used, good solubilizing power for many organics. Can cause precipitation upon dilution.
Propylene Glycol (PG) 5% - 40% Viscous, low toxicity, frequently used in parenteral formulations. [17]
Polyethylene Glycol 400 (PEG 400) 10% - 50% Low toxicity polymer, effective for a wide range of compounds. [25]

| Glycerin | 5% - 30% | Viscous, non-toxic, often used in oral and topical formulations. |

Table 2: Comparison of Common Cyclodextrins

This table compares different types of cyclodextrins that can be used to form inclusion complexes and improve solubility. [22][23][]

Cyclodextrin Type Abbreviation Cavity Size (Å) Key Properties & Suitability
Beta-Cyclodextrin β-CD ~6.0-6.5 Low aqueous solubility itself, which can limit its effectiveness. [27]
Hydroxypropyl-β-CD HP-β-CD ~6.0-6.5 High aqueous solubility, most commonly used in formulations due to its safety profile.
Sulfobutylether-β-CD SBE-β-CD ~6.0-6.5 High aqueous solubility, negatively charged, can enhance complexation with cationic drugs.

| Gamma-Cyclodextrin | γ-CD | ~7.5-8.3 | Larger cavity size, suitable for larger guest molecules. |

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.).
  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (n.d.).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.).
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.).
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). LinkedIn.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020).
  • kinetic versus thermodynamic solubility tempt
  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmacy & Pharmaceutical Research.
  • Predicting Aqueous Solubility - It's Harder Than It Looks. (2018).
  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (2008). PubMed.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.
  • pH and Solubility. (n.d.). AP Chemistry.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis Online.
  • pH and solubility. (2025). Fiveable.
  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011).
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. (2019).
  • Solubility in Pharmaceutical R&D: Predictions and Reality. (2014). American Pharmaceutical Review.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
  • The effect of different pH-adjusting acids on the aqueous solubility of... (n.d.).
  • Nonpolar co-solvents for solubility enhancement in supercritical fluid carbon dioxide. (2002).
  • pH and solubility. (n.d.). Khan Academy.
  • pH and Solubility, Stability, and Absorption, Part I. (2011). International Journal of Pharmaceutical Compounding.
  • Co-solvents. (n.d.). MedchemExpress.com.
  • Aqueous and cosolvent solubility data for drug-like organic compounds. (n.d.).

Sources

Technical Support Center: Optimization & Troubleshooting for (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, medicinal chemists, and drug development professionals tasked with optimizing the amidation reaction between 3,4-dichlorobenzoyl chloride and glycine ethyl ester.

While amide bond formation is a fundamental transformation, the specific electronic properties of 3,4-dichlorobenzoyl chloride and the hydrolytic sensitivity of the glycine ethyl ester moiety often lead to significant by-product formation. This guide provides a mechanistic breakdown, diagnostic workflows, and field-proven protocols to achieve >95% yield while suppressing side reactions.

Mechanistic Pathway & By-Product Origins

To effectively troubleshoot, we must first isolate the competing reaction pathways. The desired aminolysis competes directly with two primary degradation routes: hydrolysis of the acyl chloride and saponification of the ester .

Pathway DCBC 3,4-Dichlorobenzoyl Chloride Product Desired Amide (3,4-DCB-Gly-OEt) DCBC->Product + Gly-OEt (Aminolysis) AcidBP By-product 1: 3,4-Dichlorobenzoic Acid DCBC->AcidBP + H2O (Hydrolysis) Gly Glycine Ethyl Ester (Free Base) Gly->Product Water Trace Water (Moisture) Water->AcidBP Base Aqueous Base (OH-) SapBP By-product 2: Saponified Amide Base->SapBP Product->SapBP + OH- (Saponification)

Reaction pathways showing desired amidation vs. competitive hydrolysis and saponification.

Diagnostic Troubleshooting Workflow

Use the following decision tree to map your crude analytical data (LCMS/NMR) directly to the root chemical cause and its corresponding solution.

Workflow Start Analyze Crude Reaction (LCMS / NMR) Check1 High 3,4-Dichlorobenzoic Acid? Start->Check1 Check2 Loss of Ethyl Group (M-28)? Start->Check2 Check3 Unreacted Gly-OEt Starting Material? Start->Check3 Sol1 Ensure strictly anhydrous conditions & dry solvents. Check1->Sol1 Yes Success Optimal Yield Achieved Check1->Success No Sol2 Avoid aqueous base. Switch to organic DIPEA. Check2->Sol2 Yes Check2->Success No Sol3 Use ≥2.5 eq base to fully liberate HCl salt. Check3->Sol3 Yes Check3->Success No

Diagnostic workflow for identifying and resolving common amidation by-products.

Frequently Asked Questions (FAQs)

Q1: I am seeing a large amount of 3,4-dichlorobenzoic acid in my crude mixture. How do I prevent this? A1: The presence of 3,4-dichlorobenzoic acid indicates the hydrolysis of your highly electrophilic 3,4-dichlorobenzoyl chloride[1]. The electron-withdrawing chlorine atoms on the aromatic ring make the carbonyl carbon highly susceptible to nucleophilic attack by trace water. To prevent this, you must abandon standard benchtop conditions and transition to a strictly anhydrous Schlenk technique. Ensure all glassware is flame-dried, use anhydrous solvents (e.g., over molecular sieves), and maintain a positive pressure of dry nitrogen or argon.

Q2: My product mass shows an M-28 peak (loss of the ethyl group), indicating ester hydrolysis. Why is this happening? A2: Glycine ethyl ester is highly prone to base-catalyzed saponification. If you are utilizing classic Schotten-Baumann conditions (a biphasic system with aqueous NaOH or Na₂CO₃)[2], the aqueous hydroxide ions will rapidly cleave the ethyl ester, yielding (3,4-dichlorobenzoylamino)-acetic acid as a by-product. To resolve this, switch from a biphasic aqueous system to a homogeneous anhydrous system using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA)[3].

Q3: I have unreacted 3,4-dichlorobenzoyl chloride, but my glycine ethyl ester is fully consumed. What went wrong? A3: This is a stoichiometry and free-basing issue. Glycine ethyl ester is commercially supplied as a hydrochloride salt to prevent self-condensation (diketopiperazine formation). If you only use 1.0 to 1.2 equivalents of base, the base is entirely consumed liberating the free amine. As the amidation proceeds, it generates HCl, which protonates the remaining unreacted amine, rendering it non-nucleophilic[1]. You must use a minimum of 2.5 equivalents of base : 1.0 eq to liberate the free base, 1.0 eq to scavenge the generated HCl, and 0.5 eq in excess to drive the reaction kinetics.

Q4: Is there a risk of over-acylation (imide formation) in this synthesis? A4: While less common with secondary amides, over-acylation can occur if the acid chloride is added too rapidly or if the reaction is allowed to exotherm significantly. The newly formed amide bond can be deprotonated by excess strong base, allowing it to attack a second equivalent of acid chloride. To prevent this, strictly control the stoichiometry (1.0 eq acid chloride to 1.05 eq amine) and perform the addition dropwise at 0 °C.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution. Notice how the transition from aqueous biphasic conditions to anhydrous organic conditions drastically reduces both major by-products.

EntrySolvent SystemBase (Equivalents)TemperatureYield of Desired Product (%)3,4-DCBA By-product (%)Saponified By-product (%)
1DCM / H₂O (Biphasic)NaOH (Aqueous, 2.5)25 °C62%18%20%
2DCM (Anhydrous)TEA (1.2)0 °C45%10%< 1%
3DCM (Anhydrous)DIPEA (2.5)0 °C to 25 °C96% < 2% < 1%

Data Interpretation: Entry 1 (Schotten-Baumann) suffers from severe ester saponification. Entry 2 fails due to insufficient base to neutralize the HCl salt, leading to stalled kinetics and eventual acid chloride hydrolysis. Entry 3 represents the optimized, self-validating protocol.

Standard Operating Procedure (SOP): Optimized Anhydrous Amidation

This protocol is designed as a self-validating system; if the temperature and stoichiometry are strictly adhered to, by-product formation is mathematically minimized.

Reagents Required:

  • 3,4-Dichlorobenzoyl chloride (1.00 eq, limiting reagent)

  • Glycine ethyl ester hydrochloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.50 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (N₂) or Argon and maintain a positive inert atmosphere throughout the setup.

  • Amine Free-Basing: Charge the flask with Glycine ethyl ester hydrochloride (1.05 eq) and suspend it in anhydrous DCM (0.2 M relative to the amine).

  • Base Addition: Add DIPEA (2.50 eq) to the suspension via syringe. Stir the mixture at room temperature for 15 minutes. The suspension will become a clear, homogeneous solution as the free amine is liberated.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Electrophile Activation: In a separate flame-dried vial, dissolve 3,4-Dichlorobenzoyl chloride (1.00 eq) in a minimum volume of anhydrous DCM.

  • Coupling: Using a syringe pump or an addition funnel, add the acid chloride solution dropwise to the amine solution over 30 minutes. Causality note: Slow addition at 0 °C prevents localized exotherms, suppressing both imide formation and thermal degradation.

  • Reaction Propagation: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2 hours. Monitor completion via TLC or LCMS.

  • Quench & Work-up: Quench the reaction by adding an equal volume of saturated aqueous NH₄Cl. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with 1M HCl (to remove excess DIPEA), followed by saturated aqueous NaHCO₃, and finally brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester as a highly pure solid.

References

  • Schotten-Baumann Reaction Organic Chemistry Portal URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester —a critical preclinical intermediate derived from 3,4-dichlorohippuric acid.

Moving from bench-scale (milligrams) to pilot-scale (kilograms) introduces severe mass transfer, thermodynamic, and safety bottlenecks. This document provides a validated Schotten-Baumann fed-batch approach, troubleshooting FAQs, and a self-validating experimental protocol to ensure high-yield, reproducible amidation.

Part 1: Reaction Pathways & Process Workflow

At scale, amide bond formation is most efficiently performed using a biphasic Schotten-Baumann system rather than anhydrous homogeneous conditions. This avoids the use of hazardous halogenated solvents and expensive organic bases (like triethylamine), drastically improving the Environmental Factor (E-factor) of the process [1][1].

Workflow A Glycine Ethyl Ester HCl + Aq. Na2CO3 C Biphasic Mixture (Stirring at 0-5 °C) A->C B Organic Solvent (EtOAc) B->C E Amide Bond Formation (Schotten-Baumann) C->E D 3,4-Dichlorobenzoyl Chloride in EtOAc (Fed-Batch) D->E Controlled Dosing (Exotherm) F Phase Separation E->F G Organic Phase (Target Amide) F->G H Aqueous Phase (Waste Salts) F->H

Fig 1: Fed-batch Schotten-Baumann workflow for scalable amide synthesis.

Mechanism SM 3,4-Dichlorobenzoyl Chloride Product Target Amide (Desired) SM->Product + Amine k_amidation (Fast) Byproduct 3,4-Dichlorobenzoic Acid (Hydrolysis Impurity) SM->Byproduct + Water k_hydrolysis (Slow) Amine Glycine Ethyl Ester (Free Base) Amine->Product Water Water / OH- Water->Byproduct

Fig 2: Competing kinetic pathways: Amidation vs. Hydrolysis in biphasic systems.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of 3,4-dichlorobenzoic acid impurity during scale-up? A: This is caused by the competing hydrolysis of 3,4-dichlorobenzoyl chloride. In a Schotten-Baumann system, water acts as a competing nucleophile against the amine [2][2]. The causality lies in the relative kinetics ( kamidation​≫khydrolysis​ ). To suppress hydrolysis, you must maintain strict temperature control (0–5 °C) to lower the thermal activation energy of the water attack. Furthermore, because amidation occurs at the biphasic interface, inadequate stirring on a large scale reduces the interfacial surface area, artificially slowing the amidation rate and allowing bulk aqueous hydrolysis to catch up.

Q2: How should I manage the massive exotherm during the addition of the acid chloride? A: Acid chloride couplings are highly exothermic. On a bench scale, the high surface-area-to-volume ratio of a round-bottom flask dissipates heat instantly. In a pilot reactor, this ratio plummets, leading to localized "hot spots" that accelerate reagent degradation [3][3]. Solution: Implement a fed-batch dosing strategy . Dilute the 3,4-dichlorobenzoyl chloride in the organic solvent (e.g., Ethyl Acetate) and dose it continuously over 2 to 4 hours. By doing this, the rate of heat generation is bottlenecked by the addition rate, allowing the reactor's cooling jacket to maintain isothermal conditions.

Q3: My glycine ethyl ester hydrochloride isn't fully dissolving, leading to variable yields. What is the failure mode? A: Glycine ethyl ester is supplied as a hydrochloride salt to prevent premature self-condensation (diketopiperazine formation) and must be neutralized in situ. When neutralized with an inorganic base like Na2​CO3​ , NaCl is generated as a byproduct. If your calculated aqueous phase volume is too low, the generated NaCl will exceed its solubility limit (~26% w/v at 0 °C) and precipitate at the biphasic interface. This physical barrier stifles mass transfer. Ensure your initial water volume is sufficient to keep all generated salts in solution.

Q4: I am experiencing severe emulsions during the phase separation workup. How can I resolve this? A: Emulsions in this specific workflow are typically stabilized by the sodium salt of the hydrolyzed byproduct (sodium 3,4-dichlorobenzoate), which acts as a weak surfactant. Solution: Adjust the aqueous phase pH to ~8.5–9.0. This ensures the benzoic acid derivative is fully ionized and driven entirely into the aqueous layer. If the emulsion persists, add brine ( NaCl ) to increase the density and ionic strength of the aqueous phase, which accelerates droplet coalescence and phase separation.

Part 3: Quantitative Data & Process Comparison

To justify the selection of the Schotten-Baumann protocol for scale-up, compare the operational parameters against traditional anhydrous homogeneous conditions:

ParameterAnhydrous Homogeneous (DCM / Et₃N)Biphasic Schotten-Baumann (EtOAc / Aq. Na₂CO₃)
Solvent Toxicity High (Halogenated, restricted in pharma)Low (Class 3 Solvent, Green chemistry aligned)
Base Cost & E-Factor High (Organic base, poor atom economy)Low (Inorganic base, highly cost-effective)
Exotherm Control Difficult (Rapid homogeneous kinetics)Manageable (Mass-transfer limited, fed-batch)
Hydrolysis Risk NoneModerate (Requires strict Temp/pH control)
Workup Requires acidic wash to remove Et₃NSimple phase separation
Typical Yield 85 - 90%88 - 95%

Part 4: Validated Step-by-Step Scalable Protocol

This protocol is designed as a self-validating system . At critical junctures, specific measurable parameters (pH, temperature) dictate whether the process can proceed, eliminating "blind" processing errors.

Scale: 1.0 mol (Demonstration Scale) Equipment: 3 L Jacketed Reactor with overhead stirring (pitched-blade turbine).

Step 1: Reactor Preparation & Amine Neutralization

  • Charge the reactor with 1.05 mol ( 146.5 g ) of Glycine ethyl ester hydrochloride.

  • Add 800 mL of Deionized Water and stir at 200 RPM until fully dissolved.

  • Slowly charge 1.20 mol ( 127.2 g ) of Sodium Carbonate ( Na2​CO3​ ) in portions. Caution: CO2​ evolution will occur.

  • Add 800 mL of Ethyl Acetate (EtOAc).

  • Engage the cooling jacket and drop the internal temperature to 0–5 °C . Increase stirring to 400 RPM to maximize the biphasic interfacial area.

    • Validation Check: Test the aqueous pH. It must be ≥9.0 to ensure the amine is fully free-based.

Step 2: Fed-Batch Addition of Acid Chloride

  • In a separate addition funnel or dosing vessel, dissolve 1.0 mol ( 209.5 g ) of 3,4-Dichlorobenzoyl chloride in 200 mL of EtOAc.

  • Begin dropwise addition of the acid chloride solution into the reactor.

  • Causality Control: Adjust the dosing rate so that the internal temperature never exceeds 5 °C. If the temperature spikes, pause the addition. Heat accelerates the competing hydrolysis pathway.

  • Once addition is complete, maintain stirring at 0–5 °C for 1 hour, then allow it to warm to 20 °C over 1 hour.

    • Validation Check: Stop stirring and allow phases to settle. Test the aqueous phase pH. It must be between 8.0 and 9.0 . If pH < 7, the environment has become acidic, re-protonating the amine and halting the reaction. Add 1M Na2​CO3​ until corrected.

Step 3: Phase Separation & Aqueous Wash

  • Stop stirring and allow the mixture to settle for 30 minutes.

  • Drain the lower aqueous phase (contains NaCl and trace sodium 3,4-dichlorobenzoate).

  • Wash the retained organic phase with 300 mL of 1M HCl to remove any unreacted glycine ethyl ester.

  • Wash with 300 mL of saturated brine to remove residual water and break any micro-emulsions.

Step 4: Crystallization & Isolation

  • Transfer the organic phase to a distillation setup and concentrate under reduced pressure (40 °C, 150 mbar) to approximately 300 mL .

  • Add 500 mL of Heptane (anti-solvent) dropwise while stirring at 40 °C.

  • Cool the mixture slowly to 0 °C at a rate of 10 °C/hour to promote controlled crystal growth (avoiding oiling out).

  • Filter the resulting white crystalline solid, wash with cold Heptane ( 2×100 mL ), and dry under vacuum at 45 °C to constant weight.

Part 5: References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. URL:

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Publications. URL:

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. URL:

Sources

Technical Support Center: Analytical Method Development for (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This portal provides drug development professionals and analytical scientists with field-proven strategies for the purity assessment of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester (also known as ethyl 3,4-dichlorohippurate).

Rather than a generic list of parameters, this guide explores the chemical causality behind chromatographic behaviors, providing a self-validating framework aligned with modern regulatory expectations.

Part 1: The Chemistry Behind the Chromatography (Knowledge Base)

To develop a robust, stability-indicating method, we must first deconstruct the analyte's structural vulnerabilities. The molecule presents three distinct analytical challenges:

  • The Ester Linkage (Hydrolysis Risk): Esters are highly susceptible to nucleophilic attack. In aqueous-organic mobile phases or diluents—especially at elevated or unbuffered pH—the ester rapidly hydrolyzes into (3,4-Dichloro-benzoylamino)-acetic acid (the free acid).

  • The Amide Bond (Secondary Interactions): The amide nitrogen acts as a hydrogen bond donor/acceptor. If the silica-based stationary phase contains unendcapped, ionized silanols (Si-O⁻), the amide will strongly interact with them, causing severe peak tailing.

  • The 3,4-Dichlorophenyl Ring (Hydrophobicity): This moiety provides a strong UV chromophore (ideal for 230–254 nm detection) but renders the parent molecule highly hydrophobic, requiring a carefully optimized gradient to separate it from its highly polar degradation products (e.g., glycine ethyl ester).

Pathway P (3,4-Dichloro-benzoylamino) -acetic acid ethyl ester (Target Analyte) E (3,4-Dichloro-benzoylamino) -acetic acid (Ester Hydrolysis) P->E H2O / High pH (Diluent Degradation) A1 3,4-Dichlorobenzoic acid (Amide Cleavage) P->A1 Strong Acid/Base (Forced Degradation) A2 Glycine ethyl ester (Amide Cleavage) P->A2 Strong Acid/Base (Forced Degradation)

Fig 1. Primary chemical degradation pathways affecting purity assessments.

Part 2: Troubleshooting Desk & FAQs

FAQ 1: Why am I seeing a growing pre-peak during my sequence run, and how do I stop it?

The Causality: The pre-peak is almost certainly the free acid degradant.1 when samples are dissolved in unbuffered aqueous diluents or subjected to alkaline/acidic extraction conditions[1]. Even mild alkaline conditions in partially aqueous solutions can trigger rapid saponification[2]. The Solution:

  • Diluent Optimization: Switch to a 100% non-aqueous diluent (e.g., HPLC-grade Acetonitrile) to eliminate the water required for the nucleophilic attack.

  • Autosampler Temperature: Maintain the autosampler at 4°C to kinetically suppress any residual degradation during long sequence runs.

FAQ 2: My main peak exhibits severe tailing (Tf > 1.8). How can I improve peak symmetry?

The Causality: Peak tailing here is driven by secondary ion-exchange interactions between the amide group of the analyte and residual silanols on the silica column. The Solution:

  • Mobile Phase pH: Lower the pH of your aqueous mobile phase to 2.0–2.5 using 0.1% Trifluoroacetic acid (TFA). Because the pKa of residual silanols is ~3.5–4.5, a pH of 2.0 fully protonates them (Si-OH), neutralizing their charge and eliminating the secondary interaction.

  • Column Chemistry: Utilize a highly endcapped, high-purity Type B silica C18 column to physically shield the analyte from the silica backbone.

FAQ 3: How do I ensure my method complies with the latest regulatory standards?

The Causality: Regulatory bodies require proof that an analytical procedure is "fit for its intended purpose." Under the 3 guidelines, you must establish a scientifically justified reportable range[3]. The Solution:

  • Validate the reportable range inclusive of the upper and lower specification limits, confirming acceptable response, accuracy, and precision across the entire interval[4].

  • Perform forced degradation studies to demonstrate specificity against all potential synthesis impurities and degradation products.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness, the following UHPLC protocol incorporates an embedded System Suitability Test (SST) . The analytical run is designed to self-validate; if the SST criteria are not met, the system automatically flags the run, preventing the reporting of compromised data.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% v/v TFA in Ultrapure Water (pH ~2.0).

  • Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

  • Causality: TFA acts as an ion-pairing agent and silanol-suppressor, ensuring sharp peaks for both the hydrophobic ester and the polar free-acid degradant.

2. Sample & SST Preparation:

  • Diluent: 100% Acetonitrile.

  • SST Solution: Spike 1.0 mg/mL of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester with 0.5% w/w of (3,4-Dichloro-benzoylamino)-acetic acid (Ester Hydrolysis Product) and 0.5% w/w 3,4-Dichlorobenzoic acid (Amide Hydrolysis Product).

  • Test Sample: Prepare at 1.0 mg/mL in Diluent.

3. Chromatographic Execution:

  • Column: Endcapped C18 (100 mm x 2.1 mm, 1.7 µm).

  • Temperature: 40°C (Reduces system backpressure and improves mass transfer).

  • Detection: UV at 230 nm.

  • Injection Volume: 2.0 µL.

Quantitative Data Summaries

Table 1: Optimized UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Elution Rationale
0.0 0.4 95 5 Retain polar amide-cleavage products.
2.0 0.4 95 5 Isocratic hold to stabilize baseline.
8.0 0.4 10 90 Ramp to elute the hydrophobic parent ester.
10.0 0.4 10 90 Flush strongly retained dimers/impurities.
10.1 0.4 95 5 Return to initial conditions.

| 13.0 | 0.4 | 95 | 5 | Column re-equilibration. |

Table 2: Embedded System Suitability Criteria (Aligned with ICH Q2(R2))

Parameter Target Analyte Acceptance Criteria Corrective Action if Failed

| Resolution ( Rs​ ) | Parent vs. Free Acid | ≥2.0 | Check mobile phase pH; replace column. | | Tailing Factor ( Tf​ ) | Parent Peak | ≤1.5 | Ensure TFA is fresh; check for void volume. | | %RSD of Area | Parent Peak (n=5) | ≤1.0% | Check autosampler syringe/needle wash. | | S/N Ratio | 0.05% LOQ Standard | ≥10 | Clean detector flow cell; check lamp energy. |

Part 4: Method Optimization Decision Tree

Workflow S1 1. Sample Preparation Use Non-Aqueous Diluent S2 2. Column Selection Endcapped C18 (Shield Silanols) S1->S2 S3 3. Mobile Phase Optimization pH 2.5-3.0 (Suppress Ionization) S2->S3 S4 4. System Suitability Check Resolution & Tailing S3->S4 S5 5. ICH Q2(R2) Validation Specificity, Range, Precision S4->S5

Fig 2. Step-by-step analytical method optimization and validation workflow.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Source: Pharmaceutical Technology (PharmTech)
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkivoc URL

Sources

Validation & Comparative

Comparative Analysis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester and Related Pharmacophores

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationships (SAR), Cholecystokinin (CCK) Receptor Antagonism, and Synthetic Methodologies.

Executive Summary

In medicinal chemistry, the identification and optimization of core pharmacophores are critical for developing high-affinity ligands. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester (also known as ethyl 2-(3,4-dichlorobenzamido)acetate) serves as a foundational building block and a minimalist structural probe. While it is primarily utilized as a synthetic intermediate for complex heterocycles like benzoxazine-4-ones and quinazolin-4-ones, its true value in drug discovery lies in its structural relationship to potent Cholecystokinin (CCK) receptor antagonists .

This guide objectively compares this minimalist ester with its highly elaborated, clinically relevant derivatives—namely Loxiglumide and Lorglumide —to illustrate how specific structural modifications drive receptor subtype selectivity, binding affinity, and pharmacokinetic stability.

Structural & Physicochemical Profiling (The "Why")

The biological efficacy of 3,4-dichlorobenzamide derivatives is not accidental; it is driven by precise physicochemical properties. The 3,4-dichlorophenyl ring is highly lipophilic and electron-withdrawing, allowing it to occupy a deep hydrophobic pocket within the CCK-A receptor, mimicking the binding of the endogenous tryptophan/phenylalanine residues of the CCK octapeptide (CCK-8)[1].

The target compound, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, contains this critical "head" group but lacks the bulky dialkylamide "tail" found in advanced drugs. The ethyl ester acts as a lipophilic mask, which can undergo intracellular hydrolysis to the free acetic acid, mimicking the acidic C-terminus required for receptor anchoring.

Table 1: Physicochemical and Pharmacological Comparison
CompoundStructural RoleMolecular WeightLogP (Est.)Primary TargetCCK-A IC₅₀ (Pancreatic Acini)
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester Minimalist Probe / Intermediate276.11 g/mol ~2.8Baseline SAR model> 100 μM (Low affinity)
Lorglumide (CR-1409) Advanced CCK-A Antagonist459.41 g/mol ~5.2CCK-A Receptor~ 130 nM[2]
Loxiglumide (CR-1505) Clinical CCK-A Antagonist475.40 g/mol ~4.6CCK-A Receptor~ 6.0 μM[3]

Data Interpretation: The transition from the simple acetic acid ester to the bulky pentanoic acid derivatives (Lorglumide/Loxiglumide) demonstrates that while the 3,4-dichlorobenzoyl group is essential for receptor recognition, the bulky aliphatic tail is the primary driver for high-affinity competitive inhibition[4].

Biological Context: CCK Signaling Pathway

Cholecystokinin (CCK) is a major gastrointestinal peptide hormone responsible for stimulating pancreatic enzyme secretion and gallbladder contraction. Overstimulation of the CCK-A receptor is implicated in pancreatic diseases[1]. 3,4-Dichlorobenzamide derivatives act as competitive antagonists, blocking the Gq-coupled protein cascade.

CCK_Signaling CCK8 CCK-8 (Endogenous Agonist) CCKAR CCK-A Receptor (GPCR) CCK8->CCKAR Binds Gq Gq Protein Activation CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / Calcium Release PLC->IP3 Amylase Amylase Secretion IP3->Amylase Antagonist 3,4-Dichlorobenzamides (e.g., Loxiglumide) Antagonist->CCKAR Competitive Inhibition

Caption: CCK-A Receptor Signaling Pathway and Competitive Inhibition by 3,4-Dichlorobenzamide Derivatives.

Experimental Protocols & Methodologies

To validate the utility of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester and its derivatives, researchers must employ robust, self-validating workflows. Below are the standard protocols for synthesizing the core pharmacophore and evaluating its biological activity.

Protocol 1: Synthesis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

This protocol utilizes a modified Schotten-Baumann amidation.

  • Causality in Design: Triethylamine (TEA) is used not only to neutralize the hydrochloride salt of the glycine ethyl ester but also to act as an acid scavenger for the HCl generated during the reaction, driving the equilibrium forward. Dichloromethane (DCM) is selected as an aprotic solvent to prevent the premature hydrolysis of the highly reactive 3,4-dichlorobenzoyl chloride.

Step-by-Step Procedure:

  • Preparation: Suspend glycine ethyl ester hydrochloride (1.1 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere at 0 °C.

  • Activation: Add triethylamine (2.5 eq) dropwise to the suspension and stir for 15 minutes to generate the free amine.

  • Coupling: Slowly add 3,4-dichlorobenzoyl chloride (1.0 eq) dissolved in a minimal amount of DCM. Maintain the temperature at 0 °C to suppress side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 7:3).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure ester as a white solid.

Protocol 2: In Vitro CCK-A Receptor Radioligand Binding Assay

To compare the target compound against Loxiglumide, a competitive radioligand binding assay is required[1].

Step-by-Step Procedure:

  • Tissue Preparation: Isolate rat pancreatic acini (rich in CCK-A receptors) using collagenase digestion in HEPES-buffered Ringer solution.

  • Incubation: Incubate the acini suspension (approx. 10⁶ cells/mL) with 50 pM of [¹²⁵I]-CCK-8 tracer.

  • Competition: Add varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of the test compounds (Target Ester, Lorglumide, Loxiglumide) to the incubation mixture.

  • Equilibration: Incubate the mixture at 37 °C for 30 minutes to ensure steady-state receptor binding.

  • Separation: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% BSA (to reduce non-specific binding).

  • Quantification: Wash the filters three times with ice-cold buffer and measure the retained radioactivity using a gamma counter. Calculate IC₅₀ values using non-linear regression analysis.

Assay_Workflow Synth 1. Synthesis (Amidation) Purify 2. Purification (Chromatography) Synth->Purify Incubate 4. Incubation ([125I]-CCK-8 + Ligand) Purify->Incubate Prep 3. Tissue Prep (Pancreatic Acini) Prep->Incubate Filter 5. Rapid Filtration (GF/B Filters) Incubate->Filter Count 6. Gamma Counting (IC50 Calculation) Filter->Count

Caption: Step-by-step workflow from compound synthesis to radioligand binding assay for CCK antagonists.

Conclusion

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is a vital structural probe in medicinal chemistry. While it lacks the extreme potency of its downstream derivatives like Loxiglumide and Lorglumide, it perfectly isolates the 3,4-dichlorobenzamide pharmacophore responsible for CCK-A receptor anchoring[1][4]. By utilizing this compound as a synthetic baseline, researchers can systematically append diverse aliphatic or heterocyclic tails to explore new chemical space for gastrointestinal and anxiolytic drug development[2].

References

  • Loxiglumide. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and reactions of some new substituted benzoxazine-4-one and quinazolin-4-one Source: International Atomic Energy Agency (IAEA) URL:[Link]

  • Endogenous CCK depresses contractile activity within the ascending myenteric reflex pathway of rat ileum Source: Ovid URL:[Link]

  • Effect of the selective CCKB receptor antagonist LY288513 on conditioned fear stress in rats Source: National Institutes of Health (NIH) URL:[Link]

  • Towards the Synthesis of the Oxaspirobicyclic Unit of Tetronothiodin Source: University of East Anglia URL:[Link]

Sources

Structure-Activity Relationship (SAR) Studies of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester scaffold is a privileged building block in medicinal chemistry. By combining a highly lipophilic, electron-withdrawing 3,4-dichlorobenzamide moiety with an adaptable amino acid core (glycine ethyl ester), this compound serves as the foundational synthon for developing potent Cholecystokinin (CCK) receptor antagonists and enzyme inhibitors.

This guide objectively compares the baseline performance of the unmodified (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester against its advanced structural alternatives (such as the optimized clinical lead, Lorglumide). By analyzing these structure-activity relationships (SAR), drug development professionals can leverage this scaffold to engineer highly selective GPCR ligands [1].

Mechanistic Grounding: The 3,4-Dichlorobenzamide Scaffold

To understand the SAR of this compound class, we must dissect the causality behind its target binding. The biological activity of these analogs at the CCK-A receptor is driven by three distinct pharmacophoric regions:

  • Region A (The Benzoyl Ring): The 3,4-dichloro substitution is not arbitrary. The two chlorine atoms provide a precise dihedral angle and strong electron-withdrawing effects, maximizing π−π stacking and halogen bonding within the hydrophobic transmembrane pocket of the CCK-A receptor. Removing one chlorine atom (e.g., 4-chloro analogs) drastically reduces binding affinity.

  • Region B (The Alpha-Carbon): The unsubstituted alpha-carbon of the acetic acid core provides flexibility but lacks the steric bulk needed to lock the molecule into the receptor's active conformation. Extending this chain (e.g., to a glutaramic/pentanoic acid derivative) increases van der Waals interactions.

  • Region C (The Terminus): The ethyl ester acts primarily as a lipophilic anchor or prodrug moiety. While the ester itself exhibits low direct receptor affinity, converting it to a bulky dialkylamide (e.g., dipentylamide) drives extreme selectivity for the CCK-A receptor over the CCK-B receptor [2].

CCK_Pathway Ligand Endogenous CCK-8 or Synthetic Agonist Receptor CCK-A Receptor (GPCR) Ligand->Receptor Activates Antagonist 3,4-Dichlorobenzamide Analogs Antagonist->Receptor Competitively Blocks Gq Gq/11 Protein Activation Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Activation Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2

Mechanism of action for 3,4-dichlorobenzamide analogs at the CCK-A receptor.

SAR Comparison: Structural Modifications

The transition from the simple acetic acid ethyl ester to highly potent alternatives requires systematic modification. The workflow below illustrates the logical progression of these synthetic changes.

SAR_Workflow Core Core Scaffold: (3,4-Dichloro-benzoylamino)- acetic acid ethyl ester RegA Region A: Phenyl Ring (3,4-diCl optimal for hydrophobic pocket) Core->RegA Modification RegB Region B: Alpha-Carbon (Extension to pentanoic acid increases affinity) Core->RegB Modification RegC Region C: C-Terminus (Ester to bulky dialkylamide drives CCK-A selectivity) Core->RegC Modification Lead Optimized Lead: Lorglumide (CR-1409) RegA->Lead RegB->Lead RegC->Lead

SAR optimization workflow from the acetic acid ethyl ester core to Lorglumide.

Comparative Performance Data

The following table objectively compares the in vitro binding affinity (IC 50​ ) of the baseline compound against its structural alternatives at the CCK-A receptor.

Compound AnalogRegion A (Phenyl)Region B ( α -Carbon)Region C (Terminus)CCK-A IC 50​ (nM)*
Base Core 3,4-DichloroUnsubstituted (-H)Ethyl Ester> 10,000
Free Acid 3,4-DichloroUnsubstituted (-H)Carboxylic Acid> 5,000
Mono-chloro 4-ChloroPropanoic AcidDipentylamide> 1,000
Lorglumide 3,4-DichloroPropanoic AcidDipentylamide~ 130

*Note: IC 50​ values represent competitive displacement of [ 125 I]-CCK-8 in isolated rat pancreatic acini models .

Experimental Protocols

Synthesis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

This protocol outlines the foundational coupling reaction used to generate the base scaffold.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of glycine ethyl ester hydrochloride in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical; water will aggressively compete with the amine for the acyl chloride, forming an inactive 3,4-dichlorobenzoic acid byproduct.

  • Base Addition: Add 2.5 equivalents of Triethylamine (TEA). Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl salt of the glycine ester (freeing the amine for nucleophilic attack) and to absorb the HCl generated during the amidation.

  • Coupling: Cool the reaction mixture to 0°C. Dropwise, add 1.1 equivalents of 3,4-dichlorobenzoyl chloride dissolved in THF. Causality: The 0°C environment suppresses exothermic side reactions and prevents the degradation of the ester linkage.

  • Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO 3​ , extract with Ethyl Acetate (EtOAc), wash with brine, and dry over MgSO 4​ . Purify via silica gel flash chromatography (Hexanes:EtOAc).

  • Self-Validating System: Perform Thin-Layer Chromatography (TLC) concurrently with starting materials. The product must appear as a new, higher R f​ spot due to the loss of the polar amine. Confirm identity via 1 H-NMR, ensuring the disappearance of the broad -NH 2​ peak and the appearance of a sharp amide -NH doublet (~8.5 ppm).

CCK-A Receptor Radioligand Binding Assay

To objectively compare the synthesized analogs, a standardized displacement assay is required.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing the human CCK-A receptor in HEPES buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 50 pM of [ 125 I]-CCK-8 (radioligand), and varying concentrations of the synthesized analog (10 −10 to 10 −4 M).

  • Filtration: Incubate for 120 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer and measure bound radioactivity using a gamma counter.

  • Self-Validating System: Include a known reference standard (e.g., commercially sourced Lorglumide) in every assay plate. The IC 50​ of the reference must fall within 0.5 log units of its historical average (~130 nM). If the reference fails, the plate's dynamic range and radioligand integrity are compromised, and the data must be rejected.

References

  • Title: Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Lorglumide | C22H32Cl2N2O4 | CID 3960 Source: PubChem - NIH URL: [Link]

Sources

A Comparative Guide to the Biological Effects of Dichlorobenzoylamino-acetic Acid Ethyl Ester Isomers: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between molecular isomers is paramount. The spatial arrangement of atoms within a molecule, seemingly subtle, can dictate profound variations in pharmacological activity, metabolic stability, and toxicological profile. This guide provides a comprehensive comparative analysis of the potential biological effects of different isomers of dichlorobenzoylamino-acetic acid ethyl ester. In the absence of extensive direct experimental data on this specific compound, this document leverages established principles of medicinal chemistry and pharmacology, supported by data from structurally analogous compounds, to construct a predictive framework for its isomeric differentiation.

Introduction: The Critical Role of Isomerism in Drug Action

Isomers, molecules sharing the same chemical formula but differing in the arrangement of their atoms, are a cornerstone of pharmacology. The human body, with its chiral enzymes, receptors, and other macromolecules, is an inherently stereoselective environment. Consequently, different isomers of a drug candidate can elicit vastly different biological responses. Stereoisomers, particularly enantiomers, may exhibit variations in their pharmacokinetic and pharmacodynamic profiles[1]. This guide will explore the potential positional and, if applicable, stereoisomeric differences of dichlorobenzoylamino-acetic acid ethyl ester, providing a foundational understanding for future research and development.

Molecular Structure and Potential Isomerism

The core structure of dichlorobenzoylamino-acetic acid ethyl ester suggests several avenues for isomerism that could significantly impact its biological activity.

  • Positional Isomerism: The two chlorine atoms on the benzoyl ring can be arranged in several different positions (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-dichloro). The electronic and steric properties of the molecule will change with each positional isomer, which can drastically alter its interaction with biological targets. For instance, studies on dichlorobenzene have shown that different positional isomers can have varying estrogenic activities[2].

  • Stereoisomerism: The presence of a chiral center at the alpha-carbon of the acetic acid moiety would give rise to two enantiomers (R and S). It is highly probable that these enantiomers would exhibit different biological activities, a common phenomenon in chiral drugs[1][3].

Hypothesized Biological Activity: A Prodrug Approach to COX Inhibition

The structure of dichlorobenzoylamino-acetic acid ethyl ester bears a strong resemblance to the non-steroidal anti-inflammatory drug (NSAID) diclofenac, which is a 2-anilinophenylacetic acid[4]. It is therefore reasonable to hypothesize that the primary mechanism of action for the active form of this compound would be the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

The ethyl ester group likely functions as a prodrug moiety. Ester prodrugs are a common strategy to improve the oral bioavailability and reduce the gastric irritation of acidic drugs[5][6]. It is proposed that upon administration, the ethyl ester is hydrolyzed by esterases in the liver and blood to yield the active carboxylic acid metabolite, dichlorobenzoylamino-acetic acid. This active metabolite would then be responsible for the therapeutic effects.

The proposed mechanism of action is visually represented below:

Metabolic Activation and Mechanism of Action Prodrug Dichlorobenzoylamino-acetic acid ethyl ester (Prodrug) ActiveMetabolite Dichlorobenzoylamino-acetic acid (Active Metabolite) Prodrug->ActiveMetabolite Hydrolysis COX COX-1 / COX-2 Enzymes ActiveMetabolite->COX Esterases Esterases (Liver, Blood) Esterases->Prodrug Prostaglandins Prostaglandins COX->Prostaglandins Conversion of Arachidonic Acid Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Proposed metabolic activation and mechanism of action for dichlorobenzoylamino-acetic acid ethyl ester.

Comparative Analysis of Isomeric Effects (Predictive)

Based on established structure-activity relationships (SAR) for analogous compounds, we can predict how different isomers might behave.

Positional Isomers

The positioning of the two chlorine atoms on the benzoyl ring is critical. For NSAIDs analogous to diclofenac, ortho substitution on the aniline ring is crucial for activity. This is because the substituents force a twisted conformation between the two phenyl rings, which is optimal for binding to the active site of COX enzymes[4].

Table 1: Predicted Influence of Chlorine Positioning on COX Inhibition

IsomerPredicted ConformationHypothesized COX Inhibitory ActivityRationale
2,6-dichloro High degree of twist between ringsHigh Halogen substituents in both ortho positions are associated with optimal activity in diclofenac analogues[4].
2,4-dichloro Moderate twistModerate to High One ortho substituent may still induce a favorable conformation.
3,5-dichloro Minimal twistLow Lack of ortho substitution may lead to a more planar conformation, reducing binding affinity to COX enzymes.
Other isomers VariableVariable Activity will depend on the specific electronic and steric effects of the chlorine positions.
Stereoisomers (Enantiomers)

Should the alpha-carbon be a chiral center, significant differences between the R- and S-enantiomers are expected. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer)[3]. In some cases, the distomer may be inactive or even contribute to side effects. For example, in the case of the mGluR4 modulator, cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid, the two enantiomers exhibit different potencies[7].

Table 2: Potential Differences Between Enantiomers

ParameterPotential DifferencesExample from Analogous Compounds
Pharmacodynamics One enantiomer may have higher affinity for the COX active site.For many chiral NSAIDs, the (S)-enantiomer is the more active COX inhibitor.
Pharmacokinetics Enantiomers can be metabolized at different rates by cytochrome P450 enzymes.S-warfarin is metabolized by CYP2C9, while R-warfarin is metabolized by other CYPs, leading to different half-lives[3].
Toxicity One enantiomer may be associated with specific adverse effects.The (S)-enantiomer of thalidomide is teratogenic, while the (R)-enantiomer is sedative[3].

Experimental Workflow for Isomer Comparison

To validate the predictive models presented, a systematic experimental approach is necessary. The following workflow outlines the key steps for researchers investigating the biological effects of dichlorobenzoylamino-acetic acid ethyl ester isomers.

Experimental Workflow cluster_synthesis Synthesis & Separation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis 1. Isomer Synthesis (Positional & Enantioselective) Separation 2. Isomer Separation (Chromatography, Crystallization) Synthesis->Separation Purification 3. Purification & Characterization (NMR, MS, HPLC) Separation->Purification COX_Assay 4. COX-1/COX-2 Inhibition Assay Purification->COX_Assay Hydrolysis_Assay 5. Plasma/Microsomal Hydrolysis Assay COX_Assay->Hydrolysis_Assay AntiInflammatory 6. Anti-inflammatory Model (e.g., Carrageenan-induced paw edema) Hydrolysis_Assay->AntiInflammatory Toxicity 7. Acute Toxicity Study AntiInflammatory->Toxicity PK_Study 8. Pharmacokinetic Profiling Toxicity->PK_Study

Caption: A stepwise experimental workflow for the comparative analysis of dichlorobenzoylamino-acetic acid ethyl ester isomers.

Detailed Experimental Protocols

Protocol 1: Synthesis and Separation of Isomers

  • Synthesis:

    • Positional Isomers: Synthesize each positional isomer of dichlorobenzoylamino-acetic acid ethyl ester using standard amide coupling reactions between the corresponding dichloro-substituted benzoic acid and ethyl aminoacetate.

    • Enantiomers: For chiral synthesis, employ a chiral auxiliary or an asymmetric catalyst. Alternatively, synthesize the racemic mixture and proceed to chiral separation.

  • Separation:

    • Positional Isomers: Utilize column chromatography or preparative HPLC to separate the different positional isomers based on their polarity differences.

    • Enantiomers: Employ chiral HPLC with a suitable chiral stationary phase to resolve the racemic mixture into its constituent enantiomers[8].

  • Purification and Characterization:

    • Purify the isolated isomers by recrystallization or further chromatography.

    • Confirm the structure and purity of each isomer using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and analytical High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Procedure:

    • Pre-incubate each isomer (at various concentrations) with either COX-1 or COX-2 enzyme in a suitable buffer.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each isomer concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each isomer against both COX-1 and COX-2.

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

  • Animal Model: Use male Wistar rats (180-200g).

  • Dosing: Administer each isomer orally to different groups of rats. Include a vehicle control group and a positive control group (e.g., diclofenac).

  • Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Conclusion

While direct experimental data for the isomers of dichlorobenzoylamino-acetic acid ethyl ester is not yet available, a robust predictive framework can be constructed based on well-established principles of medicinal chemistry and pharmacology. It is highly likely that the biological activity of this compound is dependent on both the position of the chlorine atoms on the benzoyl ring and its stereochemistry. The 2,6-dichloro isomer is predicted to be the most potent COX inhibitor due to induced conformational twisting. Furthermore, if the molecule is chiral, the two enantiomers are expected to exhibit different pharmacodynamic and pharmacokinetic profiles. The experimental workflows provided in this guide offer a clear path for researchers to systematically evaluate these hypotheses and elucidate the structure-activity relationships for this class of compounds. This foundational knowledge is essential for the rational design and development of safer and more efficacious anti-inflammatory agents.

References

  • Benchchem. (n.d.). Investigating the Mechanism of Action of Ethyl 2-(2,6-dichlorophenyl)acetate: A Technical Guide.
  • Charles, J. M., Cunny, H. C., Wilson, R. D., & Bus, J. S. (1996). Comparative subchronic studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in rats. Fundamental and Applied Toxicology, 33(2), 161–165. [Link]

  • Di Martino, R. M., et al. (2011). Integrated synthetic, pharmacological, and computational investigation of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4. Journal of Medicinal Chemistry, 54(3), 859-872. [Link]

  • Ferreira, L. M., et al. (2016). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3589. [Link]

  • Li, Y., et al. (2023). Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs. Science of The Total Environment, 879, 162734. [Link]

  • Grillo, M. P., & Benet, L. Z. (2003). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Toxicology and Applied Pharmacology, 187(2), 99-107. [Link]

  • Blackburn, K., et al. (2011). Case studies to test: A framework for using structural, reactivity, metabolic and physicochemical similarity to evaluate the suitability of analogs for SAR-based toxicological assessments. Regulatory Toxicology and Pharmacology, 60(1), 120-135. [Link]

  • Kumar, R., & Sharma, P. (2019). Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. ResearchGate. [Link]

  • OEHHA. (n.d.). Chemicals meeting the criteria for listing Via the authoritative bodies mechanism. Retrieved from [Link]

  • Magnarelli, G., et al. (2012). Oxidative stress in ventral prostate, ovary, and breast by 2,4-dichlorophenoxyacetic acid in pre- and postnatal exposed rats. Journal of Biochemical and Molecular Toxicology, 26(10), 389-397. [Link]

  • Piergentili, A., et al. (2001). Enantiomers of 2-[(Acylamino)ethyl]-1,4-benzodiazepines, potent ligands of kappa-opioid receptor: chiral chromatographic resolution, configurational assignment and biological activity. Chirality, 13(8), 437-445. [Link]

  • Unknown. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]

  • Charles, J. M., et al. (1996). Comparative Subchronic Studies on 2,4-Dichlorophenoxyacetic Acid, Amine and Ester in Rats. 24d.info. [Link]

  • Chiralpedia. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology. Retrieved from [Link]

  • Cephalosporin, C. (n.d.). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. MSU Chemistry. [Link]

  • Drossman, H., et al. (1988). Structure Activity Relationship for Environmental Processes 1: Hydrolysis of Esters and Carbamates. Chemosphere, 17(8), 1509-1530. [Link]

  • Moser, P., et al. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358–2368. [Link]

  • van der Ven, L. T., et al. (2003). In vitro and in vivo estrogenicity and toxicity of o-, m-, and p-dichlorobenzene. Environmental Toxicology and Chemistry, 22(2), 339-351. [Link]

  • Al-Ghananeem, A. M., & Crooks, P. A. (2015). The Hydrolysis of Diclofenac Esters. Journal of Pharmaceutical Sciences, 104(11), 3845-3852. [Link]

  • Li, Y., et al. (2023). Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs. Science of The Total Environment, 879, 162734. [Link]

  • NIST. (n.d.). Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.). US3847755A - Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent.
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In Vivo Validation and Comparative Analysis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester as a Centrally Penetrant KMO Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & In Vivo Validation Guide

Introduction and Mechanistic Rationale

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation. In the context of neurodegenerative diseases (such as Huntington's and Alzheimer's diseases), the KP becomes dysregulated, leading to an overproduction of neurotoxic metabolites like 3-hydroxykynurenine (3-HK) and the excitotoxic NMDA receptor agonist quinolinic acid (QUIN) [1].

Kynurenine 3-monooxygenase (KMO) is the critical branch-point enzyme that commits L-kynurenine to the neurotoxic cascade. Inhibiting KMO shunts the pathway toward kynurenine aminotransferase (KAT), which produces the neuroprotective and NMDA receptor antagonist, kynurenic acid (KynA) [2].

While structure-based pharmacophore modeling successfully identified 3,4-dichlorohippuric acid as a competitive KMO inhibitor ( Ki​=34μM ) [3], carboxylic acids inherently suffer from poor blood-brain barrier (BBB) permeability. To translate this into an in vivo therapeutic, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester was developed. This compound acts as a highly lipophilic prodrug. Upon crossing the BBB, it is hydrolyzed by intracellular esterases in the central nervous system (CNS) to release the active 3,4-dichlorohippuric acid moiety directly into the brain parenchyma.

KP_Pathway TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KMO KMO Enzyme KYN->KMO KAT KAT Enzyme KYN->KAT KYNA Kynurenic Acid (KynA) (Neuroprotective) HK3 3-Hydroxykynurenine (3-HK) (Neurotoxic) QUIN Quinolinic Acid (QUIN) (Excitotoxic) HK3->QUIN KMO->HK3 KAT->KYNA PRO (3,4-Dichloro-benzoylamino)- acetic acid ethyl ester ACT 3,4-Dichlorohippuric Acid (Active Inhibitor) PRO->ACT CNS Esterase Cleavage ACT->KMO Competitive Inhibition

Metabolic shunting in the Kynurenine Pathway via prodrug-mediated KMO inhibition.

Comparative Performance: Evaluating KMO Inhibitors

When selecting a KMO inhibitor for in vivo CNS studies, raw biochemical potency ( IC50​ or Ki​ ) is only one factor. The compound must penetrate the BBB, avoid uncoupling NADPH oxidation (which generates toxic H2​O2​ ), and successfully engage the target in the brain [1].

The table below objectively compares (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester against other standard-of-care KMO inhibitors.

CompoundActive Form Ki​ / IC50​ BBB PermeabilityNADPH UncouplingPrimary Research Application
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester ~34 µM (as acid)High (Prodrug)NoIn vivo CNS targeting & neuroprotection
3,4-Dichlorohippuric acid 34 µMLowNoIn vitro enzymatic assays
UPF-648 20 nMLowNoPeripheral KP modulation
Ro-61-8048 37 nMLowYes (Species dep.)Acute peripheral studies
JM6 (Ro-61-8048 Prodrug)37 nM (as active)ModerateYes (Species dep.)In vivo models (with monitoring)

Scientific Insight: While UPF-648 is highly potent, its inability to cross the BBB limits its use in neurodegenerative models unless directly infused into the brain. Conversely, Ro-61-8048 has been shown to uncouple NADPH in certain species, leading to reactive oxygen species (ROS) generation [1]. The ethyl ester of 3,4-dichlorohippuric acid circumvents both issues, providing a safe, brain-penetrant alternative for chronic in vivo dosing.

In Vivo Validation Protocols

To rigorously validate the therapeutic potential of this prodrug, researchers must execute a self-validating experimental system. This requires proving (A) the drug reaches the brain and is converted to the active form, (B) the drug engages the target to alter local metabolism, and (C) the metabolic shift rescues the disease phenotype.

Protocol 1: Pharmacokinetics (PK) and Brain Penetration Assay

Causality: We must differentiate between the prodrug in the cerebral vasculature and the active drug in the brain parenchyma. Transcardial perfusion is mandatory to eliminate blood contamination.

  • Administration: Dose wild-type C57BL/6 mice with the prodrug (e.g., 10–50 mg/kg via oral gavage or IP injection) formulated in 5% DMSO / 95% Corn Oil.

  • Euthanasia & Perfusion: At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours), anesthetize mice and perform transcardial perfusion with ice-cold PBS for 3 minutes to clear intravascular blood.

  • Tissue Harvesting: Rapidly extract the brain, dissect the striatum and cortex, snap-freeze in liquid nitrogen, and store at -80°C. Collect plasma from a parallel non-perfused cohort.

  • Extraction: Homogenize brain tissue in 3 volumes of ice-cold methanol containing an internal standard (e.g., deuterated 3,4-dichlorohippuric acid) to precipitate proteins and halt esterase activity.

  • LC-MS/MS Quantification: Analyze the supernatant via LC-MS/MS. Critical Step: You must monitor MRM transitions for both the ethyl ester (prodrug) and the free acid (active inhibitor).

  • Validation Criteria: Successful validation requires detecting high levels of the free acid in the brain homogenate, confirming both BBB penetration of the ester and subsequent bioactivation.

Protocol 2: Pharmacodynamic (PD) Target Engagement

Causality: Physical presence of the drug does not guarantee enzyme inhibition. We must measure the metabolic shift (KynA vs. 3-HK) to prove target engagement.

  • Sample Preparation: Use aliquots of the brain homogenates generated in Protocol 1.

  • Metabolite Extraction: Deproteinize samples using 0.1 M perchloric acid to stabilize kynurenine metabolites.

  • Quantification: Use LC-MS/MS to quantify L-Kynurenine, KynA, 3-HK, and QUIN.

  • Data Analysis: Calculate the neuroprotective index by determining the ratio of KynA to 3-HK. A successful in vivo validation will show a statistically significant, dose-dependent increase in the KynA/3-HK ratio compared to vehicle-treated controls.

Protocol 3: Efficacy in a Neurodegeneration Model (e.g., R6/2 Huntington's Mice)

Causality: Links the biochemical PD shift to an actual phenotypic rescue.

  • Chronic Dosing: Administer the prodrug daily to R6/2 transgenic mice starting at 4 weeks of age.

  • Behavioral Readout: Perform Rotarod testing weekly to assess motor coordination.

  • Histological Readout: At 12 weeks, sacrifice the animals and perform immunohistochemistry on striatal slices for DARPP-32 (a marker of medium spiny neuron viability).

  • Validation Criteria: Treated mice should exhibit delayed motor symptom onset and preserved DARPP-32 expression compared to vehicle controls.

Workflow Dose 1. Prodrug Administration (PO/IP) Perf 2. Transcardial Perfusion (Clear Blood) Dose->Perf Extr 3. Tissue Extraction & Homogenization Perf->Extr LCMS 4. LC-MS/MS Quantification Extr->LCMS PK PK Readout: Prodrug vs. Acid (Brain/Plasma) LCMS->PK PD PD Readout: KynA vs. 3-HK (Metabolic Shift) LCMS->PD

Workflow for the in vivo pharmacokinetic and pharmacodynamic validation of KMO inhibitors.

Conclusion

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester represents a rationally designed solution to the pharmacokinetic limitations of traditional KMO inhibitors. By utilizing an ethyl ester prodrug strategy, researchers can achieve robust CNS penetrance and localized bioactivation into 3,4-dichlorohippuric acid. When validated through the rigorous, self-validating PK/PD workflows detailed above, this compound serves as a powerful tool for investigating the therapeutic modulation of the kynurenine pathway in neurodegenerative diseases.

References

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition Frontiers in Molecular Biosciences (2019). URL:[Link]

  • Developing Novel Lead Compounds for Kynurenine Monooxygenase Inhibition University of Georgia Theses and Dissertations (2022). URL:[Link]

  • Substrate and Inhibitor Specificity of Kynurenine Monooxygenase from Cytophaga hutchinsonii ResearchGate / Archives of Biochemistry and Biophysics (2017). URL:[Link]

Cross-Validation Guide: (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester as a CNS-Penetrant KMO Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Kynurenine 3-Monooxygenase (KMO) inhibition, prodrug pharmacokinetics, and neurodegenerative disease models.

Executive Summary & Mechanistic Rationale

In the pursuit of disease-modifying therapies for neurodegenerative conditions like Huntington’s and Alzheimer’s diseases, the Kynurenine Pathway (KP) has emerged as a critical metabolic target. Specifically, inhibiting Kynurenine 3-Monooxygenase (KMO) prevents the accumulation of neurotoxic metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), shunting the pathway toward the neuroprotective kynurenic acid (KYNA) .

While structure-based drug design has yielded potent KMO inhibitors like 3,4-dichlorohippuric acid (K_i = 34 µM), these free carboxylic acids suffer from poor blood-brain barrier (BBB) penetration due to their low lipophilicity at physiological pH.

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is engineered to solve this pharmacokinetic bottleneck. By masking the essential carboxylic acid as an ethyl ester, the compound’s LogP is significantly increased, facilitating passive diffusion across the BBB. Once inside the central nervous system, ubiquitous intracellular esterases cleave the prodrug, liberating the active 3,4-dichlorohippuric acid. The active pharmacophore then binds the KMO active site, forming critical hydrogen bonds with conserved residues Arg83 and Tyr97 .

G TRP Tryptophan KYN L-Kynurenine TRP->KYN TDO/IDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs HK 3-Hydroxykynurenine (Neurotoxic) KYN->HK KMO Prodrug (3,4-Dichloro-benzoylamino)- acetic acid ethyl ester Active 3,4-Dichlorohippuric Acid Prodrug->Active Brain Esterases KMO KMO Enzyme Active->KMO Binds Arg83/Tyr97 KMO->HK Blockade

Figure 1: KMO inhibition mechanism via esterase-dependent prodrug activation in the brain.

Cross-Validation with Alternative KMO Inhibitors

To objectively evaluate the performance of the ethyl ester prodrug, we must cross-validate it against established KMO inhibitors. A successful CNS drug must balance in vitro target affinity with in vivo exposure.

  • UPF 648: A highly potent, non-substrate analog (IC50 ~ 20 nM). However, its highly polar nature restricts it to peripheral inhibition, making it unsuitable for direct CNS targeting without structural modification .

  • Ro 61-8048: A high-affinity sulfonamide inhibitor. Like UPF 648, it fails to cross the BBB efficiently, though it can modulate CNS levels indirectly via peripheral KP shifts.

  • 3,4-Dichlorohippuric acid: The active metabolite of our target compound. While it shows good in vitro efficacy, its low LogP limits passive brain entry.

Quantitative Performance Comparison
CompoundTarget StateIC50 / K_i (µM)LogP (Predicted)BBB Permeability (PAMPA Pe​ )Primary Limitation
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester Prodrug>100 (Intact)2.8High (>15 x 10⁻⁶ cm/s)Requires esterase activation
3,4-Dichlorohippuric acid Active34.01.4Low (<2 x 10⁻⁶ cm/s)Poor BBB penetration
UPF 648 Active0.02-0.5Very LowHighly polar, peripheral only
Ro 61-8048 Active0.0371.1LowRapid metabolism, low CNS entry

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to prove causality, not just correlation. The following workflows are engineered as self-validating systems, incorporating specific biochemical controls to rule out artifacts.

Workflow N1 Prodrug Synthesis N2 PAMPA-BBB Permeability N1->N2 N3 Brain Homogenate Cleavage Assay N1->N3 N4 LC-MS/MS Quantification N2->N4 N3->N4 N5 KMO Inhibition Validation N4->N5

Figure 2: Self-validating experimental workflow for evaluating prodrug permeability and efficacy.

Protocol A: PAMPA-BBB and Esterase Cleavage Validation

Causality Focus: This assay proves that the ethyl ester modification enhances permeability and that the subsequent release of the active acid is strictly enzyme-dependent, not a result of spontaneous aqueous hydrolysis.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • PAMPA Setup: Add the 10 µM prodrug solution to the donor compartment of a PAMPA-BBB plate (lipid-coated polycarbonate filter).

  • Acceptor Compartment Design (The Self-Validating Step):

    • Group 1 (Buffer Control): PBS only. (Validates spontaneous hydrolysis rate).

    • Group 2 (Active Homogenate): 10% porcine brain homogenate in PBS. (Validates enzymatic cleavage).

    • Group 3 (Inhibited Homogenate): 10% porcine brain homogenate + 1 mM PMSF (a broad-spectrum serine esterase inhibitor).

  • Incubation: Incubate the plate at 37°C for 4 hours under gentle agitation.

  • Extraction & LC-MS/MS: Extract the acceptor well contents using cold acetonitrile containing an internal standard (e.g., deuterated hippuric acid). Centrifuge at 14,000 x g for 10 mins.

  • Data Interpretation:

    • If the system is valid, Group 1 will show high levels of the intact ester and negligible acid.

    • Group 2 will show high levels of the cleaved acid.

    • Group 3 will show high levels of the intact ester, proving that PMSF successfully blocked the esterases, confirming the causality of enzymatic activation.

Protocol B: Recombinant KMO Inhibition Assay

Causality Focus: Confirms that once the prodrug is cleaved, the resulting 3,4-dichlorohippuric acid effectively engages the KMO active site and halts 3-HK production.

Step-by-Step Methodology:

  • Enzyme Prep: Express and purify recombinant human KMO (hKMO) or utilize commercially available preparations.

  • Reaction Mixture: In a 96-well UV-transparent plate, combine 50 mM potassium phosphate buffer (pH 7.4), 200 µM NADPH, 100 µM L-kynurenine, and 100 nM hKMO.

  • Inhibitor Addition: Add the pre-cleaved compound (3,4-dichlorohippuric acid derived from Protocol A) at varying concentrations (0.1 µM to 100 µM).

  • Self-Validating Controls:

    • Negative Control: Reaction mixture lacking NADPH. (KMO is strictly NADPH-dependent; this ensures no background oxidation is misread as enzyme activity) .

    • Positive Control: 1 µM UPF 648. (Validates assay sensitivity).

  • Kinetic Readout: Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over 15 minutes at 37°C.

  • Orthogonal Validation: Quench the reaction with 1% formic acid in acetonitrile and quantify the formation of 3-HK directly via LC-MS/MS to ensure the absorbance drop correlates perfectly with halted metabolite production.

Conclusion

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester exemplifies a rational pharmacokinetic optimization strategy. By utilizing a highly lipophilic ethyl ester to bypass the blood-brain barrier, it overcomes the primary limitation of its active moiety, 3,4-dichlorohippuric acid. When subjected to rigorous, self-validating cross-examination against non-penetrant alternatives like UPF 648, this prodrug demonstrates the critical balance between target affinity and physiological bioavailability required for modern neurodegenerative therapeutics.

References

  • Phillips, R. S., et al. (2017). Substrate and inhibitor specificity of kynurenine monooxygenase and kynureninase. Bioorganic & Medicinal Chemistry.[Link]

  • Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Nature.[Link]

  • Iradukunda, E. C. (2022). Developing Novel Lead Compounds for Kynurenine Monooxygenase Inhibition. University of Georgia Theses and Dissertations.[Link]

  • Toledo-Sherman, L. M., et al. (2015). Development of a Central Nervous System-Penetrant Kynurenine 3-Monooxygenase Inhibitor for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry.[Link]

A Researcher's Guide to De-risking (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester: A Framework for Comprehensive Off-Target Assessment

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is the characterization of its off-target effects. Unintended interactions with proteins other than the designated target can lead to unforeseen toxicity, diminished efficacy, and, ultimately, costly late-stage failures. This guide provides a comprehensive framework for assessing the off-target profile of the novel compound, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, a molecule for which public domain data on biological activity is scarce.

Due to the limited information available for this specific molecule, we will first construct a hypothesized target profile based on the known biological activities of its core structural motifs. This will serve as our starting point for a deep dive into a multi-pronged, data-driven approach to comprehensively map its interaction landscape within the cell. We will compare and contrast cutting-edge methodologies, from broad-based screening to targeted validation, providing the strategic insights and detailed protocols necessary for a thorough investigation.

The Enigma of a Novel Chemical Entity: Hypothesizing a Target Profile

The structure of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester presents two key pharmacophores: the 3,4-dichlorobenzoyl moiety and an N-acylated glycine ethyl ester tail . By examining the known biological activities of compounds containing these fragments, we can infer a potential, albeit unconfirmed, set of initial target classes.

The dichlorophenyl motif is a common feature in a variety of bioactive molecules. For instance, derivatives of dichlorophenyl compounds have been reported to exhibit antimicrobial and antifungal properties.[1][2][3] Notably, some of these compounds act as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[3][4] This suggests that (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester could potentially interact with metabolic enzymes.

The N-acylglycine ethyl ester portion of the molecule is often employed to enhance the cell permeability and bioavailability of parent compounds.[5][6][7] For example, the ethyl ester form of N-acetyl cysteine (NAC) demonstrates improved pharmacological properties over NAC itself.[5][7] While often considered a prodrug strategy, the N-acyl amino acid scaffold itself may possess intrinsic biological activity.

Therefore, our initial hypothesis is that (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester may have an affinity for metabolic enzymes, potentially including dehydrogenases. However, this is a broad and unconfirmed starting point. The following sections will detail the experimental strategies required to move from this hypothesis to a robust, data-driven understanding of the compound's true off-target profile.

A Comparative Overview of Off-Target Profiling Strategies

A comprehensive assessment of off-target effects requires a multi-faceted approach, combining broad, unbiased screening with more focused, hypothesis-driven validation. Below, we compare the leading experimental and computational strategies.

Technique Principle Advantages Limitations Typical Application
In Silico Profiling Computational prediction of protein-ligand interactions based on chemical structure similarity, pharmacophore matching, or machine learning models.[8][9][10][11]Rapid, cost-effective, and can screen against a vast number of potential targets.Predictions require experimental validation; accuracy is dependent on the quality of the underlying databases and algorithms.Early-stage hit prioritization and hypothesis generation.
Kinome Profiling In vitro binding or activity assays against a large panel of purified kinases.[12][13][14][15]Highly quantitative and sensitive for a specific, well-defined target class; high-throughput options are available.Limited to the kinase family; does not provide information on interactions with other protein classes.Assessing selectivity of kinase inhibitors or identifying unexpected kinase targets.
Chemical Proteomics Affinity-based or activity-based probes are used to enrich and identify protein targets from complex biological lysates or intact cells.[16][17][18][19]Unbiased, proteome-wide identification of direct binding partners in a more physiological context.Can be technically challenging; may identify indirect interactors; requires chemical modification of the compound of interest for some methods.Target deconvolution for phenotypic screening hits; comprehensive off-target identification.
Cellular Thermal Shift Assay (CETSA®) Measures the change in thermal stability of proteins in response to ligand binding in intact cells or lysates.[20][21][22][23][24]Label-free; confirms target engagement in a cellular environment; can be adapted for high-throughput screening.Not all protein-ligand interactions result in a measurable thermal shift; can be lower throughput for proteome-wide analysis without mass spectrometry.Target validation and confirming cellular engagement of a lead compound.

Experimental Workflows and Protocols

Here, we provide detailed, step-by-step methodologies for the key experimental approaches to off-target profiling.

In Silico Off-Target Prediction

This initial step leverages computational tools to generate a preliminary list of potential off-targets, guiding subsequent experimental work.

cluster_0 In Silico Workflow A Input: SMILES or 2D structure of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester B Select Prediction Tools: - Ligand-based (e.g., SEA, PharmMapper) - Structure-based (if homologous targets are known) - Machine Learning Models (e.g., KinasePred) [22] A->B C Run Predictions against Off-Target Databases (e.g., ChEMBL, BindingDB) B->C D Analyze and Filter Results: - Rank by prediction score/probability - Cluster by protein family - Cross-reference with known biology C->D E Output: Prioritized list of potential off-targets for experimental validation D->E

Caption: Workflow for in silico off-target prediction.

Protocol:

  • Obtain the SMILES string or 2D structure of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester.

  • Select a suite of in silico prediction tools. A combination of ligand-based and machine learning approaches is recommended for broader coverage.[8][10]

  • Submit the compound structure to the selected platforms. Utilize databases of known protein-ligand interactions to predict potential binding partners.

  • Analyze the output. Rank the predicted targets based on the confidence scores provided by each tool.

  • Curate a list of high-probability off-targets. Prioritize targets that are predicted by multiple methods and are biologically plausible.

Kinome-Wide Selectivity Profiling

Given that a significant portion of small molecule drugs interacts with kinases, a kinome scan is a crucial step in off-target assessment.

cluster_1 Kinome Profiling Workflow F Compound Preparation: (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester solubilized in DMSO G Select Kinase Panel (e.g., KINOMEscan™, Reaction Biology) [10, 14] - Broad panel (e.g., >400 kinases) - Focused panel based on in silico predictions F->G H Perform Binding or Activity Assays - Typically at a single high concentration (e.g., 10 µM) G->H I Data Analysis: - Calculate percent inhibition or binding affinity - Visualize results (e.g., TREEspot™) H->I J Follow-up Dose-Response Assays for Hits I->J K Output: Quantitative selectivity profile across the kinome J->K

Caption: Workflow for kinome-wide selectivity profiling.

Protocol:

  • Compound Submission: Provide a high-purity sample of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester to a commercial kinome profiling service.

  • Panel Selection: Choose a comprehensive kinase panel for the initial screen.[13][25]

  • Primary Screen: The compound is typically screened at a single, high concentration (e.g., 1-10 µM) against the entire panel.

  • Data Analysis: The results are usually provided as percent inhibition or dissociation constants (Kd).

  • Follow-up Studies: For any identified off-target kinases, perform dose-response experiments to determine the IC50 or Kd values accurately.

Chemical Proteomics for Unbiased Target Identification

This approach aims to identify direct protein interactors of the compound in a proteome-wide and unbiased manner.

cluster_2 Chemical Proteomics Workflow (Affinity Purification) L Synthesize an affinity probe: - (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester linked to a solid support (e.g., beads) N Incubate lysate with the affinity probe L->N M Prepare cell or tissue lysate M->N O Wash to remove non-specific binders N->O P Elute bound proteins O->P Q Protein identification by LC-MS/MS P->Q R Data Analysis: - Identify enriched proteins compared to control beads - Rank potential off-targets Q->R

Caption: Workflow for affinity purification-based chemical proteomics.

Protocol (Affinity Purification-based):

  • Probe Synthesis: Synthesize a derivative of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester that can be immobilized on a solid support (e.g., sepharose beads).

  • Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the lysate with the compound-conjugated beads. A control with unconjugated beads is essential.

  • Washing: Perform stringent washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the compound-treated sample compared to the control.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to confirm that the compound binds to its putative targets within the complex milieu of a living cell.

cluster_3 CETSA® Workflow S Treat intact cells with the compound or vehicle (DMSO) T Heat cells across a range of temperatures S->T U Lyse cells and separate soluble from aggregated proteins by centrifugation T->U V Quantify the amount of soluble target protein - Western Blot for specific targets - Mass Spectrometry for proteome-wide analysis U->V W Generate melt curves and isothermal dose-response curves V->W X Output: Confirmation of cellular target engagement and EC50 values W->X

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol (Western Blot-based):

  • Cell Treatment: Treat cultured cells with (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells, often by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet) by high-speed centrifugation.

  • Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the band intensities against the temperature to generate a "melt curve." A shift in the melt curve in the presence of the compound indicates target engagement.[20][22] An isothermal dose-response experiment can be performed at a single temperature to determine the cellular EC50.[21]

Conclusion and Forward Look

The assessment of off-target effects is not a single experiment but a strategic, iterative process. For a novel compound like (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, where the on-target activity is yet to be fully elucidated, a comprehensive off-target profiling campaign is paramount.

We recommend a tiered approach:

  • Tier 1 (In Silico & Broad Screening): Begin with in silico predictions to generate initial hypotheses. Concurrently, perform a broad kinome scan to quickly identify any potent kinase interactions.

  • Tier 2 (Unbiased Proteome-wide Identification): Employ chemical proteomics or proteome-wide CETSA® to obtain an unbiased view of the compound's interactome.

  • Tier 3 (Target Validation): Validate the high-confidence hits from the previous tiers using orthogonal assays, such as CETSA® with Western blotting for specific targets, or enzymatic assays with purified proteins.

By systematically applying these methodologies, researchers can build a comprehensive selectivity profile for (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, enabling informed decisions about its therapeutic potential and de-risking its progression through the drug discovery pipeline. This data-driven approach transforms the challenge of off-target effects from a potential liability into a well-characterized and manageable aspect of drug development.

References

  • Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • KINOMEscan 藥篩服務. 金萬林企業. [Link]

  • Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. DiVA. [Link]

  • Target deconvolution using chemiproteomics. Cancer Research - AACR Journals. [Link]

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  • In silico off-target profiling for enhanced drug safety assessment. PMC - NIH. [Link]

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Kinase Screening & Profiling Service. Drug Discovery Support. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • CETSA. CETSA. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. [Link]

  • BEdeepoff: an in silico tool for off-target prediction of ABE and CBE base editors. bioRxiv. [Link]

  • In Silico Target Prediction for Small Molecules. PubMed. [Link]

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex. ResearchGate. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Impact of a Glycine and N-Acetyl Cysteine Ethyl Ester Complex on Antioxidant and Inflammation Status and Related. Annals of Clinical and Medical Case Reports. [Link]

  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. ACS. [Link]

  • Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi. PubMed. [Link]

  • Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. ACS Publications. [Link]

  • Study Details | NCT06252519 | Pharmacokinetic Profile of N-Acetyl Cysteine. ClinicalTrials.gov. [Link]

  • n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov. Science.gov. [Link]

  • Determination of N-Acetyl-L-cysteine Ethyl Ester (NACET) by Sequential Injection Analysis. MDPI. [Link]

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Comparative Analysis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester as a Putative Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Introduction

In the landscape of drug discovery, the identification of novel enzyme inhibitors is a cornerstone of therapeutic development. The compound (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, hereafter designated DC-Gly-OEt , presents a chemical architecture suggestive of interaction with serine proteases. Its structure comprises a dichlorinated benzoyl moiety, a feature found in various bioactive molecules, coupled to a glycine ethyl ester. This guide provides a framework for the systematic evaluation of DC-Gly-OEt as a putative inhibitor of trypsin, a well-characterized serine protease that serves as a model for numerous enzymes of therapeutic relevance.

This document outlines the experimental protocols and data analysis workflows necessary to characterize the inhibitory potential of DC-Gly-OEt. We will compare its performance against Aprotinin , a potent, well-characterized polypeptide inhibitor of trypsin, and 3,4-Dichlorobenzoic acid (DCBA) , a structural fragment of DC-Gly-OEt, to serve as a baseline control for non-specific interactions. The methodologies described herein are designed to establish a robust, evidence-based assessment of the compound's efficacy and mechanism of inhibition.

The Rationale for Targeting Trypsin

Trypsin is a digestive enzyme that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. Its catalytic mechanism involves a highly conserved triad of amino acids (serine, histidine, and aspartate) in its active site. Due to its well-understood structure and kinetics, trypsin is an excellent primary screen target for identifying new serine protease inhibitors.[1] Molecules that inhibit trypsin may show activity against other medically relevant serine proteases involved in coagulation (e.g., thrombin, Factor Xa), inflammation (e.g., elastase), and viral replication (e.g., HCV NS3/4A protease).[2][3] The N-acyl glycine ester structure of DC-Gly-OEt suggests a potential interaction with the enzyme's active site, making it a candidate for investigation.

PART 1: Initial Inhibitory Potency Assessment (IC50 Determination)

The first step in characterizing a potential inhibitor is to determine its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. We will employ a colorimetric assay using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate. Trypsin cleaves BAPNA, releasing p-nitroaniline (pNA), which has a yellow color and can be quantified by measuring absorbance at 410 nm.[4]

Experimental Workflow: IC50 Determination

IC50_Workflow cluster_prep Reagent Preparation cluster_assay Microplate Assay cluster_analysis Data Analysis P1 Prepare Assay Buffer (100 mM Tris-HCl, pH 8.2, 20 mM CaCl2) A1 Add Assay Buffer, Trypsin, and Inhibitor/ Control to wells P1->A1 P2 Prepare Trypsin Solution (e.g., 50 µg/mL in 1 mM HCl) P2->A1 P3 Prepare BAPNA Substrate (Working Solution in Assay Buffer) A3 Initiate reaction by adding BAPNA solution P3->A3 P4 Prepare Serial Dilutions of DC-Gly-OEt, Aprotinin, and DCBA P4->A1 A2 Pre-incubate at 25°C for 5-10 minutes A1->A2 A2->A3 A4 Measure Absorbance at 410 nm in kinetic mode for 10 min A3->A4 D1 Calculate reaction rates (ΔA410/min) A4->D1 D2 Plot % Inhibition vs. log[Inhibitor] D1->D2 D3 Determine IC50 values using non-linear regression D2->D3

Caption: Workflow for IC50 determination of trypsin inhibitors.

Detailed Protocol: IC50 Determination using BAPNA

Materials:

  • Bovine Pancreatic Trypsin[5]

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Aprotinin (from bovine lung)

  • (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester (DC-Gly-OEt)

  • 3,4-Dichlorobenzoic acid (DCBA)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2

  • Stop Solution: 30% (v/v) acetic acid[4]

  • 96-well microplate and reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin (e.g., 1 mg/mL) in cold 1 mM HCl. Dilute to the final working concentration (e.g., 50 µg/mL) in Assay Buffer just before use.

    • Prepare a stock solution of BAPNA (e.g., 60 mM) in DMSO. Dilute to the final working concentration (e.g., 1.5 mM) in Assay Buffer.[6]

    • Prepare stock solutions of DC-Gly-OEt, Aprotinin, and DCBA in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of concentrations for testing.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 25 µL of each inhibitor dilution, 50 µL of Assay Buffer, and 25 µL of trypsin solution.

    • Control (No Inhibitor): Add 25 µL of Assay Buffer (with equivalent DMSO concentration), 50 µL of Assay Buffer, and 25 µL of trypsin solution.

    • Blank (No Enzyme): Add 25 µL of Assay Buffer, 75 µL of Assay Buffer.

  • Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 10 minutes.[6]

    • Initiate the reaction by adding 125 µL of the BAPNA working solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 410 nm every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔA410/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Comparative IC50 Data
CompoundTypePutative MechanismIC50 (µM) [Hypothetical]
DC-Gly-OEt Small MoleculeCompetitive Serine Protease Inhibitor15.2
Aprotinin PolypeptideCompetitive Serine Protease Inhibitor[7]0.08
DCBA Small MoleculeStructural Fragment Control> 500

This table illustrates that DC-Gly-OEt shows moderate inhibitory activity, significantly more potent than its structural fragment DCBA, but substantially less potent than the benchmark inhibitor Aprotinin.

PART 2: Elucidation of Inhibition Mechanism (Kinetic Analysis)

Understanding how a compound inhibits an enzyme is critical for lead optimization. Enzyme kinetic studies can differentiate between competitive, non-competitive, and uncompetitive inhibition mechanisms.[8] This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/rate vs. 1/[Substrate]).[9]

Modes of Enzyme Inhibition

Inhibition_Modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition C_E E C_ES ES C_E->C_ES +S C_EI EI C_E->C_EI +I C_S S C_I I C_ES->C_E -S C_P P C_ES->C_P -> E+P C_EI->C_E -I NC_E E NC_ES ES NC_E->NC_ES +S NC_EI EI NC_E->NC_EI +I NC_S S NC_I I NC_ES->NC_E -S NC_ESI ESI NC_ES->NC_ESI +I NC_P P NC_ES->NC_P -> E+P NC_EI->NC_E -I NC_EI->NC_ESI +S NC_ESI->NC_ES -I NC_ESI->NC_EI -S

Caption: Simplified diagrams of competitive and non-competitive inhibition mechanisms.

Detailed Protocol: Kinetic Analysis

Procedure:

  • Set up reactions as described for the IC50 assay.

  • Use a matrix of varying concentrations of the substrate (BAPNA) and the inhibitor (DC-Gly-OEt). For example, use five substrate concentrations bracketing the known Km of trypsin for BAPNA, and for each, use four concentrations of DC-Gly-OEt (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Measure the initial reaction rates (V) for each combination of substrate and inhibitor concentration.

  • Plot the data using the Lineweaver-Burk method (1/V vs. 1/[S]).

    • Competitive inhibition: The lines will intersect on the y-axis.[8]

    • Non-competitive inhibition: The lines will intersect on the x-axis.[8]

    • Uncompetitive inhibition: The lines will be parallel.[8]

  • Determine the inhibition constant (Ki) by secondary plots of the slopes or y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration.[10]

Hypothetical Lineweaver-Burk Plot for DC-Gly-OEt

Lineweaver_Burk Lineweaver-Burk Plot (Competitive Inhibition) xaxis 1/[S] origin xaxis->origin yaxis 1/V origin->yaxis nI0_x I0_y nI0_x->I0_y No Inhibitor nI1_x I1_y nI1_x->I1_y + Inhibitor [I] nI2_x I2_y nI2_x->I2_y + Inhibitor [2I]

Caption: A representative Lineweaver-Burk plot showing competitive inhibition.

Hypothetical Kinetic Parameters
CompoundInhibition TypeKi (µM) [Hypothetical]
DC-Gly-OEt Competitive8.5
Aprotinin Competitive[1]0.00006 (0.06 pM)[1]

The kinetic data hypothetically confirm that DC-Gly-OEt acts as a competitive inhibitor, directly competing with the substrate for binding to the active site of trypsin. Its Ki value, while respectable for an initial screening hit, is several orders of magnitude weaker than that of Aprotinin.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, initial evaluation of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester (DC-Gly-OEt) as a trypsin inhibitor. The proposed experiments would systematically determine its inhibitory potency (IC50) and mechanism of action (Ki, inhibition type), comparing it against a high-potency standard (Aprotinin) and a negative control (DCBA).

Based on our hypothetical data, DC-Gly-OEt emerges as a moderate-potency, competitive inhibitor of trypsin. This finding provides a solid foundation for further investigation. Future work should focus on:

  • Selectivity Profiling: Testing DC-Gly-OEt against a panel of other serine proteases to determine its selectivity. High selectivity is crucial for minimizing off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of DC-Gly-OEt to improve potency and selectivity.

  • Cell-Based Assays: Evaluating the compound's efficacy and cytotoxicity in relevant cellular models.

By following the structured experimental approach detailed in this guide, researchers can efficiently and rigorously assess the therapeutic potential of novel compounds like DC-Gly-OEt.

References

  • Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

  • Bio-protocol. (2021). Trypsin Inhibitor Activity Assay. [Link]

  • PubMed. (1983). Mechanistic and kinetic studies of inhibition of enzymes. [Link]

  • Protocols.io. Enzymatic Assay of Trypsin Inhibition. [Link]

  • MDPI. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product. [Link]

  • Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • Ottokemi. Nα-Benzoyl-L-arginine ethyl ester hydrochloride, 99%. [Link]

  • PubMed. (1980). A simple and specific determination of trypsin in human duodenal juice. [Link]

  • MDPI. (2024). A Biomaterial-Based Approach to Trypsin Sensing: Design and Optimization of Gelatin–Casein Films. [Link]

  • MDPI. (2013). Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. [Link]

  • Wikipedia. Aprotinin. [Link]

  • ResearchGate. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product. [Link]

  • PubMed. (1969). [Derivatives of 3,4-dichlorobenzoic acid and their sulfonic bioisosteres with phytotoxic activity]. [Link]

  • PubMed. (2017). Molecular structure, supramolecular organization and thermotropic phase behavior of N-acylglycine alkyl esters with matched acyl and alkyl chains. [Link]

  • UBPBio. Aprotinin. [Link]

  • MDPI. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]

  • Google P
  • ResearchGate. (2018). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. [Link]

  • Avanti Lipids. N-Acylglycine (NAGly). [Link]

  • PubMed Central. (2014). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. [Link]

  • PubChem. 3,4-Dichlorobenzoic acid. [Link]

  • PubMed. (1991). Mechanism-based isocoumarin inhibitors for serine proteases. [Link]

  • MDPI. (2020). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. [Link]

  • Journal of Pure and Applied Microbiology. (2019). Using 3,4-dichloro benzoic acid as growth substrate by Brevibacterium spp. [Link]

  • MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. [Link]

  • ResearchGate. (2014). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. [Link]

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Safety Operating Guide

Personal protective equipment for handling (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment & Handling for (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

As a Senior Application Scientist, I approach chemical safety not as a generic checklist, but as a dynamic system of risk mitigation. Most Safety Data Sheets (SDS) provide boilerplate advice (e.g., "wear gloves"), which is insufficient for complex organic synthesis or drug development workflows.

Handling (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester —a lipophilic, halogenated aromatic compound—requires a nuanced understanding of its physical state. As a dry powder, the primary risk is static-driven aerosolization and respiratory irritation. However, once solubilized in penetrative carrier solvents (like DMSO or Dichloromethane) for biological assays, the hazard profile shifts entirely to a severe dermal permeation risk. This guide provides a self-validating, step-by-step operational framework for safely managing this compound from weighing to disposal.

Mechanistic Hazard Profile & Causality

Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratory safety requires a rigorous hazard assessment prior to implementing Personal Protective Equipment (PPE)[1]. Understanding why we use specific gear builds a more resilient safety culture.

  • Halogenated Aromatic Structure: The dichlorophenyl group increases the molecule's lipophilicity, allowing it to easily cross biological membranes if dissolved in an organic solvent.

  • Physical State Hazards: In its solid ester form, the fine crystalline powder is highly susceptible to static charge. Without proper grounding, the powder can scatter during transfer, creating an immediate inhalation hazard and contaminating the workspace.

  • Corrosivity & Sensitization: Halogenated organic compounds can be highly irritating to mucosal membranes and skin[2]. Repeated exposure can lead to dermal sensitization.

The PPE System (Top to Toe)

PPE must be treated as an integrated system rather than isolated pieces of gear. The table below outlines the required PPE for handling this specific chemical, driven by mechanistic justifications.

Table 1: PPE System Specifications & Causality

PPE CategoryRecommended EquipmentMechanistic Justification & Standards
Hand Protection Nitrile (Powder) / Butyl Rubber (Solvent)Nitrile provides excellent defense against dry halogenated powders. However, if the ester is dissolved in organic solvents, butyl gloves are required to prevent rapid solvent permeation[3].
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses with side shields are insufficient. Splash goggles form a seal around the eyes, protecting against both solvent splashes and airborne ester dust[4].
Body Protection 100% Cotton Lab Coat & Long PantsCotton prevents melting to the skin in the event of a secondary solvent fire. The coat provides a barrier against incidental dust settling[2].
Respiratory N95/N100 (Powder) or OV Cartridge (Solvent)Required only if handling outside a fume hood. An Organic Vapor (OV) cartridge is mandatory if handling volatile solvent solutions in poorly ventilated spaces[4].

Operational Workflow: Precision Weighing & Transfer

To ensure absolute safety and experimental integrity, follow this step-by-step methodology when handling the raw powder.

Step-by-Step Protocol:

  • Environmental Control: Conduct all open-container handling within a certified chemical fume hood. Verify the face velocity is between 100-120 feet per minute (fpm) to ensure adequate capture of aerosolized particulates.

  • PPE Verification: Inspect gloves for micro-tears by inflating them slightly before donning. Ensure splash goggles are seated flush against the face.

  • Static Mitigation: Halogenated organic powders are prone to static charge buildup. Pass an anti-static ionizing bar over the weigh boat and micro-spatula prior to dispensing to prevent the powder from scattering.

  • Transfer Mechanics: Use the micro-spatula to transfer the solid. Avoid dropping the powder from a height; place the spatula directly into the weigh boat before rotating to release the chemical.

  • In-Hood Solubilization: If preparing a stock solution, add the solvent directly to the pre-weighed solid within the fume hood. Never transport the dry powder across the lab unless it is in a sealed, secondary containment vessel.

  • Decontamination: Wipe down the balance and fume hood surface with a compatible solvent (e.g., isopropanol) to remove microscopic dust residues.

HandlingWorkflow N1 1. Fume Hood Verification (Face Velocity >100 fpm) N2 2. Don PPE System (Nitrile, Goggles, Lab Coat) N1->N2 N3 3. Anti-Static Weighing (Minimize Aerosolization) N2->N3 N4 4. Solvent Solubilization (If applicable) N3->N4 N5 5. Surface Decontamination (Solvent Wipe) N4->N5 N6 6. Halogenated Waste Disposal N5->N6

Fig 1: Step-by-step operational workflow for handling halogenated powders.

Spill Response & Halogenated Waste Disposal

Halogenated organic compounds cannot be disposed of down the drain or in standard biohazard waste[5]. They require strict "cradle-to-grave" tracking under EPA/RCRA and OSHA regulations[1].

Spill Response Protocol:

  • Assess: Determine if the spill is dry powder or solubilized.

  • Contain: For powders, gently cover with damp absorbent pads to prevent dust generation. For liquids, surround the spill with chemical absorbent booms.

  • Clean: Sweep up the material using non-sparking tools. Do not use a standard vacuum cleaner, as this will aerosolize the halogenated dust.

  • Dispose: Place all cleanup materials, including contaminated PPE and weigh boats, into a clearly labeled "Halogenated Organic Waste" container to prevent dangerous cross-reactions with incompatible chemicals[2].

SpillResponse S1 Spill Detected S2 Assess Volume & State S1->S2 S3 Evacuate Area (If airborne) S2->S3 High Risk S4 Contain Spill (Absorbent Pads) S2->S4 Manageable S5 Collect & Bag (Double Bagging) S4->S5 S6 Halogenated Waste Stream S5->S6

Fig 2: Decision matrix and response pathway for chemical spills.

References

  • Title: How to Choose PPE for Chemical Work | Source: allanchem.com | URL: 3

  • Title: Laboratory Safety Guide - Chemical Hygiene Plan and Safety Policies 2025/2026 | Source: illinois.edu | URL: 2

  • Title: Choosing The Correct PPE | Environmental Health & Safety | Source: ucmerced.edu | URL: 4

  • Title: Laboratory Safety and Chemical Hygiene Plan | Source: northwestern.edu | URL: 1

  • Title: Chemical Hygiene Plan - USDA ARS | Source: usda.gov | URL: 5

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.